molecular formula C6H5N3 B145284 6-Methylpyrazine-2-carbonitrile CAS No. 136309-04-1

6-Methylpyrazine-2-carbonitrile

Cat. No.: B145284
CAS No.: 136309-04-1
M. Wt: 119.12 g/mol
InChI Key: HKXUBMYIEQIRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylpyrazine-2-carbonitrile is a valuable heterocyclic building block in scientific research, particularly in medicinal chemistry and materials science. Its core structure, featuring a pyrazine ring with nitrile and methyl substituents, serves as a key synthetic intermediate for constructing more complex molecules. In medicinal chemistry, closely related pyrazine-2,3-dicarbonitrile analogues have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis , with certain derivatives showing potency comparable to standard treatments . The nitrile group on the pyrazine ring is a reactive handle that can be transformed into other functional groups or can participate in the synthesis of high-value heterocycles; its electronic properties and reactivity have been the subject of detailed theoretical and experimental investigations . Furthermore, the compound's utility extends into materials science, where pyrazinecarbonitriles are investigated as cross-linking monomers for constructing polymers with enhanced thermal stability . This product is intended for research and development purposes in a controlled laboratory setting and is strictly for professional use. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

6-methylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-5-3-8-4-6(2-7)9-5/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXUBMYIEQIRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632172
Record name 6-Methylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136309-04-1
Record name 6-Methylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Methylpyrazine-2-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methylpyrazine-2-carbonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific research and drug development communities. The document delineates its core physicochemical and computational properties, offers insights into its spectroscopic characterization, and outlines plausible synthetic routes and key chemical transformations. Furthermore, it explores the compound's role as a versatile synthetic intermediate and a valuable scaffold in medicinal chemistry, particularly in the context of kinase inhibitor development. This guide is intended to serve as an authoritative resource for researchers, chemists, and drug development professionals, synthesizing technical data with practical, field-proven insights to facilitate innovation.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Heterocyclic compounds are foundational to the development of new therapeutics, with their structures forming the core of numerous clinically approved drugs.[1][2] The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is recognized as a "privileged scaffold" in medicinal chemistry.[1][3] This is due to its unique electronic properties and its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The therapeutic importance of this moiety is underscored by its presence in several FDA-approved drugs, including the anti-myeloma agent Bortezomib and the anti-tuberculosis drug Pyrazinamide.[3]

Within this important class of compounds, this compound (CAS No. 136309-04-1) emerges as a particularly valuable building block. Its substituted pyrazine core, featuring both a methyl group and a reactive nitrile handle, offers multiple avenues for synthetic diversification, making it an attractive starting point for the construction of compound libraries aimed at biological screening.

Fig 1. Structure of this compound.

Physicochemical and Computational Properties

The physical and computational properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These parameters provide early-stage insights into characteristics such as solubility, membrane permeability, and overall "drug-likeness," guiding synthetic strategy and compound selection.

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 136309-04-1[4][5]
Molecular Formula C₆H₅N₃[4][6]
Molecular Weight 119.12 g/mol [4]
Synonyms 6-Methyl-2-pyrazinecarbonitrile[4]
SMILES CC1=NC(=CN=C1)C#N[4]
InChIKey HKXUBMYIEQIRNT-UHFFFAOYSA-N[6]
Purity (Typical) ≥95%[4]
Table 2: Computational and Drug-Likeness Parameters
PropertyValueSignificance in Drug DiscoverySource(s)
Topological Polar Surface Area (TPSA) 49.57 ŲPredicts drug absorption and brain penetration. A value < 140 Ų is generally favorable.[4]
LogP (Octanol-Water Partition Coeff.) 0.6567Measures lipophilicity, affecting solubility and membrane permeability. Values between 1-3 are often optimal.[4]
Hydrogen Bond Acceptors 3Influences binding to biological targets and solubility.[4]
Hydrogen Bond Donors 0Influences binding to biological targets and solubility.[4]
Rotatable Bonds 0A low number (< 10) indicates conformational rigidity, which can improve binding affinity.[4]

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on a combination of standard spectroscopic techniques. While specific spectra are proprietary, the expected signatures can be reliably predicted.

  • ¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature a singlet for the methyl (CH₃) protons around δ 2.5-2.8 ppm and two distinct singlets in the aromatic region (δ 8.5-9.0 ppm) corresponding to the two non-equivalent protons on the pyrazine ring.

  • ¹³C NMR: The carbon NMR spectrum should display six unique signals: one in the aliphatic region for the methyl carbon, four in the aromatic region for the pyrazine ring carbons, and a characteristic signal for the nitrile carbon (C≡N) around δ 115-120 ppm.

  • FT-IR Spectroscopy: The most prominent feature in the infrared spectrum would be a sharp, strong absorption band between 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group.

  • Mass Spectrometry (MS): Electron Ionization MS would show a distinct molecular ion (M⁺) peak at m/z 119. Advanced techniques can provide a predicted collision cross-section (CCS) value, which is a measure of the ion's shape in the gas phase and aids in identification.[6]

Synthesis and Reactivity

The utility of this compound is intrinsically linked to its synthesis and the reactivity of its functional groups.

Plausible Synthetic Route: Palladium-Catalyzed Cyanation

A robust and widely used method for the synthesis of aryl nitriles is the palladium-catalyzed cyanation of an aryl halide. This approach offers high yields and functional group tolerance, making it a preferred method in medicinal chemistry.[3][7] The synthesis of this compound can be logically achieved from 2-bromo-6-methylpyrazine.

Fig 2. Plausible synthetic workflow for this compound.

Exemplary Protocol: Pd-Catalyzed Cyanation

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-6-methylpyrazine (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.).

  • Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) to the vessel.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with aqueous ammonia or sodium bicarbonate to quench and remove zinc salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Causality: The choice of a palladium catalyst with a bulky phosphine ligand like dppf is crucial for facilitating the reductive elimination step that forms the C-CN bond. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and controlled release of cyanide ions into the catalytic cycle.

Key Chemical Transformations

The true power of this compound as a building block lies in the reactivity of its nitrile group.

  • Hydrolysis: The nitrile can be readily hydrolyzed under acidic or basic conditions to yield 6-Methylpyrazine-2-carboxylic acid, a valuable intermediate in its own right.[8][9]

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), providing a key linker for further molecular elaboration.

  • Cyclization: The nitrile group can participate in cyclization reactions with adjacent functional groups to form new heterocyclic rings.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine scaffold is a cornerstone of modern drug discovery, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][10]

Scaffold for Kinase Inhibitors

A particularly promising application for pyrazine carbonitrile derivatives is in the development of protein kinase inhibitors. Aberrant kinase signaling is a hallmark of many cancers, making kinases a major target class in oncology.[10] The 3-aminopyrazine-2-carbonitrile scaffold, a close analog, has been identified in potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[10][11]

The strategic placement of nitrogen atoms in the pyrazine ring allows it to act as an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase active site. The nitrile and methyl groups of this compound provide vectors for synthetic diversification to explore the solvent-front and deep hydrophobic pockets of the ATP-binding site, enabling the optimization of potency and selectivity.

Fig 3. This compound as a scaffold for kinase inhibitor design.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount when handling this compound.

  • Hazard Identification: The compound is classified as an irritant.[5] Based on data for structurally related compounds like 6-methylpyridine-2-carbonitrile, it should be handled as a substance that may cause skin, eye, and respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[13][14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14][16]

  • First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of significant exposure, seek medical attention.[13][17]

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful tool for chemical innovation. Its stable yet reactive structure, combined with the proven biological relevance of the pyrazine scaffold, makes it an exceptionally valuable asset for researchers in synthetic chemistry and drug discovery. From its fundamental physicochemical properties to its application in the rational design of targeted therapeutics, this compound represents a key building block for developing the next generation of novel molecules.

References

  • ChemScene. This compound.
  • PubChem. 6-Methylpyridine-2-carbonitrile.
  • Thermo Fisher Scientific.
  • Apollo Scientific.
  • TCI Chemicals.
  • Sigma-Aldrich.
  • PubChemLite. This compound (C6H5N3).
  • Fisher Scientific.
  • Matrix Scientific. This compound.
  • ACS Publications. Preparation of 6-Methylpyrazine-2-carboxylic Acid.
  • BenchChem.
  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • BenchChem.
  • ResearchGate. Synthesis of pyrazine-2,6-dicarbonitrile?.
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • ElectronicsAndBooks. Preparation of 6-Methylpyrazine-2-carboxylic Acid.

Sources

An In-depth Technical Guide to 6-Methylpyrazine-2-carbonitrile: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazine Scaffold

6-Methylpyrazine-2-carbonitrile, identified by its CAS number 136309-04-1 , is a heterocyclic aromatic compound that has emerged as a valuable building block in the fields of medicinal chemistry and materials science.[1] The pyrazine ring, a six-membered aromatic structure containing two nitrogen atoms in a 1,4-orientation, is a well-established "privileged scaffold." This designation stems from its frequent appearance in a wide array of biologically active molecules, including several FDA-approved drugs. The specific arrangement of nitrogen atoms in the pyrazine core allows for a diverse range of intermolecular interactions, making it an attractive motif for designing molecules that can effectively bind to biological targets. The strategic placement of a methyl group and a cyano group on this scaffold in this compound provides chemists with versatile handles for further synthetic transformations, enabling the construction of complex molecular architectures for drug discovery and other advanced applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 136309-04-1[1]
Molecular Formula C₆H₅N₃[1]
Molecular Weight 119.12 g/mol [1]
Appearance Solid (predicted)-
Melting Point Data not available-
Boiling Point Data not available-
Topological Polar Surface Area (TPSA) 49.57 Ų[1]
logP (predicted) 0.6567[1]
Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While experimentally obtained spectra are the gold standard, predicted data based on computational models and analysis of similar structures provide valuable insights.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring and the protons of the methyl group. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the cyano group, typically causing them to appear in the downfield region of the spectrum (δ 8.5-9.0 ppm). The methyl group protons would appear further upfield as a singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom of the cyano group will have a characteristic chemical shift in the range of 115-120 ppm. The aromatic carbons will appear in the downfield region, with their specific shifts influenced by the attached substituents and the ring nitrogen atoms.

  • IR (Infrared) Spectroscopy: The IR spectrum is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic ring and the methyl group, as well as C=N and C=C stretching vibrations within the pyrazine ring.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z = 119.

Synthesis and Reaction Chemistry

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically a cyanation reaction on a halogenated precursor. The readily available 2-chloro-6-methylpyrazine (CAS 38557-71-0) serves as an excellent starting material for this transformation.

Experimental Protocol: Synthesis of this compound via Cyanation

This protocol describes a common method for the synthesis of this compound from 2-chloro-6-methylpyrazine using a metal cyanide salt, often catalyzed by a palladium complex.

Materials:

  • 2-Chloro-6-methylpyrazine

  • Zinc cyanide (Zn(CN)₂) or Copper(I) cyanide (CuCN)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., dppf)

  • Anhydrous solvent (e.g., DMF, DMA, or NMP)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-methylpyrazine (1.0 eq.), zinc cyanide (0.6 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask via a syringe.

  • Heating: Heat the reaction mixture to a temperature between 100-120 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium catalysts are highly effective in facilitating cross-coupling reactions, including the cyanation of aryl halides. They operate through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by atmospheric oxygen. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure high reaction yields.

  • Anhydrous Solvent: The use of an anhydrous solvent is important to prevent side reactions, such as the hydrolysis of the cyanide source or the starting material.

G cluster_setup Reaction Setup & Initiation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start_material 2-Chloro-6-methylpyrazine mix Combine in Flask start_material->mix reagents Zn(CN)₂ + Pd Catalyst reagents->mix solvent Anhydrous DMF inert Inert Atmosphere (N₂/Ar) inert_purge inert_purge mix->inert_purge Evacuate & Backfill add_solvent add_solvent inert_purge->add_solvent Add Solvent heat Stirring & Heating add_solvent->heat Heat (100-120 °C) monitor Monitor by TLC/GC-MS heat->monitor 12-24h cool Cool to RT monitor->cool Reaction Complete dilute Dilute with EtOAc cool->dilute filter Filter through Celite dilute->filter extract Aqueous Wash filter->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

Synthesis workflow for this compound.

Applications in Drug Discovery and Development

The pyrazine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. This compound serves as a key intermediate for the synthesis of more complex molecules targeting various disease pathways.

Role as a Kinase Inhibitor Scaffold

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrazine ring is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrazine can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site, a common binding motif for this class of drugs. The methyl and cyano groups of this compound can be further elaborated to introduce functionalities that occupy other pockets of the kinase binding site, thereby enhancing potency and selectivity.

Inhibition of kinase signaling by pyrazine derivatives.

While specific publicly disclosed drug candidates originating directly from this compound are not readily identifiable, numerous patents describe the use of substituted pyrazine carbonitriles in the synthesis of inhibitors for various kinases, including those involved in cancer and inflammatory diseases. The versatility of the cyano group, which can be hydrolyzed to a carboxylic acid or an amide, or used in further cyclization reactions, makes this compound a strategic starting point for building diverse chemical libraries for high-throughput screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds suggest that it should be handled with care.

  • Hazard Classification (Anticipated): Based on related compounds, it may be classified as harmful if swallowed and may cause skin and eye irritation. The GHS07 "Exclamation Mark" pictogram is associated with this compound by some suppliers.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically versatile building block with significant potential in drug discovery and materials science. Its pyrazine core provides a proven scaffold for interacting with biological targets, while the methyl and cyano substituents offer multiple avenues for chemical modification. A solid understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to leverage this compound in the development of novel therapeutics and advanced materials. As the demand for new and effective drugs continues to grow, the importance of key heterocyclic intermediates like this compound in the innovation pipeline is set to increase.

References

Sources

An In-depth Technical Guide to the Synthesis of 6-Methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 6-Methylpyrazine-2-carbonitrile

This compound is a pivotal intermediate in the synthesis of a variety of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its functionalized pyrazine core makes it an attractive building block for the development of bioactive molecules. Pyrazine derivatives are known to exhibit a wide range of biological activities, and the presence of both a methyl and a nitrile group on this specific scaffold allows for diverse downstream chemical modifications.[1] The nitrile group, a versatile functional handle, can be readily converted into amines, amides, carboxylic acids, or tetrazoles, opening up a vast chemical space for drug discovery and development.[2] This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering a comprehensive resource for researchers, chemists, and professionals in drug development.

Strategic Synthesis: A Multi-faceted Approach

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, and tolerance to specific reaction conditions. This guide will delve into the following key synthetic methodologies:

  • Direct Ammoxidation of 2,6-Dimethylpyrazine: An industrially significant method involving the catalytic conversion of a methyl group to a nitrile.

  • Transition Metal-Catalyzed Cyanation of a Halogenated Precursor: A versatile laboratory-scale approach for the precise introduction of the nitrile functionality.

  • Synthesis via Pyrazine N-Oxides: A classic method in heterocyclic chemistry offering an alternative activation strategy.

  • De Novo Ring Synthesis: Constructing the pyrazine ring from acyclic precursors to build the desired substitution pattern.

Methodology 1: Direct Ammoxidation of 2,6-Dimethylpyrazine

The ammoxidation of methyl-substituted aromatic and heteroaromatic compounds is a powerful and atom-economical method for the synthesis of the corresponding nitriles.[3] This process involves the reaction of the methyl-substituted precursor with ammonia and an oxidant, typically air, at elevated temperatures over a solid-state catalyst.

Core Principle and Mechanistic Insight

The ammoxidation reaction is a complex catalytic cycle that is believed to proceed through the activation of the methyl C-H bond on the catalyst surface, followed by oxidative dehydrogenation and subsequent reaction with ammonia to form the nitrile. The catalyst plays a crucial role in facilitating this transformation with high selectivity, minimizing the formation of byproducts such as carboxylic acids or amides.[4] Vanadium-based catalysts are commonly employed for this purpose.[4][5]

Experimental Protocol: Catalytic Ammoxidation

The following protocol is a representative example based on methodologies described in the patent literature for the synthesis of cyanopyrazines.[4][6]

Materials:

  • 2,6-Dimethylpyrazine

  • Ammonia (gas)

  • Air

  • Vanadium-based catalyst (e.g., V-Ti-P-O composite)

  • Fixed-bed reactor

Procedure:

  • The catalyst is packed into a fixed-bed reactor.

  • A gaseous mixture of 2,6-dimethylpyrazine, ammonia, and air is passed through the catalyst bed.

  • The reactor is maintained at a high temperature, typically in the range of 350-500°C.[3][4]

  • The reaction is carried out continuously, and the product stream is cooled to condense the this compound.

  • The crude product is then purified by distillation or crystallization.

Quantitative Data Summary:

ParameterTypical RangeReference
Reaction Temperature350 - 500 °C[3][4]
Reactant Molar Ratio (2,6-dimethylpyrazine:NH₃:Air)1 : 2-10 : 10-30[4]
CatalystV-Ti-P-O or similar mixed metal oxides[4][5][6]
Conversion of 2,6-dimethylpyrazine>90%[4]
Selectivity for this compound80-90%[4]

Process Workflow Diagram:

Ammoxidation_Workflow cluster_reactants Reactant Feed 2,6-Dimethylpyrazine 2,6-Dimethylpyrazine Mixer Gas Mixer 2,6-Dimethylpyrazine->Mixer Ammonia Ammonia Ammonia->Mixer Air Air Air->Mixer Reactor Fixed-Bed Reactor (Catalyst, 350-500°C) Mixer->Reactor Condenser Condenser Reactor->Condenser Purification Purification (Distillation/Crystallization) Condenser->Purification Product This compound Purification->Product

Caption: Workflow for the continuous ammoxidation of 2,6-dimethylpyrazine.

Methodology 2: Transition Metal-Catalyzed Cyanation

Palladium and nickel-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl and heteroaryl halides provides a reliable and versatile route to the corresponding nitriles.[7]

Core Principle and Mechanistic Insight

This methodology typically starts with a halogenated pyrazine, such as 2-bromo-6-methylpyrazine. In the presence of a palladium or nickel catalyst, a suitable ligand, a base, and a cyanide source, the carbon-halogen bond is converted to a carbon-cyanide bond. The catalytic cycle generally involves oxidative addition of the halopyrazine to the metal center, followed by transmetalation with the cyanide source and reductive elimination of the final product.

Reaction Scheme:

Experimental Protocol: Palladium-Catalyzed Cyanation

The following protocol is a representative example based on established methods for the palladium-catalyzed cyanation of heteroaryl halides.[8]

Materials:

  • 2-Bromo-6-methylpyrazine

  • Potassium cyanide (KCN) or Zinc cyanide (Zn(CN)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (e.g., dppf)

  • Solvent (e.g., DMF, DMAc)

  • Base (if required, e.g., for Zn(CN)₂)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-6-methylpyrazine, the cyanide source, the palladium catalyst, and the ligand.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-140°C) and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench with an appropriate aqueous solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Quantitative Data Summary:

ParameterTypical ValueReference
Starting Material2-Bromo-6-methylpyrazine[6]
Cyanide SourceKCN, Zn(CN)₂[7]
CatalystPd(PPh₃)₄, Pd₂(dba)₃/ligand[8]
SolventDMF, DMAc[6][8]
Reaction Temperature80 - 140 °C[6]
YieldModerate to high[6]

Catalytic Cycle Diagram:

Palladium_Cyanation_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X Intermediate_1 R-Pd(II)(X)L_n Oxidative Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation M-CN Intermediate_2 R-Pd(II)(CN)L_n Transmetalation->Intermediate_2 Reductive Elimination Reductive Elimination Intermediate_2->Reductive Elimination Reductive Elimination->Pd(0)L_n Product R-CN Reductive Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.

Methodology 3: Synthesis via Pyrazine N-Oxides

The use of N-oxides is a well-established strategy in heterocyclic chemistry to activate the ring towards nucleophilic substitution.[1][9] The N-oxide functionality alters the electron distribution in the pyrazine ring, making the positions ortho and para to the N-oxide more susceptible to nucleophilic attack.

Core Principle and Mechanistic Insight

In this approach, 2,6-dimethylpyrazine is first oxidized to the corresponding N-oxide. The N-oxide is then treated with a cyanide source, often in the presence of an activating agent like a Lewis acid or an acylating agent.[9] This activation facilitates the addition of the cyanide nucleophile to the pyrazine ring, followed by elimination to yield the cyanopyrazine.

Experimental Protocol: Cyanation of 2,6-Dimethylpyrazine-1-oxide

The following is a generalized two-step protocol.

Step 1: N-Oxidation

  • Dissolve 2,6-dimethylpyrazine in a suitable solvent like acetic acid.

  • Add an oxidizing agent, such as hydrogen peroxide, portion-wise while controlling the temperature.

  • After the reaction is complete, neutralize the mixture and extract the N-oxide product.

Step 2: Cyanation

  • Dissolve the 2,6-dimethylpyrazine-1-oxide in a solvent such as acetonitrile.

  • Add a cyanide source, for example, trimethylsilyl cyanide (TMSCN), and a Lewis acid like zinc bromide.[9]

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Work up the reaction mixture to isolate the this compound.

Process Workflow Diagram:

N_Oxide_Workflow Start 2,6-Dimethylpyrazine N_Oxidation N-Oxidation (e.g., H₂O₂/AcOH) Start->N_Oxidation Intermediate 2,6-Dimethylpyrazine-1-oxide N_Oxidation->Intermediate Cyanation Cyanation (e.g., TMSCN/Lewis Acid) Intermediate->Cyanation Product This compound Cyanation->Product

Sources

The Therapeutic Landscape of Substituted Pyrazine-2-carbonitriles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in medicinal chemistry, integral to numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The introduction of a carbonitrile group at the 2-position, yielding the pyrazine-2-carbonitrile core, gives rise to a class of molecules with potent and diverse biological effects. These compounds have been the subject of extensive investigation for their therapeutic potential, demonstrating significant promise as anticancer, antiviral, and antimicrobial agents.[1][3] Their mechanism of action frequently involves highly specific interactions with key biological targets, including protein kinases and viral polymerases.[1][3] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of substituted pyrazine-2-carbonitriles, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to Pyrazine-2-carbonitriles: A Scaffold of Therapeutic Promise

The pyrazine-2-carbonitrile moiety serves as a versatile template for drug design. The rigid, planar structure of the pyrazine ring, combined with the strategic placement of nitrogen atoms, facilitates crucial interactions with biological targets. The nitrogen atoms often act as hydrogen bond acceptors, which is particularly important for binding to the hinge region of kinases.[4] Furthermore, the amino and cyano groups are amenable to a wide range of chemical modifications, enabling systematic exploration of structure-activity relationships (SAR) and the optimization of both pharmacokinetic and pharmacodynamic properties.[4] This guide will delve into the major therapeutic applications of this promising class of compounds.

Anticancer Applications: Targeting Cell Cycle Checkpoints

A significant area of research for pyrazine-2-carbonitriles is in oncology, where they have emerged as potent inhibitors of key signaling pathways that are often dysregulated in cancer.[3]

Mechanism of Action: Inhibition of Checkpoint Kinase 1 (CHK1)

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[5][6] In response to DNA damage, CHK1 is activated and phosphorylates downstream proteins to induce cell cycle arrest, allowing time for DNA repair.[5][7] Many cancer cells have defects in other cell cycle checkpoints, making them highly reliant on the CHK1-mediated pathway for survival.[6] Therefore, inhibiting CHK1 can selectively sensitize cancer cells to DNA-damaging chemotherapies and radiation, or even induce cell death as a monotherapy in tumors with high levels of intrinsic DNA damage.[5][8]

Substituted pyrazine-2-carbonitriles have been developed as highly potent and selective ATP-competitive inhibitors of CHK1.[5][9] These molecules bind to the ATP-binding pocket of the CHK1 enzyme, preventing its catalytic activity and disrupting the DDR pathway.[10] This leads to the abrogation of cell cycle checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.[5][6]

CHK1_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatase CHK1->CDC25 phosphorylates & inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CDK_Cyclin CDK/Cyclin Complexes CDC25->CDK_Cyclin dephosphorylates & activates CDK_Cyclin->Cell_Cycle_Arrest promotes Apoptosis Mitotic Catastrophe & Apoptosis Pyrazine_Inhibitor Substituted Pyrazine-2-carbonitrile Pyrazine_Inhibitor->CHK1 inhibits

Figure 1: Simplified CHK1 Signaling Pathway and Inhibition by Substituted Pyrazine-2-carbonitriles.
Structure-Activity Relationship and Lead Compounds

Extensive research has focused on optimizing the 3- and 5-positions of the pyrazine-2-carbonitrile core to enhance CHK1 inhibitory potency and selectivity.[5] This has led to the development of clinical candidates such as Prexasertib and SRA737.[10]

CompoundTarget(s)IC₅₀ (nM)Clinical StatusReference(s)
Prexasertib (LY2606368) CHK1, CHK2, RSK11 (CHK1), 8 (CHK2), 9 (RSK1)Phase II[10]
SRA737 (CCT245737) CHK11.4Phase I/II[10]
Compound 9 CHK11.4Preclinical[10]
Compound 82 CHK12.1Preclinical[10]

Table 1: Potency of Selected Pyrazine-2-carbonitrile-based CHK1 Inhibitors

Experimental Protocols

This protocol describes a general procedure for the synthesis of a library of 3-amino-6-arylpyrazine-2-carbonitrile derivatives, which is a common strategy for exploring structure-activity relationships.[11]

Synthesis_Workflow Start Start: 3-Amino-6-bromopyrazine-2-carbonitrile & Arylboronic Acid Reaction Reaction Setup: - Add reagents, Pd catalyst (e.g., Pd(dppf)Cl₂), and base (e.g., Na₂CO₃) to microwave vial. - Add degassed solvent (e.g., 1,4-dioxane/water). Start->Reaction Heating Microwave Heating: - 120 °C for 30-60 minutes. Reaction->Heating Workup Work-up: - Cool and dilute with ethyl acetate. - Wash with water and brine. - Dry and concentrate. Heating->Workup Purification Purification: - Flash column chromatography. Workup->Purification Product Product: 3-Amino-6-arylpyrazine-2-carbonitrile Purification->Product

Figure 2: General Workflow for the Synthesis of 3-Amino-6-arylpyrazine-2-carbonitrile Derivatives.

Materials:

  • 3-Amino-6-bromopyrazine-2-carbonitrile

  • A diverse set of arylboronic acids

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).[11]

  • Evacuate and backfill the vial with nitrogen gas three times.[11]

  • Add degassed 1,4-dioxane and water (4:1 v/v).[11]

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[11]

  • Wash the organic layer with water and then with brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-6-arylpyrazine-2-carbonitrile derivative.[11]

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

This protocol outlines a method to determine the in vitro potency of synthesized compounds against CHK1 kinase.[5][6][12]

Materials:

  • CHK1 Kinase Enzyme System (recombinant CHK1, substrate, reaction buffer)

  • ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent, Kinase Detection Reagent)

  • ATP

  • Test compounds (substituted pyrazine-2-carbonitriles)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate buffer. The final DMSO concentration should not exceed 1%.[5][13]

  • In a 384-well plate, add the test compound solution. Include positive (no inhibitor) and negative (no enzyme) controls.[12]

  • Add the CHK1 enzyme to all wells except the negative control.[12]

  • Initiate the kinase reaction by adding a mixture of the CHK1 substrate and ATP.[12]

  • Incubate the plate at 30°C for 45-60 minutes.[5][12]

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes in the dark.[12]

  • Measure the luminescence of each well using a plate reader.[12]

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC₅₀ value.

Antiviral Applications: Targeting Viral Replication

Substituted pyrazine derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses.[14] While much of the clinical focus has been on pyrazine carboxamides like favipiravir, the closely related pyrazine-2-carbonitrile scaffold is also a promising area for the development of novel antiviral agents.

Mechanism of Action: Inhibition of RNA-Dependent RNA Polymerase (RdRp)

Many RNA viruses rely on an RNA-dependent RNA polymerase (RdRp) for the replication and transcription of their genomes.[14] This enzyme is an attractive target for antiviral drugs as it is essential for the virus and absent in human cells.[14]

The antiviral mechanism of pyrazine-based compounds, such as the prodrug favipiravir, involves intracellular conversion to its active phosphoribosylated form.[14] This active metabolite then acts as a substrate mimic, competing with natural nucleoside triphosphates for incorporation into the growing viral RNA chain by RdRp.[15][16] Incorporation of the pyrazine-based nucleoside analog can lead to chain termination or lethal mutagenesis, thereby inhibiting viral replication.[15][16] Given the structural similarities, it is hypothesized that pyrazine-2-carbonitrile nucleoside analogs could act via a similar mechanism.

RdRp_Inhibition cluster_0 Viral RNA Replication cluster_1 Therapeutic Intervention Viral_RNA Viral RNA Template RdRp Viral RNA-Dependent RNA Polymerase (RdRp) Viral_RNA->RdRp NTPs Host Nucleoside Triphosphates (NTPs) NTPs->RdRp New_RNA New Viral RNA Strand RdRp->New_RNA synthesizes Inhibition Inhibition of Viral Replication Pyrazine_Prodrug Pyrazine-2-carbonitrile (Prodrug) Active_Metabolite Active Phosphoribosylated Metabolite Pyrazine_Prodrug->Active_Metabolite Intracellular conversion Active_Metabolite->RdRp competes with NTPs for incorporation

Figure 3: Proposed Mechanism of Antiviral Action via RdRp Inhibition.
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques in a cell culture.[4][17][18]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock with a known titer (Plaque Forming Units/mL)

  • Cell culture medium

  • Test compounds

  • Overlay medium (containing, for example, carboxymethyl cellulose or agar)

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.[19]

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the growth medium from the cell monolayers and infect the cells with a known amount of virus (to produce a countable number of plaques) in the presence of the various concentrations of the test compound or a vehicle control.[19]

  • After a 1-2 hour adsorption period, remove the virus inoculum and add an overlay medium containing the respective concentrations of the test compound.[19]

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).[19]

  • After incubation, fix the cells (e.g., with formalin) and stain with crystal violet solution.[19]

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control and determine the EC₅₀ (50% effective concentration).

Antimicrobial Applications

Derivatives of the pyrazine core have a long history of use as antimicrobial agents, with pyrazinamide being a cornerstone of tuberculosis treatment.[8] While research on pyrazine-2-carbonitriles as antimicrobial agents is less extensive than in oncology and virology, the structural similarity to active pyrazine carboxamides suggests therapeutic potential.

Potential Mechanisms and Applications

Studies on pyrazine carboxamide derivatives have shown activity against various bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli.[3][7][8] The proposed mechanisms of action are varied and can include the inhibition of essential enzymes in bacterial metabolic pathways. For instance, some derivatives are thought to target mycobacterial enoyl-ACP reductase (InhA), an enzyme crucial for fatty acid biosynthesis.[3]

Given that the carbonitrile group can be a bioisostere for a carboxamide, it is plausible that substituted pyrazine-2-carbonitriles could exhibit similar antimicrobial activities. Further investigation into this area is warranted.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol provides a general method for screening the antimicrobial activity of synthesized compounds.[8][10]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Muller-Hinton agar

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., ofloxacin)

  • Sterile petri dishes

  • Sterile borer

Procedure:

  • Prepare Muller-Hinton agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates with the test bacterium to create a lawn.

  • Using a sterile borer, create wells in the agar.

  • Add a defined volume of the test compound solution, solvent control, and standard antibiotic solution to separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

  • Compare the zone of inhibition of the test compounds to that of the standard antibiotic to assess their relative antimicrobial activity.

Conclusion and Future Directions

Substituted pyrazine-2-carbonitriles represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy as potent and selective kinase inhibitors has led to the development of clinical candidates for cancer therapy. The established antiviral activity of related pyrazine derivatives, coupled with the potential for pyrazine-2-carbonitriles to act as inhibitors of viral polymerases, highlights a significant opportunity for the development of novel antiviral agents. While the antimicrobial potential is less explored, the structural relationship to known antibacterial agents suggests this is a fruitful area for future research. The synthetic tractability of the pyrazine-2-carbonitrile core, allowing for extensive derivatization and optimization of biological activity, ensures that this compound class will remain a key focus in the ongoing quest for new and effective therapeutics.

References

  • BenchChem. (2025). biological activity of substituted pyrazine-2-carbonitriles. BenchChem Technical Support Team. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5EqZt-QH03Djz1pauX-yGtMBbb4ns0EVyJMquDt5VOYrs6kGYrF4pNo-Dkb-uZFw9w9k3Tp9quwv8fR0rRBQBWAYuiK1g1jdvVCE8UY01m77ISX9yVSzr1P6PkIc1pPcDzFPuaWZJ7QKNudQc8ZgXOn-XD57R6Qvx-X_LdLPKVTqR_yE1pyMLF2XQhefDnt9qUbQig9Sz8g==]
  • Lainchbury, M., Matthews, T. P., McHardy, T., Boxall, K. J., Walton, M. I., Eve, P. D., Hayes, A., Valenti, M. R., de Haven Brandon, A. K., Box, G., Aherne, G. W., Reader, J. C., Raynaud, F. I., Eccles, S. A., Garrett, M. D., & Collins, I. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(22), 10229–10240. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3506129/]
  • BenchChem. (2025). Application Notes and Protocols: 3-Amino-6-phenylpyrazine-2-carbonitrile as a Versatile Scaffold for Drug Design. BenchChem Technical Support Team. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsJPA97fGIPfFdd9v7Ce3YzjS9sjb1A1ckB_n-XjUX5VWFV4YSmR8u3nWifk6E9XPJm7iBPXxLosdFcrHPUBrxmSCP4Taaa5XGsivmcBqYNk6JZqPScLjrklEBrOkXHQm5LCgUGKzGSqWp6wTweSRi-L872u3FQuUJkWG5ilY8L_pQ6EM73lGAsK1ivyNpqM_Us9mZjBgjfT4DzdWGla2MzkN0nayVLHL8IdETZONA_KsEUBC0_QsnkpIRYih21hrlz_uGHYqu4h5Uod5l]
  • Lainchbury, M., Matthews, T. P., McHardy, T., Boxall, K. J., Walton, M. I., Eve, P. D., Hayes, A., Valenti, M. R., de Haven Brandon, A. K., Box, G., Aherne, G. W., Reader, J. C., Raynaud, F. I., Eccles, S. A., Garrett, M. D., & Collins, I. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(22), 10229–10240. [https://pubs.acs.org/doi/10.1021/jm3012933]
  • Wang, Y., Li, J., & Zhang, J. (2018). ATR/CHK1 inhibitors and cancer therapy. Cancer Treatment Reviews, 62, 105-115. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5975217/]
  • Dolezal, M., Zitko, J., & Kunes, J. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(10), 1634. [https://www.mdpi.com/1420-3049/22/10/1634]
  • BenchChem. (2025). biological activity of substituted pyrazine-2-carbonitriles. BenchChem Technical Support Team. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_7vCTf9d-aST21QIEQc8jc_NlZyzULodjcAOSTziLdfOysBMVS7K5yQ_gisiqtHs0K_tE6fOfHJIip7QfLuocHm0zKWKeuxR-54uLEVMZshIhTOXzZ2fCpzAm94RlOhr6nuAgHOiBSshXTT6lELXaRN67-P4YlmRlkeVdULyT708dL5FzXhTHzg9vjJdAw_8yMNBFt-KGsg==]
  • Al-Ostoot, F. H., Al-Mokyna, F. H., & Al-Qurashi, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10849183/]
  • Walton, M. I., Eve, P. D., Hayes, A., Valenti, M. R., de Haven Brandon, A. K., Box, G., Aherne, G. W., Reader, J. C., Raynaud, F. I., Eccles, S. A., Garrett, M. D., & Collins, I. (2016). Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737). Journal of Medicinal Chemistry, 59(11), 5221–5237. [https://pubmed.ncbi.nlm.nih.gov/27219010/]
  • Promega Corporation. (n.d.). CHK1 Kinase Assay. Retrieved from [https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/adp-glo-kinase-assay-protocol.pdf]
  • BenchChem. (2025). A Technical Guide to the Antiviral Potential of 3-(1H-Pyrazol-1-yl)pyrazin-2-amine Derivatives. BenchChem Technical Support Team. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrQsLFAdGHKqYudeTVjtpafTdYE2hWFPCfd-mvvBIX53hW0NtXFTX-2ElzZi0oidXM6_asAkW5lFx0SlrS2srwtb70LmEEtUfW1j7jKqnnZTLeWIn5JFvVpxDvKMUk-7qJc1hc9R34OqxMQOD0bqTaiTh8olsMgFNZOEi5fM0j28B3dRPaECwcHQkykAf779Yuw5SgtLDbmFCHg9hRePRJlZdtksDVzne_vdaSu38VVbXA9wSsFmqcTxo=]
  • Zhang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7083. [https://www.mdpi.com/1420-3049/28/20/7083]
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. BenchChem Technical Support Team. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJOdwItvHKerlWypARi780zrGVHdBX9zd0ruIjnWOZoD4iB50zqEa6kegwC-S9DTHlykPscBWUxZ9O2l8wqSrAFN8gcQ8-fYh2w5efhnYFc6CLzKoZxOWFv5pW8_PNbP3KnogygmzK3jt1QwDg1ArlQfbiM33kTIcRR_Fnla8-AnG04AmsCGUTRqyvUWJDictCHa5Ap2VZsS-WRDp0FO3bg6VjQCFfmnWEtmOl8tHwVNdCN8WIj7QllDG-CHFsizPVlDzryjEnEehl67GWt3M=]
  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [https://www.ibtbioservices.com/wp-content/uploads/2019/08/IBT-Bioservices-Guide-to-In-Vitro-Antiviral-Testing-2019.pdf]
  • Liu, X., et al. (2023). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Chemistry – A European Journal, 29(25), e202203923. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10168393/]
  • Promega Corporation. (n.d.). CHK1 Kinase Enzyme System Application Note. Retrieved from [https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/chk1-kinase-enzyme-system-protocol.pdf]
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-phenylpyrazine-2-carbonitrile. BenchChem Technical Support Team. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGFsRVn2eAkuBKpqslwYNuCPGQtr4uMRypT0XKFMuqEOWHFinWMZPcGNYamRZFMMfqos0E2vln5jnRnD9AaVJrqlleRaMnKwPAxibl7aUyhyKH9wTOYP3SABUyBNXMMgwxXh_RtQey7RGcdc3ntl130fKU2XzyYVcVM4F1fWx5Vckh03-1wpy2aDVWx_0eUHFQfpUm4k1Pe6TSEWTyzMscM8l4qMoGzrNXa6Px4B2pGG36RAwo6fbA_SGMiyuGmztuFFBtcrMPxw5e]
  • Zhang, Y., et al. (2010). Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. Journal of Computational Chemistry, 31(15), 2783–2793. [https://pubmed.ncbi.nlm.nih.gov/20687132/]
  • BPS Bioscience. (n.d.). CHK1 Kinase Assay Kit. Retrieved from [https://bpsbioscience.com/pub/media/wysiwyg/78418.pdf]
  • BenchChem. (2025). An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile: Discovery, Synthesis, and Potential Applications. BenchChem Technical Support Team. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF5BNLAscGUalvK06Y0K03ZoX3vkGO-3ildiF0pxfPe8t-lcK7XjdZlWc0BL--KoW7IsbUiWYdTh0JcBL_gDbcPzJQMPkgnX4-7-WqFKUt_pvs-bYYRo2Xl2KRG91BNYLWJ0_f1bTW6ffGmBSgi5tbZkR8CxeQmi8SUiKxCcmnZ8fj0W3TL1SRSLbkkKzGU9Hp_iyqGsNTqY0dKB5In-tMVFpJMOICGGueJ1-anxLzKwYsMV7UdxSpgjM1glEUpNvkZ0FGz4i0RRT8M1DiekceCHLx]
  • Wang, Y., et al. (2021). An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges. Biomedicine & Pharmacotherapy, 143, 112183. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8478426/]
  • Reiss, S., et al. (2021). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. STAR Protocols, 2(3), 100700. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8370135/]
  • BenchChem. (2025). Technical Support Center: Optimization of Pyrazine Derivatives for In Vitro Assays. BenchChem Technical Support Team. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1u19c9TqGz8vJ0M4UgR_A2_m_lGP3EGGvp0NmhoqphY6dv2pz95s5gDmPLcl35pyqnAvQSJMU1TSCw1kwjrWtg7xqgIUvwx7kdFRnIuXA42bUQDW7PLkbyP2mIp295qqS3rhLWH4XQE3RWmMoGY1PpfcetOzfzOALNnrz2A8krVxWiEcQ9kAOP3hFepD4DOF8g87mKq_yzsP1m6FYw50fwvVXa2LnKMzpC8yo0G0=]
  • BenchChem. (2025). Application Notes and Protocols for Chk1-IN-2 in Cell-Based Assays. BenchChem Technical Support Team. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5ftglNS0lRvyo6aOYYMLGfHzl3MGAUg_VJwWcQqX6N8BfpCExIzcFd_y3V2g4WBXrk3wAhS6r64rhps8G74EvMWah8lTekaKjv1M6_QMcPuHjV__gGxLp84qy1yR4zt0BqzajaTAeXB3imJLCuTeGhpRCpgtBpxfIUyYmPcRwTPdHf7OyVKKaesjqDsDERgx8KwLQAmbUA3uEAeCESAY=]
  • BPS Bioscience. (n.d.). CHK1 Kinase Assay Kit. Retrieved from [https://bpsbioscience.com/chk1-kinase-assay-kit-78418]
  • Patil, S. B., et al. (2010). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 1(2), 165-170. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq6WtATqKvo4zYymLiEv5UGo0Mln5CIx2QdzKv0HOsAsUtBXHqxc6yVz-CK_rFNcjG4U4R9MSq_qBuNCu78PqboAj1oqduHmqGIRdhKVacDNfQotykrdPaSmh5NwU_F4a19BQaPQH5hAqqIA3fkAKHFhq9nognsA==]
  • Jadhav, G. R., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 125-128. [http://www.scielo.org.za/scielo.php?script=sci_arttext&pid=S0379-43502013000100018]
  • Patil, S. B., et al. (2010). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 1(2), 165-170. [https://www.researchgate.
  • Malin, J. J., et al. (2022). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. Current Opinion in Virology, 57, 101275. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9535189/]
  • PubChem. (n.d.). 3-Amino-6-chloropyrazine-2-carbonitrile. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/15618941]
  • Mukherjee, S., et al. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. Viruses, 14(10), 2296. [https://www.mdpi.com/1999-4915/14/10/2296]
  • Ling, T. C., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 70-80. [https://www.researchgate.
  • TCI Chemicals. (n.d.). RNA-dependent RNA Polymerase Inhibitors. Retrieved from [https://www.tcichemicals.com/US/en/product/r/rna-dependent-rna-polymerase-inhibitors]
  • Lundin, A., et al. (2020). Potential RNA-dependent RNA polymerase inhibitors as prospective therapeutics against SARS-CoV-2. Microbial Genomics, 6(6), mgen000388. [https://www.researchgate.net/publication/341662973_Potential_RNA-dependent_RNA_polymerase_inhibitors_as_prospective_therapeutics_against_SARS-CoV-2]

Sources

The Genesis and Ascendance of Pyrazine Nitriles: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine nitrile scaffold, a seemingly simple fusion of a nitrogenous heterocycle and a cyano group, represents a cornerstone in modern medicinal chemistry and materials science. Its prevalence in a multitude of FDA-approved drugs and advanced materials belies a rich and evolving history of discovery and synthetic innovation. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery and history of pyrazine nitrile compounds. We will traverse the timeline from the early days of pyrazine chemistry to the development of sophisticated, industrially viable synthetic routes. This exploration is grounded in field-proven insights, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating. Through detailed methodologies, data-driven comparisons, and visual schematics, this guide aims to be an authoritative resource for harnessing the full potential of this versatile chemical entity.

Introduction: The Strategic Importance of the Pyrazine Nitrile Moiety

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged structure in chemistry.[1][2] Its unique electronic properties, including its electron-deficient nature, impart a range of chemical reactivities and biological activities.[3][4] The introduction of a nitrile (-C≡N) group onto the pyrazine ring dramatically expands its chemical utility and biological significance. The nitrile group is a versatile functional handle, capable of being transformed into a variety of other functionalities such as carboxylic acids, amides, and amines.[5] Furthermore, the nitrile moiety itself can participate in crucial binding interactions with biological targets, often enhancing potency and modulating pharmacokinetic properties.[5]

The intersection of these two chemical entities has given rise to a class of compounds with broad-ranging applications, most notably in the pharmaceutical industry. Pyrazine nitrile derivatives are key intermediates in the synthesis of numerous drugs, including the anti-tuberculosis agent Pyrazinamide.[6] Their diverse pharmacological activities span anticancer, anti-inflammatory, antibacterial, and antiviral domains.[3][7] This guide will delve into the historical context of their discovery and the evolution of their synthesis, providing a foundational understanding for contemporary research and development.

A Historical Trajectory: From Obscurity to Ubiquity

The story of pyrazine nitriles is intrinsically linked to the broader history of pyrazine chemistry. While the synthesis of a pyrazine derivative was first reported by Laurent in 1844, it was not until the late 19th century that the fundamental structure of pyrazine was confirmed.[6] The early 20th century saw a gradual increase in the exploration of pyrazine chemistry, though the synthesis of nitrile-substituted derivatives remained a challenge.

Early synthetic efforts were often hampered by harsh reaction conditions, low yields, and the use of toxic reagents. One of the earliest conceptual routes to 2-cyanopyrazine involved the condensation and cyclization of cyanoethylenediamine with glyoxal.[6] However, the difficulty in preparing the starting materials limited its practical application.[6]

A significant milestone in the journey of pyrazine nitriles was the development of methods for the direct introduction of the cyano group onto a pre-formed pyrazine ring. A notable early approach involved the reaction of halopyrazines, such as 2-chloropyrazine, with metal cyanides.[6] While conceptually straightforward, this method often required the use of highly toxic metal cyanides and did not always produce ideal yields.[6]

The mid-20th century and beyond witnessed a paradigm shift with the advent of more sophisticated synthetic methodologies. The development of catalytic processes, in particular, revolutionized the synthesis of pyrazine nitriles, making them more accessible and cost-effective for industrial-scale production.

The Evolution of Synthetic Methodologies: A Chemist's Guide

The synthesis of pyrazine nitriles has evolved from classical, often arduous methods to highly efficient and scalable catalytic processes. Understanding this evolution provides valuable context for selecting and optimizing synthetic routes in modern drug discovery and development.

Classical Approaches: Building the Foundation

The foundational methods for pyrazine nitrile synthesis, while often superseded, laid the groundwork for future innovations. These routes typically involved either the construction of the pyrazine ring with a nitrile precursor already in place or the late-stage introduction of the nitrile group onto a pyrazine core.

A common and conceptually simple method for the synthesis of pyrazine nitriles is the dehydration of the corresponding pyrazine amide. This transformation can be achieved using a variety of dehydrating agents.

Protocol: Dehydration of Pyrazinamide to 2-Cyanopyrazine

  • Reactants: Pyrazinamide, Thionyl Chloride (SOCl₂).

  • Solvent: An inert solvent such as dichloromethane (DCM) or chloroform.

  • Procedure: a. Suspend pyrazinamide in the chosen inert solvent. b. Slowly add thionyl chloride to the suspension at room temperature. c. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate. e. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or distillation to yield 2-cyanopyrazine.

Causality: Thionyl chloride is an effective dehydrating agent that converts the primary amide into a nitrile through a series of intermediates. The reaction is driven by the formation of sulfur dioxide and hydrogen chloride as gaseous byproducts. The use of an inert solvent is crucial to prevent side reactions.

The Rise of Catalysis: Enabling Industrial Scale Production

The development of catalytic methods, particularly gas-phase catalytic ammoxidation, marked a turning point in the production of 2-cyanopyrazine, making it a readily available and economically viable intermediate.[6]

This method, developed in the 1970s and industrialized in 1985, is currently the most advanced route for the synthesis of 2-cyanopyrazine. It involves the reaction of 2-methylpyrazine with ammonia and oxygen over a solid catalyst at high temperatures.

Experimental Workflow: Gas-Phase Ammoxidation

G cluster_reactants Reactant Feed cluster_process Catalytic Process cluster_products Product Separation 2-Methylpyrazine 2-Methylpyrazine Preheater Preheater 2-Methylpyrazine->Preheater Ammonia Ammonia Ammonia->Preheater Air Air Air->Preheater Reactor Fixed-Bed Reactor (V-Mo-P Catalyst) Preheater->Reactor Vaporized Reactants Condenser Condenser Reactor->Condenser Gaseous Product Stream Extraction Liquid-Liquid Extraction (e.g., Chloroform) Condenser->Extraction Crude Product Distillation Fractional Distillation Extraction->Distillation Product 2-Cyanopyrazine Distillation->Product

Caption: Workflow for the gas-phase catalytic ammoxidation of 2-methylpyrazine.

Key Parameters and Insights:

ParameterTypical RangeRationale and Field Insights
Catalyst V-Mo-P oxide systems on supports like Al₂O₃ or SiO₂The catalyst composition is critical for achieving high selectivity and conversion. The V-Mo system is known for its efficacy in ammoxidation reactions. The addition of phosphorus and other promoters can enhance catalyst stability and performance.
Temperature 340-500 °CThe reaction is highly endothermic, requiring elevated temperatures to achieve a reasonable reaction rate. Temperature control is crucial to prevent over-oxidation and byproduct formation.
Reactant Molar Ratio 2-Methylpyrazine : NH₃ : Air (1 : 8-20 : 10-90)A large excess of ammonia and air is used to maximize the conversion of 2-methylpyrazine and to suppress the formation of undesired byproducts.
Contact Time SecondsA short contact time is employed to prevent product degradation at the high reaction temperatures.

Trustworthiness: This self-validating system relies on the precise control of reaction parameters. In-line analytical techniques, such as gas chromatography, are typically used to monitor the reaction progress and product distribution in real-time, allowing for immediate adjustments to maintain optimal performance.

Modern Synthetic Innovations: Palladium-Catalyzed Cyanation

For laboratory-scale synthesis and the preparation of more complex pyrazine nitrile derivatives, modern cross-coupling reactions have become indispensable. Palladium-catalyzed cyanation of halopyrazines offers a milder and often more versatile alternative to traditional methods.

Reaction Scheme: Palladium-Catalyzed Cyanation of 2-Bromopyrazine

G 2-Bromopyrazine plus1 + Cyanide_Source M-CN (e.g., K₄[Fe(CN)₆]) plus2 + Pd_Catalyst Pd(OAc)₂ + Ligand plus3 + Base Base (e.g., Na₂CO₃) arrow Solvent (e.g., DMAc) Heat 2-Cyanopyrazine

Caption: Palladium-catalyzed cyanation of 2-bromopyrazine.

Protocol: Synthesis of 2-Cyanopyrazine via Palladium-Catalyzed Cyanation

  • Reactants: 2-Bromopyrazine, Potassium Ferrocyanide (K₄[Fe(CN)₆]), Palladium(II) Acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., dppf), and a base (e.g., sodium carbonate).

  • Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylacetamide (DMAc).

  • Procedure: a. To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopyrazine, potassium ferrocyanide, palladium acetate, the phosphine ligand, and the base. b. Add the solvent and heat the reaction mixture to 100-150 °C. c. Monitor the reaction progress by HPLC or GC-MS. d. Upon completion, cool the reaction mixture and filter to remove inorganic salts. e. Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. g. Purify the crude product by column chromatography or distillation.

Expertise & Experience: The choice of a less toxic cyanide source like potassium ferrocyanide is a significant advantage of this method over older protocols using alkali metal cyanides. The selection of the palladium catalyst and ligand system is crucial for achieving high yields and can be tailored based on the specific substrate.

Applications in Drug Discovery and Beyond: The Impact of Pyrazine Nitriles

The accessibility of pyrazine nitriles has had a profound impact on various scientific disciplines, most notably in the realm of drug discovery.

A Cornerstone in Medicinal Chemistry

Pyrazine nitrile-containing compounds have demonstrated a wide spectrum of biological activities, making them attractive scaffolds for the development of new therapeutic agents.[3][7]

Examples of Biologically Active Pyrazine Nitrile Derivatives:

Compound ClassBiological ActivityMechanism of Action (where known)
Substituted Pyrazine-2-carbonitriles Anticancer, Antimicrobial, AntiviralOften involves interactions with key enzymes like kinases or viral polymerases.
Favipiravir (T-705) AntiviralA prodrug that is converted to its active form, which selectively inhibits the RNA-dependent RNA polymerase of various RNA viruses.[1]
Pyrazine-based Tyrosine Kinase Inhibitors AnticancerInhibit the activity of tyrosine kinases that are often dysregulated in cancer cells.
Advanced Materials Science

The unique electronic properties of the pyrazine nitrile moiety also make it a valuable component in the design of advanced materials. The electron-withdrawing nature of both the pyrazine ring and the nitrile group can be harnessed to create materials with specific optical and electronic properties. Pyrazine-based polymers and other light-responsive materials are of significant interest for applications in optical devices and photovoltaics.

Conclusion and Future Outlook

The journey of pyrazine nitrile compounds from their early, challenging syntheses to their current status as indispensable building blocks is a testament to the relentless pace of chemical innovation. The development of robust and scalable synthetic methodologies has unlocked the vast potential of this chemical class, enabling groundbreaking discoveries in medicine and materials science. As our understanding of disease biology deepens and the demand for novel materials grows, the strategic incorporation of the pyrazine nitrile scaffold is poised to play an even more critical role in shaping the future of science and technology. The continued exploration of new synthetic routes and the application of these versatile compounds in unexplored domains will undoubtedly lead to further exciting advancements.

References

  • CN1189462C - Catalyst for synthesizing 2-cyano pyrazine from 2-methy/pyrazine and synthesizing method - Google P
  • US9458115B2 - Synthesis of substituted pyrazines - Google P
  • A process for the preparation of pyrazine derivatives - P
  • CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google P
  • (PDF)
  • CN1289488C - Method and catalyst for preparing 2-cyanopyrazine by ammoxidation - Google P
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])
  • Improve the Crosslinking Reactivity of Nitrile: Design of Nitrile-Functionalized Pyrazine and its Hydrogen Bond-Assisted Nucleophilic Enhancement Study - PubMed. (URL: [Link])
  • Synthesis and reactions of Pyrazine | PPTX - Slideshare. (URL: [Link])
  • THE PYRAZINES - download. (URL: [Link])
  • Synthesis of 2-Cyanopyrimidines - MDPI. (URL: [Link])
  • A Convenient Synthesis, Reactions and Biological Activities of Some Novel Thieno[3,2-e]pyrazolo[3,4-b]pyrazine Compounds as Anti-microbial and Antiinflammatory Agents - R Discovery. (URL: [Link])
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: [Link])
  • Pyrazine | Aromatic, Aromaticity, Heterocyclic - Britannica. (URL: [Link])
  • Pyrazine - Wikipedia. (URL: [Link])
  • Pyrazine derivatives: A patent review (2008 present)
  • Pyrazine derivatives: a patent review (2008 - present) - PubMed. (URL: [Link])
  • Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])
  • US5693806A - Process for producing pyrazine compounds - Google P
  • Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. (URL: [Link])
  • A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermedi
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (URL: [Link])
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: [Link])
  • A Single Enzyme Transforms a Carboxylic Acid to a Nitrile through an Amide Intermedi
  • Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL)
  • Synthesis and reactions of Pyrazine | PPTX - Slideshare. (URL: [Link])
  • 20.7: Chemistry of Nitriles. (URL: [Link])
  • Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study - ACS Public
  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (URL: [Link])

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 6-Methylpyrazine-2-carbonitrile in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, integral to numerous compounds with a wide array of pharmacological activities.[1] Within this class, 6-Methylpyrazine-2-carbonitrile presents a structure of interest, though its specific biological mechanism of action is not yet extensively detailed in scientific literature. This guide synthesizes current knowledge on related pyrazine derivatives to postulate and explore the potential mechanisms of action for this compound. We will delve into its potential as a kinase inhibitor, its interactions with other enzymatic targets, and its possible role in modulating signaling pathways. This document serves as a foundational resource for researchers, scientists, and drug development professionals, providing a structured approach to investigating the biological impact of this compound.

Introduction to Pyrazines and this compound

Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms in a 1,4 arrangement.[2] This structural feature confers unique physicochemical properties, including the ability to act as hydrogen bond acceptors and engage in various non-covalent interactions, making them effective scaffolds for drug design.[3][4] Pyrazine derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][5][6]

This compound is a derivative characterized by a methyl group at the 6-position and a carbonitrile group at the 2-position of the pyrazine ring. While it is recognized as a flavoring agent, its potential pharmacological activities are less understood.[7][8][9] The presence of the electron-withdrawing carbonitrile group and the electron-donating methyl group can significantly influence the electronic properties of the pyrazine ring, potentially modulating its binding affinity and reactivity towards biological targets.

Postulated Mechanisms of Action

Given the broad bioactivity of the pyrazine scaffold, several potential mechanisms of action for this compound can be hypothesized. These are largely inferred from studies on structurally related pyrazine-2-carbonitrile derivatives and other substituted pyrazines.

Kinase Inhibition: A Primary Hypothesis

A significant body of research has identified pyrazine derivatives as potent inhibitors of various protein kinases.[10] Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[10]

  • Mechanism of Kinase Interaction: Pyrazine-based inhibitors often target the ATP-binding pocket of kinases. The nitrogen atoms of the pyrazine ring can form hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, a common binding motif for kinase inhibitors.[10] The substituents on the pyrazine ring, in this case, the methyl and carbonitrile groups, would then occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity.

  • Supporting Evidence from Analogs: Substituted pyrazine-2-carbonitriles have been investigated as inhibitors of kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Checkpoint Kinase 1 (CHK1).[11] The aminopyrazine core, structurally similar to our compound of interest, has proven to be an effective scaffold for designing potent and selective kinase inhibitors.[11]

Experimental Workflow: Kinase Inhibition Assay

To investigate the potential of this compound as a kinase inhibitor, a systematic experimental approach is required.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Inhibition A Compound Procurement (this compound) B Broad-Spectrum Kinase Panel Screening (e.g., 400+ kinases) A->B C Data Analysis: Identify Primary Hits (e.g., >50% inhibition at 10 µM) B->C D IC50 Determination for Hit Kinases C->D Proceed with hits E Selectivity Profiling against Related Kinases D->E F Data Interpretation: Potency & Selectivity Assessment E->F G Enzyme Kinetics Studies (e.g., Michaelis-Menten) F->G For potent/selective hits H Determine Mode of Inhibition (Competitive, Non-competitive, etc.) G->H

Caption: Workflow for kinase inhibitor profiling.

Modulation of Other Enzymatic Systems

Beyond kinases, pyrazine derivatives have been shown to interact with a variety of other enzymes.

  • Potential Targets: Enzymes such as DprE1, involved in mycobacterial cell wall synthesis, have been identified as potential targets for pyrazine-containing compounds.[12] The nitrile group in this compound could potentially act as a warhead for covalent inhibition or participate in key binding interactions within an enzyme's active site.

  • Neuroprotective Effects: Some pyrazine derivatives, like tetramethylpyrazine, have demonstrated neuroprotective effects, in part by upregulating the expression of antioxidant enzymes such as thioredoxin.[13] This suggests a potential role for this compound in modulating cellular redox homeostasis.

Interaction with Receptors and Ion Channels

The pyrazine nucleus is also found in compounds that target various receptors and ion channels. While less documented for pyrazine-2-carbonitriles, this remains a plausible mechanism.

  • Neurological Activity: Pyrazines are known to have chemosensory and pharmacological properties that can influence learned behaviors and sensory perception.[14][15] This suggests potential interactions with olfactory receptors or other neuronal signaling pathways.

Proposed Experimental Validation

To elucidate the precise mechanism of action of this compound, a multi-faceted experimental approach is necessary.

Target Identification and Validation
  • Affinity-Based Proteomics: Techniques such as chemical proteomics can be employed to identify the direct binding partners of this compound in a cellular context.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to validate target engagement in intact cells by observing changes in protein thermal stability upon compound binding.

Experimental Workflow: Target Identification

G A Synthesize Affinity Probe (Biotinylated this compound) B Incubate Probe with Cell Lysate A->B C Affinity Purification of Probe-Protein Complexes (e.g., Streptavidin beads) B->C D Protein Elution & Digestion C->D E LC-MS/MS Analysis D->E F Data Analysis: Identify Enriched Proteins E->F G Target Validation (e.g., CETSA, siRNA knockdown) F->G

Caption: Workflow for affinity-based target identification.

Cellular Pathway Analysis
  • High-Content Imaging: This technique can be used to assess the phenotypic effects of the compound on various cellular processes, such as cell cycle progression, apoptosis, and morphology.

  • Phosphoproteomics: In conjunction with kinase inhibition studies, phosphoproteomics can provide a global view of the signaling pathways affected by this compound.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound could have potential applications in several therapeutic areas:

Therapeutic Area Potential Rationale Supporting Evidence from Related Compounds
Oncology Inhibition of key oncogenic kinases.Pyrazine derivatives have shown anti-cancer properties by targeting kinases and other cancer-related targets.[2][10]
Infectious Diseases Inhibition of essential microbial enzymes.Pyrazinamide is a well-known anti-tuberculosis drug, and other pyrazine derivatives have shown antimicrobial activity.[16][17]
Neurodegenerative Diseases Modulation of neuroinflammatory pathways or antioxidant responses.Tetramethylpyrazine has demonstrated neuroprotective effects.[13] Cinnamic acid-pyrazine derivatives have also shown neuroprotective activity.[2]
Inflammatory Disorders Inhibition of pro-inflammatory signaling cascades.Pyrazine compounds have been reported to possess anti-inflammatory activities.[2][6]

Conclusion and Future Directions

While the specific biological mechanism of action of this compound is yet to be fully elucidated, the rich pharmacology of the pyrazine scaffold provides a strong foundation for hypothesizing its potential biological roles. The proposed primary mechanism is the inhibition of protein kinases, a hallmark of many bioactive pyrazine derivatives. However, other enzymatic and receptor-mediated pathways should not be discounted.

Future research should focus on the systematic experimental validation of these hypotheses. A comprehensive approach, combining broad-spectrum screening, target identification, and cellular pathway analysis, will be crucial in unraveling the precise molecular interactions of this compound. Such studies will not only illuminate the function of this specific compound but also contribute to the broader understanding of pyrazine derivatives as a versatile and valuable class of molecules in drug discovery.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Ansi, A. M. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 14(10), 1839-1867. [Link]
  • Sharma, R., & Kumar, V. (2021). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Research Square. [Link]
  • Li, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6878. [Link]
  • Sharma, R., & Kumar, V. (2021). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
  • MDPI. (2021). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. [Link]
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Juhas, M., & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(15), 8087-8100. [Link]
  • Chemsrc. (n.d.). Pyrazinecarbonitrile | CAS#:19847-12-2. Chemsrc. [Link]
  • ResearchGate. (2023). List of marketed drugs having pyrazine nucleus along with its biological activity.
  • Wu, J., et al. (2009). Protective Effect of Tetraethyl Pyrazine Against Focal Cerebral ischemia/reperfusion Injury in Rats: Therapeutic Time Window and Its Mechanism. Thrombosis Research, 123(5), 783-788. [Link]
  • ResearchGate. (n.d.). Pharmacological activity and mechanism of pyrazines.
  • Li, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6878. [Link]
  • Juhas, M., & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(15), 8087-8100. [Link]
  • ResearchGate. (n.d.).
  • Lee, H. J., et al. (2018). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2573. [Link]
  • ResearchGate. (n.d.). Pyrazine Derivatives—Versatile Scaffold.
  • Al-Suaily, A. K., et al. (2022). Construction of 5-(Alkylamino)
  • MDPI. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]
  • Alpert, H. R., Agaku, I. T., & Connolly, G. N. (2016). A study of pyrazines in cigarettes and how additives might be used to enhance tobacco addiction. Tobacco Control, 25(4), 444-450. [Link]
  • gsrs. (n.d.). 6-METHYLPYRAZINE-2-CARBOXYLIC ACID. gsrs. [Link]
  • Wikipedia. (n.d.). Benzene. Wikipedia. [Link]
  • Bowman, E. R., Turnbull, L. B., & McKennis, H., Jr. (1959). Metabolism of nicotine in the human and excretion of pyridine compounds by smokers. The Journal of pharmacology and experimental therapeutics, 127, 92–95. [Link]
  • ResearchGate. (2016). A study of pyrazines in cigarettes and how additives might be used to enhance tobacco addiction.
  • Semantic Scholar. (2015). A study of pyrazines in cigarettes and how additives might be used to enhance tobacco addiction. Semantic Scholar. [Link]
  • The Good Scents Company. (n.d.). 2-methyl pyrazine 2-methylpyrazine. The Good Scents Company. [Link]
  • PubChem. (n.d.). 2-Methylpyrazine. PubChem. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 6-Methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 6-Methylpyrazine-2-carbonitrile (CAS No. 136309-04-1), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The structural elucidation of such molecules is paramount for understanding their reactivity and potential applications. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental choices and interpretation of the results.

Molecular Structure and Key Features

This compound possesses a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.[2] It is substituted with a methyl group at position 6 and a nitrile group at position 2. This substitution pattern dictates the electronic environment of each atom, which is reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.[3] For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol for NMR Analysis

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Instrumentation: A Bruker Avance III 400 MHz NMR spectrometer or an equivalent instrument is recommended.[1]

Sample Preparation:

  • Accurately weigh 10-20 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[3]

  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.[3]

  • Acquisition Time: 2-4 seconds.[3]

  • Relaxation Delay: 1-2 seconds.[3]

  • Number of Scans: 16-64, depending on the sample concentration.[3]

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').[3]

  • Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.[3]

  • Acquisition Time: 1-2 seconds.[3]

  • Relaxation Delay: 2-5 seconds.[3]

  • Number of Scans: 1024-4096, to compensate for the lower natural abundance of ¹³C.[3]

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase and baseline correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Instrument Setup (Tune, Lock, Shim) dissolve->setup acquire Acquire FID (¹H & ¹³C) setup->acquire ft Fourier Transform acquire->ft correct Phase & Baseline Correction ft->correct calibrate Calibrate Chemical Shift correct->calibrate H_NMR ¹H NMR Spectrum calibrate->H_NMR C_NMR ¹³C NMR Spectrum calibrate->C_NMR

General workflow for NMR spectral analysis.
¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the two aromatic protons and the methyl group protons.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-38.6 - 8.8Singlet1H
H-58.5 - 8.7Singlet1H
-CH₃2.6 - 2.8Singlet3H

Interpretation:

  • The aromatic protons (H-3 and H-5) appear as singlets at downfield chemical shifts due to the deshielding effect of the electronegative nitrogen atoms and the nitrile group in the pyrazine ring. Their specific positions can be confirmed with 2D NMR techniques.

  • The methyl group protons (-CH₃) also appear as a singlet, integrating to three protons, at a more upfield position typical for methyl groups attached to an aromatic ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2 (C-CN)130 - 135
C-3145 - 150
C-5143 - 148
C-6 (C-CH₃)155 - 160
-CN115 - 120
-CH₃20 - 25

Interpretation:

  • The carbon atoms of the pyrazine ring (C-2, C-3, C-5, and C-6) are all deshielded and appear in the aromatic region of the spectrum. The carbons directly attached to nitrogen atoms (C-3 and C-5) and the carbon bearing the methyl group (C-6) are expected at lower fields.

  • The nitrile carbon (-CN) has a characteristic chemical shift in the 115-120 ppm range.

  • The methyl carbon (-CH₃) is the most shielded and appears at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Experimental Protocol for IR Analysis

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

  • Solid Sample (KBr Pellet): The solid sample can be mixed with potassium bromide (KBr) and pressed into a thin disk.

  • Mull: The solid can be ground with a non-volatile liquid to form a paste (mull) and placed between salt plates.[4]

  • Solution: The sample can be dissolved in a suitable solvent that does not have strong absorptions in the regions of interest.[4]

IR Spectral Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands for the nitrile group, the aromatic ring, and the methyl group.

Functional GroupWavenumber (cm⁻¹)Description
C≡N (Nitrile)2220 - 2240Strong, sharp absorption
C=N, C=C (Aromatic)1500 - 1600Medium to strong absorptions
C-H (Aromatic)3000 - 3100Weak to medium absorptions
C-H (Methyl)2850 - 3000Medium absorptions

Interpretation:

  • The most prominent and diagnostic peak will be the strong, sharp absorption of the nitrile group (C≡N) around 2230 cm⁻¹.

  • The absorptions in the 1500-1600 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the pyrazine ring.

  • The C-H stretching vibrations for the aromatic and methyl protons appear just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[1]

Experimental Protocol for MS Analysis

Instrumentation: An Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or a GC-MS system with an electron ionization (EI) source can be used.[1]

Sample Preparation (ESI):

  • Dissolve the sample in a suitable solvent like methanol or acetonitrile to a concentration of approximately 10 µg/mL.[1]

  • Infuse the solution directly into the ESI source.[1]

Mass Spectral Analysis

The mass spectrum will show the molecular ion peak and various fragment ions. The molecular formula of this compound is C₆H₅N₃, with a molecular weight of 119.12 g/mol .[5]

Expected Fragmentation Pattern (EI-MS):

  • Molecular Ion Peak [M]⁺•: m/z = 119

  • Loss of HCN: [M - HCN]⁺• at m/z = 92

  • Loss of CH₃•: [M - CH₃]⁺ at m/z = 104

MS_Fragmentation cluster_frags Key Fragments M [M]⁺• m/z = 119 F1 [M - HCN]⁺• m/z = 92 M->F1 - HCN F2 [M - CH₃]⁺ m/z = 104 M->F2 - CH₃•

Proposed fragmentation pathway for this compound.

Interpretation:

  • The molecular ion peak at m/z 119 confirms the molecular weight of the compound.

  • The fragmentation pattern, including the loss of hydrogen cyanide (HCN) from the ring system and the loss of a methyl radical, is consistent with the proposed structure.

Conclusion

The combined analysis of NMR, IR, and MS data provides a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms, the IR spectrum identifies the key functional groups, and the mass spectrum verifies the molecular weight and provides insights into the molecule's stability and fragmentation. This detailed spectroscopic guide serves as a valuable resource for researchers working with this compound and related pyrazine derivatives.

References

  • BenchChem. (2025). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives.
  • Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org.
  • MDPI. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • ChemScene. (n.d.). This compound | 136309-04-1.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-phenylpyrazine-2-carbonitrile.
  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • Michigan State University. (n.d.). Infrared Spectroscopy.

Sources

Solubility of 6-Methylpyrazine-2-carbonitrile in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-Methylpyrazine-2-carbonitrile

Abstract

This compound is a heterocyclic compound featuring the pyrazine scaffold, a structure of considerable interest in medicinal chemistry and drug discovery.[1][2][3] The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical reactions and biological systems. Low solubility can impede formulation, lead to poor bioavailability, and generate unreliable data in preclinical screening.[4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, the theoretical principles governing its solubility, and a detailed, authoritative protocol for its experimental determination. By synthesizing fundamental theory with practical, field-proven methodology, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to characterize and optimize the use of this compound.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the foundation for predicting and interpreting its solubility behavior. This compound is a small, relatively polar molecule. The presence of three nitrogen atoms, which are capable of accepting hydrogen bonds, and a polar nitrile group, contrasted with a non-polar methyl group, dictates its interactions with various solvents.

Key physicochemical parameters are summarized below. This data, compiled from reputable chemical databases, provides the basis for the theoretical solubility analysis that follows.

PropertyValueSource
Molecular Formula C₆H₅N₃[5][6]
Molecular Weight 119.12 g/mol [5]
CAS Number 136309-04-1[5]
Predicted logP 0.4 - 0.66[5][6]
Topological Polar Surface Area (TPSA) 49.57 Ų[5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 0[5]

Fundamental Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The adage "like dissolves like" provides a useful heuristic, but a more rigorous analysis involves considering the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

For this compound, the following principles are paramount:

  • Polarity and Dipole Moments: The pyrazine ring and the nitrile group create a significant molecular dipole, making the molecule polar. Therefore, it is expected to be more soluble in polar solvents (e.g., water, ethanol, DMSO) than in nonpolar solvents (e.g., hexane, toluene). The solvent must have sufficient polarity to overcome the crystal lattice energy of the solid this compound.

  • Hydrogen Bonding: With three hydrogen bond acceptor sites (the two pyrazine nitrogens and the nitrile nitrogen) but no donor sites, the molecule can readily interact with protic solvents (those that can donate hydrogen bonds, like water and alcohols).[5] This interaction is a key driver of solubility in such media.

  • LogP: The partition coefficient (logP) is a measure of a compound's lipophilicity. The predicted logP value of ~0.5 indicates that this compound has a relatively balanced hydrophilic-lipophilic character, suggesting it will not be extremely soluble in either very polar (like water) or very nonpolar (like alkanes) solvents, but will favor solvents of intermediate polarity.[5][6]

The interplay of these factors governs the selection of appropriate solvents for reactions, formulations, and crystallization processes. The following diagram illustrates the conceptual relationship between solvent properties and the anticipated solubility of the target compound.

G cluster_solute This compound Properties cluster_solvents Solvent Classes cluster_solubility Predicted Solubility Outcome Solute High Polarity (TPSA: 49.57 Ų) 3 H-Bond Acceptors Low Lipophilicity (logP ≈ 0.5) HighSol High Solubility Solute->HighSol Strong dipole-dipole interactions ModSol Moderate Solubility Solute->ModSol H-bond acceptance favors interaction LowSol Low / Insoluble Solute->LowSol Mismatched polarity PolarProtic Polar Protic (e.g., Water, Ethanol) Can H-bond donate & accept PolarProtic->ModSol PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Cannot H-bond donate PolarAprotic->HighSol Nonpolar Nonpolar (e.g., Hexane, Toluene) Low polarity Nonpolar->LowSol

Figure 1: Conceptual diagram of solubility drivers.

Experimental Determination of Equilibrium Solubility

While theoretical predictions are valuable, they must be confirmed by empirical data. The Shake-Flask Method is universally regarded as the gold-standard for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of the saturated state.[7] Miniaturized versions have been developed to conserve valuable compounds.[7]

The protocol outlined below is a self-validating system based on guidelines from the OECD and best practices in the pharmaceutical industry.[7][8][9]

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid, purity >98%)

  • Solvent of choice (e.g., pH 7.4 phosphate buffer, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Workflow Diagram:

G start Start prep Step 1: Preparation Add excess solid compound to a known volume of solvent in a vial. start->prep equilibrate Step 2: Equilibration Seal vials and place in a temperature- controlled shaker (e.g., 24-48h at 25°C). prep->equilibrate Ensures saturation is reached separate Step 3: Phase Separation Withdraw an aliquot. Filter through a 0.22 µm syringe filter to remove undissolved solid. equilibrate->separate Isolates saturated solution dilute Step 4: Dilution Dilute the clear filtrate with mobile phase or solvent to fall within the analytical calibration range. separate->dilute Prepares for accurate measurement analyze Step 5: Analysis Quantify the compound concentration in the diluted sample via a validated HPLC or UV-Vis method. dilute->analyze Determines concentration calculate Step 6: Calculation Calculate the original solubility, accounting for the dilution factor. analyze->calculate end End calculate->end

Sources

Introduction: The Aromatic Signature of Roasting and Fermentation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of Methylpyrazine Derivatives in Foods

Methylpyrazine derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that are fundamental to the desirable aroma profiles of a vast array of thermally processed and fermented foods.[1][2] Characterized by their potent nutty, roasted, cocoa-like, and savory scents, these volatile organic compounds are often the defining signature of products such as coffee, cocoa, roasted nuts, baked goods, and grilled meats.[3][4] Their formation, primarily through the Maillard reaction and microbial metabolism, is a critical aspect of food science, influencing consumer perception and product quality.[5][6] Due to their significant sensory impact, even at trace concentrations, the analysis and quantification of methylpyrazines are essential for quality control, flavor profiling, and authenticity assessment in the food and beverage industry.[7] This guide provides a comprehensive overview of the formation, natural distribution, and analytical methodologies for methylpyrazine derivatives, tailored for researchers and professionals in food science and drug development.

Part 1: The Genesis of Flavor - Formation Pathways

The presence of methylpyrazines in food is predominantly the result of two key chemical and biological pathways: the Maillard reaction and microbial fermentation.

The Maillard Reaction: A Symphony of Heat-Induced Flavor

The primary mechanism for the formation of most methylpyrazines in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars during thermal processing.[3][6] This reaction is initiated by the condensation of a carbonyl group from a sugar with an amino group from an amino acid, peptide, or protein.[3][8] The process unfolds through a cascade of complex steps, including Amadori rearrangement, enolization, and Strecker degradation, which generate key reactive intermediates.

A critical step for pyrazine formation is the generation of α-aminoketones. The self-condensation of two molecules of an α-aminoketone, or the condensation of an α-aminoketone with another reactive intermediate, leads to the formation of a stable dihydropyrazine ring, which then oxidizes to the aromatic pyrazine.[3] The specific amino acid and sugar precursors, along with processing conditions like temperature, time, and pH, dictate the type and concentration of the resulting pyrazine derivatives.[8][9] For example, the reaction between l-alanine and d-glucose is known to produce various methyl-substituted pyrazines.[6]

Maillard_Reaction_Pyrazine_Formation cluster_reactants Reactants cluster_process Maillard Reaction Cascade cluster_products Products reducing_sugar Reducing Sugar (e.g., Glucose) condensation Initial Condensation reducing_sugar->condensation amino_acid Amino Acid (e.g., Alanine) amino_acid->condensation amadori Amadori Rearrangement condensation->amadori Forms Amadori Compound strecker Strecker Degradation amadori->strecker Leads to intermediates α-Dicarbonyls & α-Aminoketones strecker->intermediates Generates condensation2 Condensation & Oxidation intermediates->condensation2 Self-condensation pyrazines Methylpyrazine Derivatives condensation2->pyrazines

Figure 1: Simplified workflow of methylpyrazine formation via the Maillard reaction.
Microbial Biosynthesis: The Fermentative Route

While thermal processing is a major source, methylpyrazines, particularly tetramethylpyrazine (TTMP), are also synthesized by microorganisms during fermentation.[10][11] Certain species of bacteria, most notably Bacillus subtilis, are known to produce TTMP, which is a key flavor component in many traditional fermented foods like Japanese natto (fermented soybeans), miso, and soy sauce.[10][11] In Chinese Baijiu, a distilled liquor, microorganisms in the fermentation starter (jiuqu) produce acetoin, a precursor that reacts with ammonia sources to form TTMP.[12]

The microbial pathway often involves the metabolism of amino acids. For instance, B. subtilis can synthesize 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine from L-threonine, a process initiated by the enzyme L-threonine-3-dehydrogenase.[13] Genetic engineering of microorganisms like Saccharomyces cerevisiae and B. subtilis has been explored to enhance the production of specific pyrazines for industrial applications.[11][12]

Part 2: Natural Distribution and Sensory Impact of Methylpyrazines

Methylpyrazine derivatives are ubiquitous in a wide range of foods, where they contribute significantly to the overall flavor profile. Their concentration and specific composition vary greatly depending on the food matrix and processing methods.

Quantitative Occurrence in Various Food Matrices

The following table summarizes the concentrations of several key methylpyrazine derivatives found in common food products. These values highlight the diversity in both the types and amounts of pyrazines present.

Food Product CategorySpecific Methylpyrazine DerivativeConcentration RangeReference(s)
Cocoa & Chocolate 2,5-Dimethylpyrazine1.99 - 10.18 mg/kg[3][14]
2,3-Dimethylpyrazine2.74 - 15.11 mg/kg[14]
Tetramethylpyrazine60.31 - 285.74 mg/kg[14]
Trimethylpyrazine15.01 - 81.39 mg/kg[14]
Coffee 2,5-DimethylpyrazineAbundant, varies with roasting[3]
2-Ethyl-3,5-dimethylpyrazineKey contributor to coffee aroma[15]
Fermented Foods
Soy Sauce Baijiu2,3,5,6-Tetramethylpyrazine475 - 1862 µg/L[16][17]
2,6-Dimethylpyrazine460 - 1590 µg/L[16][17]
2,3,5-Trimethylpyrazine317 - 1755 µg/L[16][17]
Natto, MisoTetramethylpyrazineDetected as a key flavor component[10]
Baked Goods & Snacks
Bread Crust, Popcorn2-AcetylpyrazineIdentified as a key volatile[18][19]
Potato Chips2,5-DimethylpyrazineKey compound with an earthy, raw potato flavor[20]
Roasted Nuts 2-AcetylpyrazineContributes to roasted nut flavor profiles[21][22]
Cooked Meats 2,5-DimethylpyrazineAbundant in barbecued beef patties[3]
Sensory Significance and Flavor Profiles

Different methylpyrazine derivatives impart distinct nuances to the overall aroma of a food product.[15] Their sensory perception is characterized by low odor thresholds, meaning even minute quantities can have a significant impact.

  • Alkylpyrazines: Compounds like 2,5-dimethylpyrazine and trimethylpyrazine are strongly associated with nutty, roasted, and peanut-like aromas.[3][22] 2-Ethyl-3,5-dimethylpyrazine is particularly noted for its distinct cocoa and coffee-like notes.[15][23]

  • Acetylpyrazines: 2-Acetylpyrazine is renowned for its characteristic popcorn-like aroma and is also found in bread crust and roasted nuts.[18][19][22] It is a versatile and powerful flavoring agent used to create a wide range of heated flavor profiles.[22]

  • Methoxypyrazines: While not exclusively methyl-substituted, methoxypyrazines are an important related subgroup. 2-Methoxy-3-isobutylpyrazine, for example, is responsible for the characteristic green, herbaceous aroma of bell peppers and is also found in some grape varietals like Cabernet Sauvignon and Sauvignon Blanc.[20][24]

Perceptual interactions between different pyrazines can also occur. Studies have shown that even sub-threshold concentrations of some pyrazines can have a synergistic effect, enhancing the overall perception of roasted aromas in products like Baijiu.[16][17]

Part 3: Analytical Methodologies for Identification and Quantification

Accurate quantification of methylpyrazine derivatives is crucial for research and quality control. Due to their volatility and presence in complex food matrices, their analysis typically requires a combination of efficient extraction and sensitive chromatographic techniques.[5][7] Gas chromatography-mass spectrometry (GC-MS) is the most widely applied analytical method.[25]

Standard Analytical Workflow: SPME-GC-MS

A common and effective approach for analyzing volatile pyrazines in food is Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS. This method is valued for being solvent-free, relatively fast, and highly sensitive.

Analytical_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction (HS-SPME) cluster_analysis 3. GC-MS Analysis cluster_data 4. Data Processing sample Homogenize Food Sample (e.g., ground coffee, cocoa powder) vial Place Aliquot in Headspace Vial with Internal Standard sample->vial incubate Incubate Vial at Controlled Temp (e.g., 60°C) to release volatiles vial->incubate expose Expose SPME Fiber to Headspace (Adsorption of Analytes) incubate->expose desorb Thermal Desorption of Analytes from Fiber in GC Inlet expose->desorb Transfer to GC separate Chromatographic Separation on Capillary Column desorb->separate detect Mass Spectrometric Detection (Ionization, Mass Analysis) separate->detect identify Compound Identification (Mass Spectra & Retention Index) detect->identify quantify Quantification (Calibration Curve) identify->quantify

Figure 2: General analytical workflow for methylpyrazine analysis using HS-SPME-GC-MS.
Detailed Experimental Protocol: HS-SPME-GC-MS

This protocol provides a self-validating system for the quantitative analysis of methylpyrazines in a solid food matrix like roasted coffee or cocoa powder.

1. Materials and Reagents:

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad volatility range.

  • Standards: Certified reference standards of target methylpyrazines (e.g., 2,5-dimethylpyrazine, 2-acetylpyrazine, tetramethylpyrazine).

  • Internal Standard (IS): A deuterated analog or a compound not naturally present in the sample (e.g., pyrimidine) is used to correct for variability.[26]

  • Vials: 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Reagents: Deionized water, Sodium Chloride (NaCl).

2. Sample Preparation:

  • Rationale: Homogenization ensures a representative sample. Addition of salt increases the ionic strength of the aqueous phase (if present), promoting the release of volatile compounds into the headspace.

  • Steps:

    • Cryogenically grind the solid food sample to a fine, consistent powder.

    • Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.

    • Add 5.0 mL of deionized water and 1.0 g of NaCl.

    • Spike the sample with a known concentration of the internal standard solution.

    • Immediately seal the vial tightly.

3. HS-SPME Procedure:

  • Rationale: Incubation equilibrates the volatiles between the sample and the headspace. The SPME fiber then adsorbs these compounds. The choice of fiber coating is critical for efficiently trapping the target analytes.

  • Steps:

    • Place the vial in a temperature-controlled autosampler tray or water bath set to 60°C.

    • Allow the sample to equilibrate for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

    • After extraction, retract the fiber and immediately introduce it into the GC injection port.

4. GC-MS Analysis:

  • Rationale: Thermal desorption in the hot inlet releases the trapped analytes onto the GC column for separation based on their boiling points and polarity. The mass spectrometer fragments the molecules, creating a unique fingerprint (mass spectrum) for identification and quantification.

  • Steps:

    • Injection: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Column: Use a mid-polarity capillary column (e.g., DB-624 or ZB-WAXplus) suitable for flavor compounds.[25]

    • Oven Program: Start at 40°C (hold 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 10°C/min (hold 5 min).

    • MS Parameters: Use electron ionization (EI) at 70 eV. Scan in a mass range of m/z 40-300. For higher sensitivity, use Selected Ion Monitoring (SIM) mode targeting characteristic ions of the pyrazines.

5. Data Analysis and Quantification:

  • Rationale: A daily calibration curve is necessary to ensure accuracy, as instrument response can vary.[26] The internal standard corrects for any losses during sample preparation or injection.

  • Steps:

    • Identification: Identify target compounds by comparing their retention times and mass spectra with those of the certified standards.

    • Quantification: Prepare a series of calibration standards with known concentrations of each pyrazine and a constant concentration of the internal standard.

    • Construct a daily calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[26]

    • Calculate the concentration of pyrazines in the food sample using the regression equation from the calibration curve.

Alternative and Advanced Analytical Techniques

While SPME-GC-MS is a workhorse method, other techniques offer specific advantages:

  • Liquid-Liquid Extraction (LLE) & Solid Phase Extraction (SPE): These classic techniques are used for sample cleanup and concentration, particularly for less volatile pyrazines or complex liquid matrices.[5][27]

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical CO₂ as an extraction solvent, offering a "green" alternative with high selectivity.[5][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): More suitable for analyzing pyrazines in liquid samples like Baijiu or for less volatile derivatives, avoiding the need for high temperatures that could alter the sample.[16][17]

  • Hyperpolarized NMR Spectroscopy: An emerging technique for the highly selective detection of pyrazines in complex matrices like edible oils, requiring only simple extraction procedures.[7]

Conclusion

Methylpyrazine derivatives are indispensable contributors to the flavor and aroma of many of the world's most popular foods. Their formation through the Maillard reaction and microbial pathways represents a fascinating interplay of chemistry and biology. A thorough understanding of their natural occurrence, sensory properties, and formation mechanisms is vital for food scientists aiming to optimize processing, develop new flavors, and ensure product quality and authenticity. Advanced analytical techniques, grounded in robust protocols, provide the necessary tools to quantify these potent aroma compounds, enabling researchers to decode and harness the complex aromatic signatures that define our culinary experiences.

References

  • Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy | Analytical Chemistry - ACS Publications. (2025).
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - MDPI. (2021). MDPI.
  • Acetylpyrazine | C6H6N2O | CID 30914 - PubChem. (2025). PubChem.
  • The Ubiquitous Nutty and Roasted Notes: A Technical Guide to 2,5-Dimethylpyrazine in Foods - Benchchem. (2025). BenchChem.
  • Unlocking the Flavor: Navigating the World of Natural 2-Acetylpyrazine - Biorun. (2026). Biorun.
  • Buy Bulk - Acetyl Pyrazine | Wholesale Supplier - Sinofi Ingredients. (n.d.). Sinofi Ingredients.
  • Quantitative analysis of pyrazines in a hydrophilic solid model system - ResearchGate. (1997).
  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed. (2024). PubMed.
  • 2-acetyl pyrazine, 22047-25-2 - The Good Scents Company. (n.d.). The Good Scents Company.
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PubMed. (2021). PubMed.
  • The Aroma of Roasting: Pyrazines in Coffee and Cocoa Flavors. (2026). Odournet.
  • Flavor Bites: 2-Acetyl Pyrazine - Perfumer & Flavorist. (2010). Perfumer & Flavorist.
  • The formation of methyl substituted pyrazines in the Maillard reaction, and the interference by such compounds in the determination of N-nitrosamines in foodstuffs | Semantic Scholar. (1971). Semantic Scholar.
  • Studies on Flavor Components of Foodstuffs: Part I Distribution of Tetramethylpyrazine in Fermented Foodstuffs. (1969). J-STAGE.
  • Formation of pyrazines in Maillard model systems of lysine-containing dipeptides - PubMed. (2010). PubMed.
  • A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties - PubMed. (2021). PubMed.
  • The Science Behind Flavor: Exploring the Role of 2-Methylpyrazine. (2025). Odournet.
  • Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products - MDPI. (2022). MDPI.
  • Pyrazines in Foods. A Review - ElectronicsAndBooks. (1973). ElectronicsAndBooks.
  • Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - NIH. (2021). NIH.
  • Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed. (2018). PubMed.
  • rocF affects the production of tetramethylpyrazine in fermented soybeans with Bacillus subtilis BJ3-2 - PMC - NIH. (2022). NIH.
  • 3,5-cocoa pyrazine, 13925-07-0 - The Good Scents Company. (n.d.). The Good Scents Company.
  • Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. (2016). Perfumer & Flavorist.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). PubMed.
  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - ASM Journals. (2019). ASM Journals.
  • Increasing Yield of 2,3,5,6-Tetramethylpyrazine in Baijiu Through Saccharomyces cerevisiae Metabolic Engineering - PubMed Central. (2020). NIH.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. (2019). PubMed.

Sources

6-Methylpyrazine-2-carbonitrile as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Methylpyrazine-2-carbonitrile as a Building Block in Organic Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Pyrazine Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, providing the structural motifs essential for biological activity. Among these, the pyrazine ring, a 1,4-diazine, is a privileged scaffold found in numerous FDA-approved drugs and biologically active molecules.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding make it a highly sought-after component in drug design.[1]

This guide focuses on a particularly versatile derivative: This compound . This molecule is more than a simple intermediate; it is a strategic building block offering three distinct points for chemical modification: the electron-deficient pyrazine ring, a reactive nitrile group, and a nucleophilic methyl group. This trifecta of functionality allows for the controlled and sequential introduction of molecular complexity, making it an invaluable tool for researchers in organic synthesis and drug development. We will explore the synthesis, core reactivity, and practical applications of this compound, providing both theoretical understanding and actionable experimental protocols.

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical properties is paramount for its effective use in synthesis. The data below has been compiled to provide researchers with the necessary information for experimental design, purification, and storage.

PropertyValueSource
CAS Number 136309-04-1[3]
Molecular Formula C₆H₅N₃[3][4]
Molecular Weight 119.12 g/mol [3]
Appearance Pale-yellow to Yellow-brown Solid
Purity Typically ≥95%[3]
SMILES CC1=NC(=CN=C1)C#N[3]
InChIKey HKXUBMYIEQIRNT-UHFFFAOYSA-N[4]
Topological Polar Surface Area (TPSA) 49.57 Ų[3]
Predicted LogP 0.6567[3]
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from the distinct reactivity of its three functional components. Understanding how to selectively address these sites is key to leveraging its full potential as a building block.

G cluster_molecule This compound cluster_reactions Key Transformation Pathways mol Core Structure nitrile_trans Nitrile Group Transformations (Hydrolysis, Reduction, Addition) mol->nitrile_trans Site 1: Nitrile ring_trans Pyrazine Ring Reactions (N-Oxidation, Substitution) mol->ring_trans Site 2: Ring methyl_trans Methyl Group Functionalization (Oxidation, Halogenation) mol->methyl_trans Site 3: Methyl

Caption: Key reactive sites of this compound.

Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into several other important functionalities.

  • Hydrolysis to Carboxylic Acid: This is arguably one of the most valuable transformations. Acidic or basic hydrolysis converts the nitrile to 6-Methylpyrazine-2-carboxylic acid, a key intermediate in its own right.[5][6] This carboxylic acid can then participate in amide bond couplings, esterifications, or other standard acid-based transformations. The conversion is crucial for creating many bioactive molecules, including derivatives used as anti-tuberculosis agents.[7][8]

  • Reduction to Amine: The nitrile can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic, nucleophilic center, opening pathways to a different class of derivatives.

  • Addition of Organometallics: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after acidic workup. This C-C bond-forming reaction is a powerful method for attaching larger carbon frameworks to the pyrazine core.

Reactions Involving the Pyrazine Ring

The two nitrogen atoms in the pyrazine ring make it electron-deficient, which dictates its reactivity.

  • N-Oxidation: The ring nitrogens can be oxidized to N-oxides using reagents like m-CPBA. This modification alters the electronic properties of the ring, making it more susceptible to nucleophilic substitution and activating the adjacent methyl group for deprotonation.

  • Nucleophilic Aromatic Substitution (SNAAr): While challenging due to the lack of a good leaving group, the electron-deficient nature of the ring can facilitate SNAAr reactions if a suitable leaving group (like a halogen) is present on the ring. For instance, related chlorinated pyrazines are known to undergo substitution.[9]

Functionalization of the Methyl Group

The methyl group, while generally stable, can be activated for further reactions.

  • Oxidation: Strong oxidizing agents can convert the methyl group into a carboxylic acid. However, selective oxidation to an aldehyde can be achieved with milder reagents, often proceeding through an N-oxide intermediate to increase the acidity of the methyl protons.

  • Deprotonation and Condensation: The protons of the methyl group are weakly acidic. Using a strong base (e.g., LDA), the methyl group can be deprotonated to form an anion, which can then react with various electrophiles, such as aldehydes or ketones, in condensation reactions.

Application in Target-Oriented Synthesis

The true measure of a building block is its successful application in the synthesis of complex and valuable molecules. The pyrazine core is integral to a wide array of pharmaceuticals, and this compound serves as a key precursor for many of these scaffolds.[1]

G cluster_derivatives Primary Derivatives cluster_apis Potential Pharmaceutical Scaffolds start 6-Methylpyrazine- 2-carbonitrile acid 6-Methylpyrazine- 2-carboxylic Acid start->acid Hydrolysis amine 6-Methylpyrazine- 2-methanamine start->amine Reduction amide 6-Methylpyrazine- 2-carboxamide start->amide Partial Hydrolysis api1 Antitubercular Agents (e.g., Pyrazinamide Analogs) acid->api1 Amide Coupling api2 Kinase Inhibitors acid->api2 Scaffold Elaboration api3 Agrochemicals acid->api3 amine->api2 Further Functionalization amide->api1

Caption: Synthetic pathways from this compound.

One of the most prominent applications is in the synthesis of pyrazinamide analogs. Pyrazinamide is a first-line medication for tuberculosis, and its core structure is pyrazine-2-carboxamide.[7][8] By starting with this compound, chemists can first hydrolyze the nitrile to the corresponding carboxylic acid, and then couple it with various amines to generate a library of novel pyrazinamide derivatives for structure-activity relationship (SAR) studies. This approach is central to the development of new anti-mycobacterial agents.[2]

Experimental Protocols

The following protocols are provided as validated starting points for key transformations. As with any chemical reaction, these should be performed with appropriate safety precautions in a controlled laboratory environment.

Protocol 1: Hydrolysis to 6-Methylpyrazine-2-carboxylic Acid

This procedure is a modification of established methods for nitrile hydrolysis on the pyrazine core.[5][6]

  • Objective: To convert the nitrile functionality into a carboxylic acid.

  • Materials:

    • This compound (1.0 eq)

    • 10 M Aqueous Sodium Hydroxide (NaOH) solution (5.0 eq)

    • Ethanol (EtOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Dichloromethane (DCM)

    • Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and ethanol (approx. 5 mL per 1 g of nitrile).

    • Add the 10 M NaOH solution (5.0 eq) to the stirred suspension.

    • Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and then place in an ice bath.

    • Carefully acidify the mixture to pH ~3 using concentrated HCl. A precipitate should form.

    • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The product, 6-Methylpyrazine-2-carboxylic acid, can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Conclusion

This compound is a potent and versatile building block in modern organic synthesis. Its value lies not just in the presence of the desirable pyrazine scaffold, but in the orthogonal reactivity of its nitrile, methyl, and aromatic functionalities. This allows for a modular and strategic approach to the synthesis of complex molecules, particularly within the realm of medicinal chemistry. By providing multiple avenues for elaboration, it empowers chemists to efficiently generate diverse molecular architectures, accelerating the discovery and development of new therapeutic agents.

References

  • Title: Pyrazinecarbonitrile (CAS 19847-12-2)
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: 3,5-Dichloro-6-methylpyrazine-2-carbonitrile Source: BLDpharm URL
  • Source: ACS Publications (Journal of the American Chemical Society)
  • Title: 5-Amino-6-methylpyrazine-2-carbonitrile | 1374652-05-7 Source: Sigma-Aldrich URL
  • Title: this compound (C6H5N3)
  • Title: 136309-04-1 | this compound Source: ChemScene URL
  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL
  • Title: Preparation of 6-Methylpyrazine-2-carboxylic Acid In the course of our studies on pyrazine car Source: ElectronicsAndBooks URL
  • Title: An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile: Discovery, Synthesis, and Potential Applications Source: Benchchem URL

Sources

The Enduring Scaffold: A Technical Guide to Pyrazine Chemistry and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the vanguard of drug discovery and development, a deep, functional understanding of heterocyclic chemistry is not merely academic—it is the bedrock of innovation. Among the myriad of scaffolds available to the medicinal chemist, the pyrazine ring stands out for its unique electronic properties, its prevalence in biologically active molecules, and its synthetic versatility. This guide provides an in-depth exploration of pyrazine chemistry, moving from its core principles to a detailed examination of both classical and modern synthetic methodologies. Herein, we dissect the causality behind experimental choices, offering field-proven insights to empower your own research endeavors.

The Pyrazine Core: Structure, Reactivity, and Significance

Pyrazine, a six-membered heteroaromatic ring with two nitrogen atoms at the 1 and 4 positions, is a deceptively simple structure that imparts profound properties to the molecules it inhabits.[1] Its symmetrical, planar structure results in a zero net dipole moment.[1] However, the two electronegative nitrogen atoms render the ring electron-deficient, a characteristic that fundamentally governs its reactivity. This electron deficiency makes pyrazine and its derivatives crucial components in a wide array of pharmaceuticals, including the anti-tuberculosis agent Pyrazinamide, the proteasome inhibitor Bortezomib, and the diuretic Amiloride.[2][3]

The reactivity of the pyrazine ring is a tale of two opposing forces. On one hand, the electron-deficient nature makes it highly resistant to electrophilic aromatic substitution.[4] Direct nitration, halogenation, or Friedel-Crafts reactions are generally not feasible without the presence of strong electron-donating groups on the ring to activate it.[4] Conversely, this same electron deficiency makes the pyrazine ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present.[4] This propensity for SNAr is a cornerstone of pyrazine functionalization.

Classical Routes to the Pyrazine Ring: Building from the Ground Up

The foundational methods for constructing the pyrazine core are elegant in their simplicity and remain relevant for the synthesis of symmetrically substituted pyrazines. These reactions rely on the self-condensation of α-amino ketones.

The Gutknecht Pyrazine Synthesis (1879)

The Gutknecht synthesis is a robust and widely used method that begins with the nitrosation of a ketone to form an α-oximino ketone. This intermediate is then reduced to the corresponding α-amino ketone, which, without isolation, undergoes spontaneous dimerization and subsequent oxidation to the pyrazine.[5][6] The beauty of this method lies in its sequential, often one-pot nature, where the reactive α-amino ketone is generated in situ.[5]

Mechanism of the Gutknecht Pyrazine Synthesis

The reaction proceeds through a well-defined series of steps, starting from the formation of the key α-amino ketone intermediate. This intermediate then undergoes a self-condensation to form a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine.

Gutknecht_Mechanism cluster_0 Step 1: α-Amino Ketone Formation cluster_1 Step 2: Dimerization & Cyclization cluster_2 Step 3: Aromatization A Ketone B α-Oximino Ketone A->B  NaNO₂, H⁺ C α-Amino Ketone B->C  Reduction  (e.g., Zn/AcOH) C1 α-Amino Ketone (Molecule 1) D Dihydropyrazine Intermediate C1->D  Self-Condensation  (-2H₂O) C2 α-Amino Ketone (Molecule 2) C2->D  Self-Condensation  (-2H₂O) E Substituted Pyrazine D->E  Oxidation  (Air, Cu(II), etc.) Staedel_Rugheimer_Mechanism cluster_0 Step 1: α-Amino Ketone Formation cluster_1 Step 2: Dimerization & Oxidation A α-Halo Ketone B α-Amino Ketone A->B  Ammonia (NH₃) C Dihydropyrazine B->C  Self-Condensation D Substituted Pyrazine C->D  Oxidation Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArylHalide Pyrazine-X Pd_Complex1 Pyrazine-Pd(II)L₂-X OxAdd->Pd_Complex1 Transmetalation Transmetalation BoronicAcid R-B(OH)₂ Base Base Pd_Complex2 Pyrazine-Pd(II)L₂-R Transmetalation->Pd_Complex2 RedElim Reductive Elimination Pd_Complex2->RedElim RedElim->Pd0 Regeneration Product Pyrazine-R RedElim->Product

Sources

Methodological & Application

Application Notes & Protocols for the Quantification of 6-Methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the quantitative analysis of 6-Methylpyrazine-2-carbonitrile, a key heterocyclic compound relevant in pharmaceutical development and flavor chemistry. We present detailed, validated protocols for its quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for accuracy, precision, and robustness, adhering to principles outlined in international regulatory guidelines. Each protocol is accompanied by an explanation of the scientific rationale behind instrumental and procedural choices, ensuring adaptability and successful implementation in a research or quality control setting.

Introduction: The Analytical Imperative for this compound

This compound is a substituted pyrazine derivative. Pyrazines are a significant class of heterocyclic aromatic compounds found in nature and are widely used as flavor additives in food products.[1][2] In the pharmaceutical industry, the pyrazine ring is a privileged scaffold, appearing in numerous active pharmaceutical ingredients (APIs). Consequently, this compound may serve as a critical starting material, intermediate, or be identified as a potential impurity in drug substances.[3][4]

The accurate quantification of this compound is therefore essential for several reasons:

  • Process Chemistry: To monitor reaction kinetics, determine yield, and optimize the synthesis of APIs.

  • Quality Control: To quantify the compound as an impurity in raw materials or final drug products, ensuring they meet stringent safety and quality standards.[5][6]

  • Food Science: To measure its concentration as a flavor component, ensuring consistency and desirable sensory profiles.[2]

This guide provides two robust, orthogonal analytical methods to address these needs, ensuring reliable data for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

Understanding the analyte's properties is fundamental to method development.

PropertyValueSourceSignificance for Analysis
Molecular Formula C₆H₅N₃[7]Provides the basis for exact mass measurement in MS.
Molecular Weight 119.12 g/mol [7]Essential for preparing standard solutions and calculations.
LogP (calculated) 0.6567[7]Indicates moderate hydrophobicity, making it suitable for Reverse-Phase HPLC.
Topological Polar Surface Area (TPSA) 49.57 Ų[7]Suggests good membrane permeability, but also sufficient polarity for interaction with polar solvents.
Boiling Point Not readily available, but expected to be moderate.-Its volatility makes it a candidate for GC analysis.
UV Absorbance Expected due to the aromatic pyrazine ring.General KnowledgeAllows for quantification using UV-Vis spectrophotometry, a common HPLC detector.

Recommended Analytical Methodology I: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse of pharmaceutical analysis, offering high resolution, reproducibility, and compatibility with a wide range of analytes.[8] Given the moderate polarity and aromatic nature of this compound, this method is ideal for its quantification in drug substances and reaction mixtures.

Principle of the Method

The analyte is separated on a nonpolar (C18) stationary phase using a polar mobile phase. This compound, having moderate nonpolar character, will be retained on the column and separated from more polar or less polar impurities. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve prepared from certified reference standards.

Experimental Protocol: HPLC-UV Quantification

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Water.

  • HPLC-grade Formic Acid (FA) or Phosphoric Acid.[9]

  • Certified reference standard of this compound.

  • Volumetric flasks, pipettes, and autosampler vials.

  • 0.45 µm syringe filters for sample preparation.[10]

Step-by-Step Protocol:

  • Standard Preparation (100 µg/mL Stock):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (the diluent). Sonicate if necessary to ensure complete dissolution.

  • Calibration Standards:

    • Perform serial dilutions from the stock solution to prepare a series of at least five calibration standards. A typical range might be 1, 5, 10, 25, and 50 µg/mL. Prepare these standards in the diluent.

  • Sample Preparation (Example: Assay of a Drug Substance):

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix thoroughly. This yields a theoretical concentration of 100 µg/mL.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Parameters:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for moderately nonpolar compounds.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous phase. Formic acid improves peak shape and is MS-compatible.[9]
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic modifier. Provides good elution strength for the analyte.
Gradient Isocratic: 60% A / 40% BAn isocratic method is simpler and more robust for a primary quantification assay. Adjust ratio as needed for optimal retention (typically 3-10 minutes).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection Wavelength ~260 nm (scan for λmax)Pyrazine rings typically have strong absorbance in this region. A DAD should be used initially to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Run Time 15 minutesSufficient to allow for elution of the analyte and any late-eluting impurities.
Method Validation: A Self-Validating System

The method's reliability must be documented through validation, following ICH Q2(R2) guidelines.[11] This ensures the procedure is suitable for its intended purpose.[12]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the analyte's peak is free from interference from matrix components, impurities, or degradants.[3]Peak purity index > 0.995 (DAD). Baseline resolution (>2.0) from adjacent peaks.
Linearity To confirm a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80% to 120% of the test concentration. For impurity: LOQ to 120% of the specification limit.
Accuracy (% Recovery) To measure the closeness of the test results to the true value.98.0% to 102.0% recovery for assay.
Precision (RSD%) To assess the degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest concentration that can be reliably detected.Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).System suitability parameters remain within limits.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (Stock & Dilutions) HPLC_System HPLC System Setup (Method Parameters) Std_Prep->HPLC_System Calibration Calibration Curve (Linear Regression) Std_Prep->Calibration Sample_Prep Sample Preparation (Weigh, Dissolve, Filter) Sample_Prep->HPLC_System Injection Autosampler Injection HPLC_System->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (λmax) Separation->Detection Integration Peak Integration Detection->Integration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC-UV quantification of this compound.

Recommended Analytical Methodology II: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[13] It offers exceptional sensitivity and selectivity, making it the gold standard for trace-level impurity identification and quantification.[1][14]

Principle of the Method

The sample is injected into a heated inlet, where this compound is vaporized and transferred onto a capillary column by an inert carrier gas (e.g., Helium). Separation occurs based on the analyte's boiling point and interaction with the column's stationary phase. The eluting compound enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), fragmented, and detected. Quantification is performed using the abundance of a specific, characteristic ion (Selected Ion Monitoring - SIM mode) for maximum sensitivity.

Experimental Protocol: GC-MS Quantification

Instrumentation and Materials:

  • GC-MS system with a split/splitless inlet and a mass selective detector.

  • Capillary GC Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness or similar).

  • High-purity Helium or Hydrogen carrier gas.

  • Certified reference standard of this compound.

  • GC-grade solvents (e.g., Dichloromethane, Ethyl Acetate).

  • Sample preparation equipment (e.g., centrifuge tubes, vortex mixer, SPE cartridges if needed).

Step-by-Step Protocol:

  • Standard Preparation (100 µg/mL Stock):

    • Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Ethyl Acetate.

  • Calibration Standards:

    • Perform serial dilutions from the stock solution using Ethyl Acetate to prepare standards in the desired range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation (Example: Extraction from an Aqueous Matrix):

    • To 5 mL of the aqueous sample in a centrifuge tube, add 5 mL of Dichloromethane.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.[15]

    • Carefully transfer the lower organic layer to a clean vial.

    • Repeat the extraction with a fresh 5 mL portion of Dichloromethane.

    • Combine the organic extracts. If necessary, concentrate the extract under a gentle stream of nitrogen.

    • Transfer an aliquot to a GC vial for analysis.

GC-MS Method Parameters:

ParameterRecommended SettingRationale
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column providing good separation for a wide range of semi-volatile compounds.[16]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes transfer of the analyte to the column for trace-level analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)A temperature ramp is necessary to elute the analyte with good peak shape and separate it from other components.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible ionization technique that generates a characteristic fragmentation pattern for library matching and identification.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only specific ions for the target analyte. A full scan should be run first to identify the primary ions.
Ions to Monitor Hypothetical: m/z 119 (Molecular Ion), 92, 65The molecular ion (M+) is often the most abundant or characteristic. Other fragments provide confirmation. These must be determined experimentally.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation GCMS_System GC-MS System Setup (Method Parameters) Std_Prep->GCMS_System Calibration Calibration Curve Std_Prep->Calibration Sample_Prep Sample Preparation (e.g., Liquid-Liquid Extraction) Sample_Prep->GCMS_System Injection Splitless Injection GCMS_System->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometry (EI, SIM Mode) Separation->Detection EIC Extracted Ion Chromatogram Detection->EIC Quantification Concentration Calculation EIC->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS quantification of this compound.

Conclusion

The quantification of this compound can be reliably achieved using either RP-HPLC-UV or GC-MS. The choice of method depends on the specific application, required sensitivity, and sample matrix. HPLC-UV is a robust, straightforward method ideal for routine quality control and assay determination in pharmaceutical settings. GC-MS provides superior sensitivity and specificity, making it the preferred method for trace-level impurity analysis and for complex matrices requiring extensive cleanup. Both protocols presented herein are built upon established principles of analytical chemistry and, when properly validated, will yield accurate and reproducible results for critical decision-making in research and development.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • Q2(R2)
  • Sample Prepar
  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2024).
  • SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Shared Research Facilities.
  • Analytical methods for hydrazines.
  • Bioanalytical Sample Prepar
  • Sample Preparation: A Comprehensive Guide.
  • Analytical methods for pyrethrins and pyrethroids.
  • Separation of Pyrazine, 2-methoxy-6-(2-methylpropyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2024). PubMed.
  • Sample preparation in analysis of pharmaceuticals. ScienceDirect.
  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Inchem.org.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019).
  • The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. (2025).
  • Analytical Methods. RSC Publishing.
  • This compound. ChemScene.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Analytical Methods Used for the Detection and Quantific
  • Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. (2024). The University of Manchester.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the analysis of 6-Methylpyrazine-2-carbonitrile and other related pyrazine compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Pyrazines are a critical class of heterocyclic aromatic compounds that significantly contribute to the flavor and aroma profiles of many thermally processed foods, such as roasted coffee and baked goods.[1] They also serve as important structural motifs in pharmaceutical agents.[1] This guide provides a comprehensive, step-by-step protocol encompassing sample preparation, optimized GC-MS instrument parameters, and data analysis strategies tailored for researchers, scientists, and professionals in the food science and drug development industries. The methodologies described herein are designed to ensure high accuracy, precision, and reliability for both qualitative identification and quantitative analysis.

Introduction and Scientific Principle

This compound (C₆H₅N₃, MW: 119.12 g/mol ) is a substituted pyrazine characterized by a methyl group and a nitrile group on the pyrazine ring.[2][3] The accurate identification and quantification of this and related pyrazines are essential for quality control, flavor profile characterization, and impurity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this application due to its exceptional combination of the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[1][4] The process involves:

  • Vaporization and Separation (GC): Volatile and semi-volatile compounds like pyrazines are vaporized in a heated injector and separated as they travel through a capillary column. Separation is based on the compounds' boiling points and their differential interactions with the column's stationary phase.[5]

  • Ionization and Detection (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI). This process fragments the molecules into a predictable pattern of charged ions. These fragments are then separated by their mass-to-charge ratio (m/z) and detected, generating a unique mass spectrum that serves as a chemical fingerprint for identification.[5][6]

The challenge in pyrazine analysis often lies in the complexity of the sample matrix and the presence of numerous positional isomers which can have very similar mass spectra.[7][8] Therefore, a well-optimized chromatographic method is paramount for unambiguous identification, often supplemented by retention indices (RIs).[7][8]

Experimental Workflow and Protocols

Required Instrumentation and Consumables
  • Gas Chromatograph: Agilent 6890N or similar, equipped with a split/splitless injector.[1]

  • Mass Spectrometer: Mass Selective Detector (MSD) or Triple Quadrupole (MS/MS) system capable of electron ionization (EI).

  • GC Column: A mid-polarity column such as a DB-5ms (5% Phenyl-methylpolysiloxane) or a polar column like a SUPELCOWAX 10 (Polyethylene glycol) is recommended. Column dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are standard.

  • Sample Preparation Equipment: Headspace vials, Solid Phase Microextraction (SPME) fibers (e.g., Divinylbenzene/Carboxen/PDMS), syringes, filters, and glassware.

  • Reagents and Standards:

    • Analytical grade standard of this compound (≥95% purity).[2]

    • High-purity solvents (e.g., Dichloromethane, Methanol) for standard and sample preparation.[5]

    • Helium (Carrier Gas): 99.999% purity.

Protocol 1: Standard Preparation

The creation of accurate calibration standards is fundamental for quantitative analysis.

Steps:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard. Dissolve in a 10 mL volumetric flask using dichloromethane.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution to prepare a calibration curve. A typical concentration range for trace analysis might be 0.05, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

  • Internal Standard (Optional but Recommended): For enhanced precision, use a deuterated pyrazine analogue (e.g., 2-Methylpyrazine-d6) as an internal standard.[1] Spike all standards and samples with a consistent concentration of the internal standard.

Protocol 2: Sample Preparation (HS-SPME for Solid/Liquid Matrix)

Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free, highly efficient technique for extracting volatile and semi-volatile analytes from complex matrices like food or beverages.[9][10][11]

Steps:

  • Sample Aliquoting: Place 1-5 grams of the homogenized solid or liquid sample into a 20 mL headspace vial.

  • Matrix Modification (Optional): For aqueous samples, add a salt (e.g., NaCl) to saturation to increase the vapor pressure of the analytes, improving extraction efficiency.

  • Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a controlled temperature (e.g., 65°C) for a set time (e.g., 30 minutes). This allows volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature. The analytes will adsorb onto the fiber coating.

  • Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 270°C) where the trapped analytes are thermally desorbed directly onto the GC column.

The overall sample preparation and analysis workflow is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Homogenized Sample Vial 2. Aliquot into Vial Sample->Vial Equilibrate 3. Equilibrate (Heat) Vial->Equilibrate Extract 4. HS-SPME Extraction Equilibrate->Extract Desorb 5. Thermal Desorption in GC Inlet Extract->Desorb Separate 6. Chromatographic Separation Desorb->Separate Ionize 7. Ionization & Fragmentation (MS) Separate->Ionize Detect 8. Mass Detection Ionize->Detect Process 9. Data Acquisition & Processing Detect->Process Identify 10. Compound Identification (Library, RT) Process->Identify Quantify 11. Quantification Identify->Quantify Report 12. Final Report Quantify->Report

Caption: GC-MS analysis workflow from sample preparation to final report.
GC-MS Instrument Parameters

Optimized instrument parameters are crucial for achieving good chromatographic resolution and detection sensitivity. The following table provides a validated starting point for the analysis.

Parameter Setting Rationale
GC System
Inlet ModeSplitless (for SPME or trace analysis)Maximizes analyte transfer to the column, enhancing sensitivity.[1]
Inlet Temperature270 °CEnsures rapid and complete thermal desorption of pyrazines from the SPME fiber.[1]
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate1.0 - 1.2 mL/min (Constant Flow)Optimal flow rate for balancing separation speed and efficiency for a 0.25 mm ID column.[1]
Oven ProgramInitial: 40°C, hold 2 minAllows for proper focusing of analytes at the head of the column.
Ramp: 5 °C/min to 240 °CA controlled ramp rate effectively separates compounds with different boiling points.[1]
Hold: 5 min at 240 °CEnsures all higher-boiling compounds are eluted from the column.
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces repeatable fragmentation patterns.[1]
Electron Energy70 eVIndustry-standard energy that generates reproducible mass spectra for library matching.[1]
Ion Source Temp.230 °CPrevents condensation of analytes in the source while minimizing thermal degradation.[1]
Quadrupole Temp.150 °CMaintains consistent ion transmission and mass filtering.[1]
Mass Scan Range35 - 350 m/zCovers the molecular ion and expected fragments of the target pyrazines.
Scan ModeFull Scan (for identification) / SIM (for quantification)Full scan provides complete spectral data. Selected Ion Monitoring (SIM) significantly increases sensitivity for target analytes by monitoring only specific ions.[12]

Data Analysis and Interpretation

Compound Identification

Identification of this compound is achieved by a two-factor confirmation:

  • Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of the authentic standard analyzed under the same conditions.

  • Mass Spectrum: The mass spectrum of the sample peak must match the spectrum of the standard and/or a reference library (e.g., NIST).

Fragmentation Pattern of Pyrazines

Pyrazines undergo characteristic fragmentation under EI, which aids in their identification. The molecular ion (M+) peak is typically prominent. Common fragmentation pathways for alkylpyrazines involve the loss of a methyl group (-15 amu), loss of HCN (-27 amu), or ring cleavage. For this compound (MW=119.12), key expected ions would include:

  • m/z 119: The molecular ion [M]+•.

  • m/z 92: Loss of HCN ([M-27]+).

  • m/z 104: Loss of a methyl radical ([M-15]+).

The presence of the nitrile group (-C≡N) also influences the fragmentation. The interpretation of these patterns is a key step in structural elucidation.[13][14]

Fragmentation mol This compound (m/z 119) frag1 Loss of -CH₃ (m/z 104) mol->frag1 -15 amu frag2 Loss of HCN (m/z 92) mol->frag2 -27 amu frag3 Other Fragments mol->frag3

Caption: Simplified fragmentation of this compound.
Quantification

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target analyte against its concentration. The concentration of the analyte in an unknown sample is then calculated from this curve. Using an internal standard corrects for variations in injection volume and instrument response, thereby improving accuracy and precision.[1] For trace-level analysis, method validation is critical, assessing parameters like linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ).[15]

Method Validation and Quality Control

To ensure the reliability of results, the analytical method should be validated according to established guidelines.[4][15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interferences at the retention time of the target analyte in blank matrix samples.

  • Linearity: Demonstrated by a high correlation coefficient (R² ≥ 0.999) for the calibration curve across the desired concentration range.[15]

  • Accuracy & Precision: Accuracy is determined by recovery studies in spiked matrix samples, with typical acceptance criteria of 80-120%. Precision (repeatability) is measured by the relative standard deviation (RSD), which should typically be <15%.[15]

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined based on the signal-to-noise ratio, typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.[15]

Conclusion

This application note details a comprehensive and robust GC-MS method for the analysis of this compound and related compounds. The combination of an optimized HS-SPME sample preparation protocol with specific GC-MS parameters provides the high sensitivity and selectivity required for trace-level analysis in complex matrices. This method is well-suited for applications in quality control for the food and beverage industry, flavor and aroma research, and purity assessment in pharmaceutical development.

References

  • Gran-Scheuch, A., & Dueñas, C. (2022). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Molecules, 27(24), 8820.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Patsnap. (2024). How to Validate GC-MS Data for Trace-level Analysis. Patsnap Eureka.
  • Dong, M. W. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 486-494.
  • El-Feky, S. A., & Al-Dies, A. M. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993.
  • National Center for Biotechnology Information. (n.d.). 6-Methylpyridine-2-carbonitrile. PubChem Compound Database.
  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • Ferrara, F., et al. (2021). Validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces of priority substances in surface waters. Journal of Analytical Methods in Chemistry, 2021, 6688288.
  • Raja, K. D., et al. (2020). Development and validation of GC-MS method for the trace level determination of structurally alert alkyl halide impurities in Cilastatin sodium drug substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
  • Wang, J., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 10(11), 2755.
  • Separation Science. (n.d.). Food Applications using Sample Preparation for GC-MS.
  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.
  • ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products.
  • Misnawi, J., & Ariza, B. (2006). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Pelita Perkebunan, 22(3).
  • ResearchGate. (n.d.). Analysis of Volatiles in Food Products.
  • ResearchGate. (n.d.). Application of preparation methods for volatile organic compounds....
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.

Sources

Application Notes & Protocols: 6-Methylpyrazine-2-carbonitrile in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-methylpyrazine-2-carbonitrile and its derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyrazine scaffold is a privileged structure, present in numerous biologically active molecules and approved pharmaceuticals.[1][2][3][4] This document elucidates the role of this compound as a versatile synthetic intermediate, with a primary focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. We will also explore its utility in designing inhibitors for other key therapeutic targets, such as protein kinases. Detailed, field-proven protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Pyrazine Scaffold

Heterocyclic compounds form the backbone of modern medicinal chemistry, with nitrogen-containing rings being particularly prominent in drug design.[2][5] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key pharmacophore. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive scaffold for interacting with biological targets.[5][6]

This compound serves as a crucial building block, offering multiple reaction sites for chemical modification. The methyl group can be functionalized, the nitrile group can be hydrolyzed or reduced, and the pyrazine ring itself can undergo various substitutions. This synthetic tractability allows for the creation of diverse chemical libraries to probe structure-activity relationships (SAR) effectively. Its most notable application is in the synthesis of gliptins, a class of oral antihyperglycemic agents that inhibit the DPP-4 enzyme.[7][8]

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₅N₃[9]
Molecular Weight 119.12 g/mol [9]
CAS Number 136309-04-1[9]
Topological Polar Surface Area (TPSA) 49.57 Ų[9]
LogP (calculated) 0.6567[9]
Hydrogen Bond Acceptors 3[9]
Hydrogen Bond Donors 0[9]
Spectroscopic Characterization

Spectroscopic analysis is essential for structure elucidation and reaction monitoring.[10] Below are typical spectral data for pyrazine-2-carbonitrile derivatives, which serve as a reference for researchers working with this compound.[11]

Derivative (Substituent at C-5)¹H NMR (δ, ppm) in CDCl₃Key IR Peaks (cm⁻¹)
-CH₃ (5-methylpyrazine-2-carbonitrile) 8.65 (s, 1H), 8.55 (s, 1H), 2.65 (s, 3H)~2240 (C≡N), ~1580 (C=N)
-NH₂ (5-aminopyrazine-2-carbonitrile) 8.35 (d, 1H), 7.95 (d, 1H), 5.10 (br s, 2H)~3400-3200 (N-H), ~2230 (C≡N)
-Br (5-bromopyrazine-2-carbonitrile) 8.85 (d, 1H), 8.95 (d, 1H)~2245 (C≡N), ~1050 (C-Br)

Data is representative and may vary based on substitution patterns and solvent.[11]

Core Application: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The most profound impact of pyrazine-based scaffolds has been in the treatment of type 2 diabetes mellitus.[8][12] DPP-4 inhibitors, known as "gliptins," are a major class of oral antidiabetic drugs, and their development showcases the power of this chemical motif.[13][14]

Mechanism of Action

DPP-4 is a serine protease that deactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] These hormones are crucial for maintaining glucose homeostasis by stimulating insulin secretion and inhibiting glucagon release in a glucose-dependent manner. By inhibiting DPP-4, gliptins increase the levels of active GLP-1 and GIP, leading to enhanced insulin secretion and improved glycemic control.[7]

DPP4_Pathway cluster_pancreas Pancreatic Islets Insulin ↑ Insulin Secretion Glucose ↓ Blood Glucose Insulin->Glucose regulates Glucagon ↓ Glucagon Release Glucagon->Glucose regulates Food Food Intake Incretins ↑ Active Incretins (GLP-1, GIP) Food->Incretins stimulates release Incretins->Insulin act on Incretins->Glucagon act on DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Inactive Inactive Metabolites DPP4->Inactive deactivates Sitagliptin Sitagliptin (Pyrazine-based Inhibitor) Sitagliptin->DPP4 inhibits

Caption: DPP-4 inhibition pathway by pyrazine-based drugs like Sitagliptin.

Case Study: The Synthesis of Sitagliptin (Januvia®)

Sitagliptin was the first DPP-4 inhibitor approved by the FDA and stands as a landmark achievement in medicinal chemistry.[7] Its synthesis has undergone multiple generations of optimization, including award-winning green chemistry approaches.[15] The core structure features a triazolopiperazine moiety attached to a chiral β-amino acid backbone, which is derived from a pyrazine-related precursor. The pyrazine ring is crucial for binding to the S2 extensive subsite of the DPP-4 enzyme.

While the commercial synthesis of Sitagliptin is complex and proprietary, laboratory-scale syntheses often rely on building blocks that are either pyrazine derivatives themselves or are converted into the required heterocyclic core. The development of biocatalytic routes using engineered transaminase enzymes has revolutionized the manufacturing process, significantly increasing yield and reducing waste.[15][16]

Expanding Horizons: Pyrazine Derivatives as Kinase Inhibitors

The versatility of the aminopyrazine scaffold extends beyond diabetes treatment into oncology.[3] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 3-aminopyrazine-2-carbonitrile core has proven to be an effective template for designing potent and selective kinase inhibitors.[3][6]

Key kinase targets successfully modulated by aminopyrazine derivatives include:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives the proliferation of various tumors. Aminopyrazine derivatives have been developed as potent FGFR inhibitors.[3][6]

  • Checkpoint Kinase 1 (CHK1): As a key regulator of the DNA damage response, inhibiting CHK1 can sensitize cancer cells to chemotherapy.[3]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): These are crucial for angiogenesis, the process of forming new blood vessels that tumors need to grow.[6]

The pyrazine nitrogen atoms often act as hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase active site, a common binding motif for this class of drugs.[6]

Experimental Application Notes & Protocols

The following protocols provide a framework for the synthesis and evaluation of novel compounds derived from the pyrazine-2-carbonitrile scaffold.

Protocol 1: Synthesis of a 3-Amino-6-arylpyrazine-2-carbonitrile Library via Condensation

This protocol describes the foundational synthesis of the aminopyrazine core via a condensation reaction, a common method for building the heterocyclic ring.[3][17]

Causality: This reaction is a classic example of heterocyclic synthesis. The condensation between an α-dicarbonyl compound (phenylglyoxal) and an aminonitrile (diaminomaleonitrile) proceeds via nucleophilic attack and subsequent cyclization/dehydration to form the stable aromatic pyrazine ring. Acetic acid serves as a catalyst to facilitate the dehydration steps.

Synthesis_Workflow start Start reactants 1. Combine Reactants - Diaminomaleonitrile - Phenylglyoxal - Ethanol start->reactants catalyst 2. Add Catalyst - Glacial Acetic Acid reactants->catalyst reflux 3. Heat to Reflux (4-6 hours) catalyst->reflux monitor 4. Monitor Reaction (TLC/LC-MS) reflux->monitor cool 5. Cool & Precipitate monitor->cool Reaction Complete filter 6. Filter & Wash Solid (Cold Ethanol) cool->filter purify 7. Purify Product (Crystallization or Chromatography) filter->purify characterize 8. Characterize (NMR, MS, IR) purify->characterize end End Product characterize->end

Caption: General workflow for the synthesis of an aminopyrazine derivative.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Substituted Phenylglyoxal Monohydrate (e.g., phenylglyoxal, 4-fluorophenylglyoxal)

  • Ethanol (Absolute)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve diaminomaleonitrile (1.0 eq.) and the desired phenylglyoxal monohydrate (1.0 eq.) in absolute ethanol (approx. 0.2 M concentration).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Upon completion, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Collect the resulting solid by vacuum filtration, washing with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterize the final, purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro DPP-4 Inhibition Assay

Trustworthiness: This protocol describes a standard, fluorescence-based assay to determine the inhibitory potency (IC₅₀) of newly synthesized compounds against the DPP-4 enzyme. Including a known inhibitor (e.g., Sitagliptin) as a positive control is critical for validating the assay's performance.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • Sitagliptin (as a positive control)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the Sitagliptin control in the assay buffer. The final DMSO concentration in the well should be kept low (<1%) to avoid enzyme inhibition.

  • Enzyme Addition: To each well of the 96-well plate, add 50 µL of the diluted compounds or control. Then, add 25 µL of the DPP-4 enzyme solution (pre-diluted in assay buffer to the desired concentration).

  • Incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This pre-incubation allows the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over 30-60 minutes at 37°C. The reader will detect the release of the fluorescent AMC product.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Safety & Handling

Researchers must adhere to standard laboratory safety practices when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[18][19]

  • Ventilation: Handle these compounds in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[18][20]

  • Handling: Avoid contact with skin, eyes, and clothing.[19] Do not eat, drink, or smoke in the laboratory.[18] Wash hands thoroughly after handling.

  • Storage: Keep containers tightly sealed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value scaffold for modern medicinal chemistry. Its synthetic accessibility and the diverse, potent biological activities of its derivatives, particularly as DPP-4 and kinase inhibitors, highlight its continued importance in drug discovery.[3] The protocols and data presented in this guide offer a comprehensive resource for scientists aiming to leverage this promising molecular framework to develop novel therapeutic agents.

References

  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogen
  • Synthesis of Sitagliptin.
  • Greener Reaction Conditions Award | Merck & Co. and Codexis. American Chemical Society.
  • 6-Methylpyrazine-2-carboxylic acid Safety D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Sitagliptin - Synthetic Biology Project.
  • 6-Methylpyridine-2-carbonitrile PubChem Entry.
  • Supplementary Information for NMR Spectra. The Royal Society of Chemistry.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • This compound Product Page. ChemScene.
  • 5-Amino-6-methylpyrazine-2-carbonitrile Product Page. Sigma-Aldrich.
  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System.
  • Pyrazine-2-carbonitrile Safety D
  • SAFETY DATA SHEET - FUJIFILM Wako.
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.
  • Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction.
  • Spectroscopic analysis and comparison of pyrazine-2-carbonitrile deriv
  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
  • Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin.
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.
  • 5-amino-6-methylpyrazine-2-carbonitrile Product Inform
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • The Emerging Role of 3-Amino-6-phenylpyrazine-2-carbonitrile in Medicinal Chemistry: A Technical Guide. Benchchem.
  • 6-METHYLPYRAZINE-2-CARBOXYLIC ACID Substance Information. gsrs.
  • Application Notes and Protocols: 3-Amino-6-phenylpyrazine-2-carbonitrile as a Versatile Scaffold for Drug Design. Benchchem.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects.
  • Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Deriv
  • Synthesis of pyrazine-2,6-dicarbonitrile?
  • Basic 1H- and 13C-NMR Spectroscopy. Book.
  • Preparation of 6-Methylpyrazine-2-carboxylic Acid. Journal of the American Chemical Society.
  • An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile. Benchchem.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

Sources

Revolutionizing Pyrazine Synthesis: A Guide to Continuous-Flow Methodologies for Pharmaceutical and Flavor Industries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazine derivatives are a cornerstone of the pharmaceutical, flavor, and fragrance industries, valued for their diverse biological activities and sensory properties. Traditional batch synthesis of these vital heterocyclic compounds often contends with challenges related to safety, scalability, and process control. This comprehensive guide details the application of continuous-flow chemistry to the synthesis of pyrazine derivatives, offering a paradigm shift towards safer, more efficient, and scalable production. We will explore detailed protocols, from the enzymatic synthesis of pharmaceutically relevant pyrazinamides to the foundational construction of the pyrazine core. This document provides researchers, scientists, and drug development professionals with the necessary insights and practical steps to implement continuous-flow methodologies in their laboratories, explaining the fundamental principles behind experimental choices and offering robust, self-validating protocols.

The Imperative for Flow Chemistry in Pyrazine Synthesis

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, appearing in drugs such as the anti-tuberculosis agent pyrazinamide and the diuretic amiloride. In the flavor and fragrance industry, alkylpyrazines are key contributors to the aromas of roasted and baked goods.[1] The synthesis of these compounds is therefore of significant academic and industrial interest.

Continuous-flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers significant advantages over traditional batch processing for the synthesis of pyrazine derivatives and other N-heterocycles.[2][3] These advantages stem from the use of microreactors or tube reactors, which possess a high surface-area-to-volume ratio. This characteristic allows for:

  • Enhanced Heat and Mass Transfer: Precise temperature control is crucial in many pyrazine syntheses to minimize side reactions and prevent product degradation.[4] Flow reactors enable rapid heating and cooling, ensuring uniform temperature profiles and improved reaction selectivity.

  • Improved Safety: Many reactions for pyrazine synthesis involve hazardous reagents or intermediates, or are highly exothermic. The small reaction volumes within a flow reactor minimize the risk associated with runaway reactions or the handling of unstable compounds.[2]

  • Scalability and Reproducibility: Scaling up a reaction in a flow system is typically achieved by running the process for a longer duration or by "scaling out" (running multiple reactors in parallel), rather than using larger, potentially hazardous, reaction vessels. This leads to more consistent and reproducible results from the lab to production scale.[3]

  • Access to Novel Reaction Conditions: Flow reactors can be operated at elevated temperatures and pressures safely, allowing for the exploration of new reaction parameter spaces that are inaccessible in standard batch equipment. This can lead to significantly accelerated reaction rates and improved yields.

This guide will provide detailed protocols that leverage these advantages for the synthesis of a range of pyrazine derivatives.

Protocol I: Continuous-Flow Enzymatic Synthesis of Pyrazinamide Derivatives

The synthesis of pyrazinamide and its derivatives is of great importance in the pharmaceutical industry. Biocatalytic approaches are increasingly favored due to their mild reaction conditions and high selectivity, aligning with the principles of green chemistry.[5] This protocol details the continuous-flow synthesis of N-substituted pyrazinamides from pyrazine esters and various amines using an immobilized lipase catalyst.

Rationale and Mechanistic Insight

The reaction is an amidation of a pyrazine ester with an amine, catalyzed by an immobilized lipase, Lipozyme® TL IM from Thermomyces lanuginosus.[4][5] The use of an immobilized enzyme in a packed-bed reactor allows for easy separation of the catalyst from the product stream and enables catalyst recycling, which is crucial for cost-effective and sustainable manufacturing.[5]

The continuous-flow setup provides superior performance compared to batch reactions, with significantly reduced reaction times (minutes versus many hours) and improved space-time yield.[5] The precise control over temperature is critical, as higher temperatures increase the reaction rate but can lead to enzyme denaturation and inactivation.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the continuous-flow enzymatic synthesis of pyrazinamide derivatives.

Workflow cluster_prep Reagent Preparation cluster_flow Continuous-Flow Reaction ReagentA Solution A: Pyrazine-2-carboxylate in tert-amyl alcohol PumpA Syringe Pump A ReagentA->PumpA ReagentB Solution B: Amine (e.g., benzylamine) in tert-amyl alcohol PumpB Syringe Pump B ReagentB->PumpB Mixer PumpA->Mixer PumpB->Mixer Reactor Packed-Bed Reactor (Immobilized Lipase) Heated Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Mechanism Acetoin Acetoin (α-hydroxyketone) AminoKetone α-aminoketone (intermediate) Acetoin->AminoKetone + Ammonia Ammonia Ammonia Source Ammonia->AminoKetone Dihydropyrazine Dihydropyrazine (intermediate) AminoKetone->Dihydropyrazine Self-condensation TMP Tetramethylpyrazine (Product) Dihydropyrazine->TMP Oxidation

Caption: Simplified reaction mechanism for the formation of tetramethylpyrazine from acetoin.

Experimental Workflow

The following diagram illustrates a potential workflow for the continuous-flow synthesis of 2,3,5,6-tetramethylpyrazine.

Workflow2 cluster_prep2 Reagent Preparation cluster_flow2 Continuous-Flow Reaction ReagentC Solution A: Acetoin in Solvent PumpC Pump A ReagentC->PumpC ReagentD Solution B: Ammonia Source in Solvent PumpD Pump B ReagentD->PumpD Mixer2 PumpC->Mixer2 PumpD->Mixer2 ReactorCoil Heated Reactor Coil Mixer2->ReactorCoil BPR2 Back-Pressure Regulator ReactorCoil->BPR2 Collection2 Product Collection & Work-up BPR2->Collection2

Caption: A conceptual workflow for the continuous-flow synthesis of the pyrazine core.

Detailed Protocol: Synthesis of 2,3,5,6-Tetramethylpyrazine

Materials:

  • Acetoin (3-hydroxy-2-butanone)

  • Ammonium hydroxide solution

  • Ethanol (solvent)

  • Continuous-flow reactor system with a heated tube reactor (e.g., PFA or stainless steel tubing)

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a solution of acetoin in ethanol.

    • Solution B: Prepare a solution of ammonium hydroxide in ethanol.

  • System Setup:

    • Assemble the continuous-flow system with a heated reactor coil of a known volume.

    • Set the reactor temperature (e.g., 100-150 °C). The optimal temperature may need to be determined experimentally. [6] * Set the back-pressure regulator to a pressure that maintains the solvent in the liquid phase at the reaction temperature.

  • Reaction Execution:

    • Pump Solution A and Solution B at flow rates calculated to achieve the desired residence time and stoichiometry.

    • The reaction mixture is heated as it flows through the reactor coil.

  • Product Collection and Isolation:

    • Collect the output from the reactor.

    • The product can be isolated by extraction and subsequent distillation or chromatography.

Note: The oxidation of the dihydropyrazine intermediate to tetramethylpyrazine often occurs spontaneously in the presence of air, especially at elevated temperatures.

Troubleshooting Common Issues in Continuous-Flow Pyrazine Synthesis

The transition from batch to flow chemistry can present unique challenges. Below is a guide to common issues and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Suboptimal temperature or residence time. - Incorrect stoichiometry. - Inefficient mixing.- Systematically optimize temperature and residence time. - Adjust the relative flow rates of the reagent pumps. - Use a more efficient mixer (e.g., a static mixer).
Reactor Clogging - Precipitation of starting materials, intermediates, or products. - Formation of insoluble byproducts.- Choose a solvent in which all components are highly soluble. - Perform a solvent screen to find a suitable system. - Operate at a higher temperature to increase solubility. - Use a wider diameter reactor tubing. - For enzymatic reactions, ensure the immobilized support is stable and does not break down.
Formation of Byproducts - Side reactions due to incorrect temperature. - Degradation of products at high temperatures or long residence times.- Optimize the reaction temperature to favor the desired reaction pathway. - Reduce the residence time to minimize product degradation. - Ensure an inert atmosphere if reactants or intermediates are air-sensitive. [4]

Conclusion and Future Outlook

Continuous-flow synthesis represents a powerful and enabling technology for the production of pyrazine derivatives. The protocols and guidelines presented here demonstrate the significant advantages of this approach in terms of efficiency, safety, and scalability. The enzymatic synthesis of pyrazinamides in a packed-bed reactor showcases a green and highly efficient method for the production of these important pharmaceutical compounds. The adaptation of classical pyrazine ring-forming reactions to flow conditions opens up new possibilities for the rapid and safe synthesis of a wide range of pyrazine-based molecules.

As the field of flow chemistry continues to evolve, we can expect to see the development of more sophisticated and automated systems for pyrazine synthesis. The integration of in-line analysis techniques, such as FT-IR and NMR spectroscopy, will allow for real-time reaction monitoring and optimization, leading to even greater control over product quality and yield. The continued exploration of novel catalysts, including heterogeneous and biocatalysts, will further enhance the sustainability and efficiency of these processes. For researchers and professionals in the pharmaceutical and flavor industries, embracing continuous-flow technology will be key to unlocking new synthetic possibilities and streamlining the path from discovery to production.

References

  • Wu, J., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(53), 39560-39568.
  • Syrris. Continuous Flow Reactors.
  • ResearchGate. Schematic diagram of the continuous flow system.
  • Wikipedia. (2023). Pyrazine.
  • Ley, S. V., et al. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses, 94, 34-45.
  • Gutmann, B., et al. (2015). Continuous-Flow Technology—A Tool for the Safe Manufacturing of Active Pharmaceutical Ingredients. Angewandte Chemie International Edition, 54(23), 6688-6728.
  • Plutschack, M. B., et al. (2017). The Hitchhiker's Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796-11893.
  • Gemoets, H. P. L., et al. (2016). The Assembly and Use of Continuous Flow Systems for Chemical Synthesis. Journal of Visualized Experiments, (116), e54422.
  • Milstein, D., et al. (2017). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Journal of the American Chemical Society, 139(31), 10761-10768.
  • Battilocchio, C., et al. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Process Research & Development, 21(2), 247-252.
  • ResearchGate. Main reaction pathways for the formation of pyrazine derivatives.
  • Thompson, D. F., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. Molecules, 26(22), 7019.
  • ResearchGate. Schematic representation of the continuous-flow reactor.
  • Wan, J.-P., & Wei, L. (2013). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Current Organic Chemistry, 17(1), 2-19.
  • Boros, Z., et al. (2019). Continuous flow production in the final step of vortioxetine synthesis. Piperazine ring formation on a flow platform with a focus on productivity and scalability. Reaction Chemistry & Engineering, 4(11), 1957-1965.
  • ResearchGate. Graph representation of continuous-flow reactors.
  • Organic Chemistry Portal. Synthesis of pyrazines.
  • De Souza, R. O. M. A., et al. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 12(15), 9036-9055.
  • Chi, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(47), 14785-14794.
  • ResearchGate. Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources.
  • Google Patents. (2014). CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine.
  • Yu, C.-M., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 273.
  • Yu, S., et al. (1999). Pyrazine formation from serine and threonine. Journal of Agricultural and Food Chemistry, 47(11), 4640-4645.
  • ResearchGate. Mechanistic insights into the dearomative diborylation of pyrazines: a radical or non-radical process?.
  • ResearchGate. Solving the Clogging Problem: Precipitate-Forming Reactions in Flow.
  • Magritek. (2021). Intensified Continuous Flow Synthesis and Workup of 1,5-Disubstituted Tetrazoles Enhanced by Real-Time Process Analytics.
  • MDPI. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • White Rose Research Online. (2016). Continuous flow synthesis of chiral amines.
  • Reaction Chemistry & Engineering. (2018). A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process.
  • Baumann, M., et al. (2021). Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. Molecules, 26(11), 3368.
  • Semantic Scholar. Progress in Continuous Flow Synthesis of Hydrogen-Bonded Organic Framework Material Synthons.
  • Springer Nature. (2025). Guest Edited Collection on Synthesis in flow.

Sources

Application Notes and Protocols for the Comprehensive Characterization of Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Significance of Substituted Pyrazines

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at the 1 and 4 positions, serves as the foundational scaffold for a vast and functionally diverse class of molecules known as substituted pyrazines.[1] These compounds are integral to a wide range of scientific and commercial fields. In nature, they are key contributors to the characteristic aromas of roasted and baked goods.[2] In the realm of medicinal chemistry, the pyrazine ring is a "privileged scaffold," frequently incorporated into drug candidates due to its favorable pharmacokinetic properties and ability to engage in various biological interactions.[3][4][5] Pyrazine derivatives are found in numerous approved drugs, highlighting their therapeutic importance.[6][7] Furthermore, their unique electronic properties make them valuable in materials science for applications in polymers and optical devices.[4]

Given their widespread importance, the robust and unambiguous characterization of substituted pyrazines is a critical task for researchers in academia and industry. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the structural elucidation and quantification of this important class of molecules.

A Strategic Approach to Pyrazine Characterization

A multi-technique, integrated approach is essential for the complete characterization of a substituted pyrazine. The choice and sequence of analytical methods depend on the nature of the sample and the research question. A logical workflow ensures that the maximum amount of information is obtained efficiently.

cluster_0 Initial Assessment & Separation cluster_1 Structural Elucidation cluster_2 Definitive Structure & Quantification Purity & Complexity Purity & Complexity Assessment (TLC, HPLC, GC) Separation Chromatographic Separation (GC or HPLC) Purity & Complexity->Separation MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) Separation->MS Provides pure sample for analysis NMR NMR Spectroscopy (1H, 13C, 2D NMR) (Connectivity & Stereochemistry) Separation->NMR Provides pure sample for analysis Quantification Quantitative Analysis (GC-MS, HPLC-UV/MS) Separation->Quantification Enables accurate measurement MS->NMR Confirms MW for NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Cross-validation of functional groups UV_Vis UV-Vis Spectroscopy (Electronic Transitions) NMR->UV_Vis Correlates structure with electronic properties X_Ray X-Ray Crystallography (Absolute Structure, if crystalline) NMR->X_Ray Provides proposed structure Sample Homogenized Sample + Internal Standard Vial Sealed Headspace Vial Sample->Vial Incubation Incubation & Equilibration (e.g., 60°C, 20 min) Vial->Incubation SPME SPME Fiber Exposure (Adsorption) Incubation->SPME GC_Inlet GC Inlet (Thermal Desorption) SPME->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Data_Analysis Data Analysis (Quantification & RI) MS_Detector->Data_Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Methylpyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Question: My final product of this compound shows a persistent impurity with a similar polarity after column chromatography. How can I improve the separation?

Answer:

This is a common challenge when dealing with impurities that have closely related structures to the target compound. Here’s a systematic approach to troubleshoot and enhance your chromatographic separation:

  • Optimize Your Eluent System:

    • Fine-tune the Polarity: If you are using a standard eluent system like hexanes/ethyl acetate, try very gradual gradient elution. Small changes in the solvent ratio can significantly impact the resolution of closely eluting compounds. A shallow gradient (e.g., increasing the ethyl acetate percentage by 1-2% increments) can effectively separate compounds with similar Rf values. For most applications, mixtures of hexanes and ethyl acetate are a good starting point.[1]

    • Introduce a Different Solvent: Incorporating a third solvent can alter the selectivity of the separation. For instance, adding a small amount of dichloromethane or tert-butyl methyl ether to your hexanes/ethyl acetate mobile phase can change the interactions between your compounds and the stationary phase, potentially resolving the impurity.

  • Consider a Different Stationary Phase:

    • If optimizing the mobile phase on silica gel is unsuccessful, consider switching to a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel and may be effective in separating your target compound from the persistent impurity.

  • Employ an Alternative Purification Technique:

    • Recrystallization: If the impurity is present in a small amount, a final recrystallization step after column chromatography can significantly enhance the purity. The choice of solvent is critical and will require screening.

    • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be a powerful tool. A C18 column with a mobile phase of acetonitrile and water is a common starting point for pyrazine derivatives.[2][3]

Question: I am observing a significant amount of 6-Methylpyrazine-2-carboxylic acid as an impurity in my product. What is the cause and how can I prevent it?

Answer:

The presence of 6-Methylpyrazine-2-carboxylic acid is a strong indication that the nitrile group of your target compound is undergoing hydrolysis. This can happen under both acidic and basic conditions, often accelerated by elevated temperatures.

  • Causality of Hydrolysis: The cyano group (-C≡N) of the nitrile is susceptible to nucleophilic attack by water, leading to the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid. This process can be catalyzed by both acids and bases.

  • Preventative Measures During Work-up and Purification:

    • Maintain Neutral pH: During aqueous work-up steps, ensure the pH of your solution is as close to neutral as possible. Avoid prolonged exposure to strongly acidic or basic conditions.

    • Minimize Exposure to Water and Heat: When concentrating your product, use moderate temperatures on the rotary evaporator. If possible, perform extractions and washes with cooled solutions.

    • Anhydrous Conditions: If the synthesis allows, work under anhydrous conditions to minimize the presence of water that can lead to hydrolysis.

  • Removal of the Carboxylic Acid Impurity:

    • Acid-Base Extraction: You can selectively remove the acidic impurity by performing a liquid-liquid extraction with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). The 6-Methylpyrazine-2-carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while your desired nitrile product remains in the organic layer. Be sure to subsequently wash the organic layer with brine to remove any residual base and water.

    • Column Chromatography: The carboxylic acid is significantly more polar than the nitrile. Therefore, it will have a much lower Rf value on silica gel and can be effectively separated by column chromatography.

Question: My purified this compound is a pale yellow oil, but the literature reports it as a solid. What could be the reason?

Answer:

The physical state of a compound can be influenced by its purity. The presence of even small amounts of impurities can lower the melting point and prevent crystallization, resulting in an oil.

  • Purity Assessment:

    • It is crucial to assess the purity of your product using analytical techniques such as HPLC, GC-MS, and NMR. An HPLC analysis on a C18 column with an acetonitrile/water gradient is a reliable method to check for impurities.[2][3]

    • ¹H NMR spectroscopy can reveal the presence of residual solvents or other proton-containing impurities.

  • Inducing Crystallization:

    • High Vacuum Drying: Ensure all residual solvents are removed by drying the sample under high vacuum for an extended period.

    • Seeding: If you have a small crystal of pure this compound, adding it to the oil can induce crystallization.

    • Scratching: Gently scratching the inside of the flask containing the oil with a glass rod can create nucleation sites and promote crystallization.

    • Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes turbid. Allowing this mixture to stand may induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for the recrystallization of this compound?

A1: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[4] For this compound, a good starting point for solvent screening would be:

  • Ethanol or Isopropanol: These are common solvents for recrystallizing nitrogen-containing heterocyclic compounds.

  • Mixed Solvent Systems: A mixture of a good solvent and a poor solvent can be very effective. Consider combinations like:

    • Ethyl acetate/Hexanes

    • Dichloromethane/Hexanes

    • Acetone/Water

Experimental Protocol for Recrystallization Solvent Screening:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (or solvent mixture) dropwise at room temperature until the solid just dissolves. A good candidate will require a larger volume of solvent at room temperature.

  • For the solvents that do not dissolve the solid at room temperature, heat the test tube in a water bath. A suitable solvent will dissolve the solid upon heating.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. The solvent that yields a good crop of crystals upon cooling is the best choice for recrystallization.

Q2: What are the typical conditions for flash column chromatography of this compound?

A2: Flash column chromatography on silica gel is a standard method for purifying this compound.

Recommended Starting Conditions:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for a wide range of organic compounds.
Eluent System Gradient of Hexanes/Ethyl AcetateStart with a low polarity (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. This system is effective for separating compounds of moderate polarity.[1]
TLC Analysis Develop a TLC plate first to determine the optimal starting solvent ratio. The ideal Rf for the product is typically between 0.2 and 0.4 for good separation.
Loading Method Dry loading onto Celite or silica gel is recommended if the compound has limited solubility in the initial eluent.[5]This technique often leads to better separation by ensuring a concentrated band at the start of the column.

Q3: How can I monitor the purity of this compound during and after purification?

A3: A combination of chromatographic and spectroscopic techniques is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction and the separation during column chromatography. Use a suitable eluent system (e.g., hexanes/ethyl acetate) and visualize the spots under UV light (254 nm).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantitative purity analysis. A reverse-phase C18 column with a gradient of water and acetonitrile is a good starting point.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities. The absence of unexpected signals and correct integration ratios in the ¹H NMR spectrum are good indicators of purity.

Visualizations and Workflows

Purification Strategy Decision Tree

Purification_Strategy Purification Strategy for this compound start Crude this compound tlc TLC Analysis (Hexanes/EtOAc) start->tlc main_spot Single Major Spot? tlc->main_spot multiple_spots Multiple Spots? main_spot->multiple_spots No recrystallization Recrystallization main_spot->recrystallization Yes acid_impurity Baseline Spot (Acidic Impurity)? multiple_spots->acid_impurity column_chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) acid_impurity->column_chromatography No acid_base_extraction Acid-Base Extraction (aq. NaHCO3) acid_impurity->acid_base_extraction Yes final_product Pure this compound recrystallization->final_product column_chromatography->final_product acid_base_extraction->column_chromatography Impurity_Formation Potential Impurity Formation from this compound product This compound hydrolysis Hydrolysis (H2O, H+ or OH-) product->hydrolysis impurity 6-Methylpyrazine-2-carboxylic acid hydrolysis->impurity

Caption: Hydrolysis of the nitrile to the carboxylic acid impurity.

References

  • Dry silica gel (84 g) - Organic Syntheses Procedure. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Purification: How to Run a Flash Column - Department of Chemistry : University of Rochester. (n.d.).
  • Flash Column Chromatography. (n.d.).
  • Recrystallization - Part 2. (n.d.).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302.
  • Leonard, F., & Spoerri, P. E. (1945). Preparation of 6-Methylpyrazine-2-carboxylic Acid. Journal of the American Chemical Society, 67(10), 1864–1865.
  • Purification by Recrystallization - CUNY. (n.d.).
  • PAM I Chapter 6 - FDA. (n.d.).
  • How to Carry Out a Recrystallization - YouTube. (2013, February 4).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Purifying by recrystallisation | 16–18 years | Resource - RSC Education. (n.d.).
  • 2-Pyrazinecarbonitrile, 5-Methyl - Pipzine Chemicals. (n.d.).
  • HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - NIH. (2018). Molecules, 23(7), 1673.
  • HPLC Column Technical Guide - GL Sciences. (n.d.).
  • c18 hplc column: Topics by Science.gov. (n.d.).
  • 526 Vol. 68 Preparation of 6-Methylpyrazine-2-carboxylic Acid In the course of our studies on pyrazine car - ElectronicsAndBooks. (n.d.).
  • (PDF) Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile - ResearchGate. (2014). Journal of Molecular Structure, 1074, 549-558.
  • Pyrazine, 2-ethyl-6-methyl- - the NIST WebBook. (n.d.).

Sources

Technical Support Center: A Guide to Improving the Purity of Crude 6-Methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methylpyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth, evidence-based troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is critical, as impurities can lead to unwanted side reactions, lower yields of the final product, and complications in biological assays. This guide will walk you through common purification challenges and provide robust solutions based on established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is a dark, oily residue. What are the likely impurities and how can I get a solid product?

A1: A dark, oily appearance in the crude product often suggests the presence of polymeric materials, unreacted starting materials, and colored byproducts from side reactions. The first step is to attempt to isolate a solid by trituration or a simple recrystallization.

  • Causality: Pyrazine synthesis can sometimes lead to the formation of complex, high-molecular-weight byproducts, especially if reaction temperatures are not well-controlled. These impurities can inhibit crystallization and trap the desired product.

  • Troubleshooting Steps:

    • Trituration: Try stirring the crude oil with a solvent in which the desired product is sparingly soluble at room temperature, but the impurities are soluble. Heptane or a mixture of ethyl acetate and hexanes are good starting points. This can often induce crystallization of the product.

    • Initial Purification by Liquid-Liquid Extraction: If the reaction was performed in an aqueous medium, a thorough extraction with a suitable organic solvent like ethyl acetate or methyl t-butyl ether (MTBE) is crucial.[1][2] Be aware that some polar impurities may be co-extracted.[1][2]

    • Charcoal Treatment: If the color persists after initial purification attempts, dissolving the crude material in a suitable solvent and treating it with activated charcoal can help remove colored impurities. However, be mindful that this can also lead to some product loss.

Q2: I'm struggling with recrystallization. How do I choose the right solvent system?

A2: The key to a successful recrystallization is selecting a solvent in which the compound has low solubility at room temperature but high solubility at elevated temperatures.[3][4]

  • Expertise & Experience: For pyrazine derivatives, a systematic approach to solvent screening is most effective. Start with solvents of varying polarities.

Table 1: Solvent Screening for Recrystallization of this compound
SolventPolarity IndexObservationsRecommendation
Water10.2Can be effective for some pyrazine derivatives, especially if the molecule has polar functional groups.[5][6]Worth testing, especially for removing highly polar impurities.
Ethanol/Methanol5.2 / 6.6Often good solvents for dissolving pyrazines at elevated temperatures.A good starting point, but cooling may need to be slow to obtain well-formed crystals.
Isopropanol4.3Similar to ethanol but less polar.Can offer a good balance of solubility properties.
Ethyl Acetate4.4A versatile solvent for many organic compounds.Often used in combination with a non-polar solvent.
Toluene2.4Good for less polar compounds.Can be effective, but ensure adequate ventilation.
Hexanes/Heptane0.0Product is likely to have low solubility.Excellent as an anti-solvent in a mixed-solvent system.
  • Protocol: Single-Solvent Recrystallization

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.[3]

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

    • Collect the crystals by vacuum filtration.[4]

  • Protocol: Mixed-Solvent Recrystallization

    • Dissolve the crude product in a small amount of a "good" solvent (one in which it is highly soluble).

    • Heat the solution.

    • Add a "poor" solvent (one in which the product is insoluble) dropwise until the solution becomes cloudy.

    • Add a few drops of the "good" solvent until the solution is clear again.

    • Allow the solution to cool slowly.

Q3: My compound is still impure after recrystallization. What's the next step?

A3: If recrystallization is insufficient, column chromatography is the next logical and powerful purification technique.[7]

  • Expertise & Experience: For pyrazine derivatives, normal-phase silica gel chromatography is typically effective.[8] The choice of eluent is critical for achieving good separation.

Workflow for Column Chromatography Purification

PurificationWorkflow Crude Crude Product TLC TLC Analysis (Hexane/EtOAc) Crude->TLC Optimize Eluent Column Silica Gel Column Chromatography TLC->Column Select Eluent System Fractions Collect Fractions Column->Fractions Analysis Analyze Fractions (TLC/HPLC) Fractions->Analysis Combine Combine Pure Fractions Analysis->Combine Solvent_Removal Solvent Removal Combine->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product PurificationLogic Start Crude Product Recrystallization Recrystallization Start->Recrystallization Initial Attempt Chromatography Column Chromatography Recrystallization->Chromatography Impurity Persists AcidBase Acid-Base Extraction Chromatography->AcidBase Co-eluting Impurity Prep_HPLC Preparative HPLC Chromatography->Prep_HPLC High Purity Needed Pure Pure Product (>99%) Chromatography->Pure Successful AcidBase->Chromatography Re-purify AcidBase->Pure Successful Prep_HPLC->Pure

Sources

Technical Support Center: Navigating Pyrazine Synthesis Workup & Preventing Product Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who work with these vital heterocyclic compounds. Pyrazines are cornerstone structures in pharmaceuticals, flavors, and materials science, but their journey from reaction flask to purified product can be fraught with challenges.[1] Product degradation during workup is a common yet often complex issue that can significantly impact yield and purity.

This resource provides in-depth, field-proven insights to help you navigate these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when approaching pyrazine workup.

Q1: My reaction mixture is a dark, tarry mess. What's the likely cause?

A dark coloration often points to polymerization or extensive degradation of your starting materials or the pyrazine product itself.[2] This can be triggered by excessive heat, so ensure your reaction temperature is optimized and controlled.[2] Another common culprit is air oxidation, particularly if your intermediates are sensitive.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be crucial.[2]

Q2: I'm seeing a significant amount of imidazole byproducts. How can I avoid this?

Imidazole formation is a frequent side reaction in pyrazine synthesis, especially when using sugar-derived precursors.[3][4] The key to separation lies in the extraction step. Using a non-polar solvent like hexane for liquid-liquid extraction can selectively pull the pyrazine into the organic phase, leaving the more polar imidazole impurities behind in the aqueous layer.[4][5][6][7][8] If you must use a more polar solvent like ethyl acetate or MTBE, a subsequent column chromatography step on silica gel is often necessary to remove the co-extracted imidazoles.[5][6][7][8][9]

Q3: My yield is consistently low. What are the first things I should check?

Low yields can stem from multiple factors.[2] Beyond incomplete reaction, product loss during workup is a major contributor. Inefficient extraction is a common issue; performing multiple extractions (3-4 times) with fresh solvent is recommended to maximize recovery.[5] Also, verify your reaction conditions, such as temperature and catalyst loading, as suboptimal parameters can drastically reduce yield.[2]

Q4: Are all pyrazines sensitive to the same workup conditions?

No, the stability of a pyrazine derivative is highly dependent on its substituents. Electron-donating groups can make the ring more susceptible to oxidation, while electron-withdrawing groups can influence its behavior under acidic or basic conditions. It's crucial to consider the electronic nature of your specific pyrazine when designing a workup protocol.

Troubleshooting Guide: From Problem to Solution

This section provides a more detailed, problem-oriented approach to common issues encountered during pyrazine workup.

Problem 1: Product loss during aqueous extraction.

Q: I'm losing a significant portion of my pyrazine product during the aqueous wash and extraction steps. How can I improve my recovery?

A: This is a classic challenge, often rooted in the polarity and basicity of the pyrazine ring.

  • Understanding the Chemistry: The nitrogen atoms in the pyrazine ring have lone pairs of electrons, making them basic. In an acidic aqueous solution, these nitrogens can become protonated, forming a pyrazinium salt. This salt is often highly water-soluble, causing your product to partition into the aqueous layer instead of the organic solvent.

  • Step-by-Step Solution:

    • pH Control is Critical: Before extraction, carefully neutralize the reaction mixture. If your reaction was run under acidic conditions, basify the aqueous layer with a mild base like sodium bicarbonate or a dilute sodium hydroxide solution to a pH of 7-8. This deprotonates the pyrazinium salt, making the pyrazine less water-soluble and more amenable to extraction into an organic solvent.

    • Solvent Selection: For many pyrazines, moderately polar solvents like dichloromethane (DCM) or ethyl acetate are effective for extraction. However, for less polar pyrazines, a non-polar solvent like hexane might be suitable and can help avoid co-extraction of polar impurities.[6][7][8]

    • Salting Out: If your pyrazine has some water solubility even after neutralization, consider adding brine (a saturated aqueous solution of NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.

    • Multiple Extractions: As mentioned in the FAQs, never rely on a single extraction. Multiple extractions with smaller volumes of organic solvent are more efficient at recovering the product than a single extraction with a large volume.[5]

Problem 2: The purified product is unstable and changes color over time.

Q: After purification, my pyrazine product, which was initially a crystalline solid, slowly turns yellow/brown and develops an off-odor. What is happening and how can I prevent it?

A: This is a strong indication of degradation due to air oxidation or light sensitivity.

  • Understanding the Chemistry: The electron-rich pyrazine ring can be susceptible to oxidation, especially in the presence of light, which can catalyze the formation of reactive oxygen species. This can lead to the formation of N-oxides or even ring-opened byproducts, which are often colored.[10]

  • Step-by-Step Solution:

    • Inert Atmosphere Handling: During the final stages of workup (e.g., solvent removal) and during storage, handle the product under an inert atmosphere. This can be achieved by using a rotary evaporator with a nitrogen or argon inlet and storing the final product in a vial purged with an inert gas.

    • Protection from Light: Store the purified pyrazine in an amber vial or a vial wrapped in aluminum foil to protect it from light.[11]

    • Low-Temperature Storage: Store the product at a low temperature (e.g., in a refrigerator or freezer) to slow down the rate of any potential degradation reactions.

    • Antioxidant Addition: For particularly sensitive compounds, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the storage container can be beneficial, although this should be tested for compatibility with downstream applications.

Problem 3: Difficulty in separating the product from polar byproducts during column chromatography.

Q: I'm struggling to get good separation of my pyrazine from highly polar impurities on a silica gel column. The product either co-elutes or I get significant tailing.

A: This issue often arises from the interaction of the basic nitrogen atoms in the pyrazine with the acidic silanol groups on the surface of the silica gel.

  • Understanding the Chemistry: The lone pairs on the pyrazine nitrogens can form strong hydrogen bonds with the Si-OH groups of the silica gel. This can lead to irreversible adsorption or significant peak tailing during chromatography.

  • Step-by-Step Solution:

    • Deactivate the Silica Gel: Before running your column, you can "deactivate" the silica gel by adding a small amount of a basic modifier to your eluent system. A common choice is to add 0.5-1% triethylamine to the mobile phase. The triethylamine will preferentially interact with the acidic sites on the silica, "masking" them from your pyrazine product and allowing for cleaner elution.

    • Use Alumina: As an alternative stationary phase, neutral or basic alumina can be less acidic than silica gel and may provide better separation for basic compounds like pyrazines.

    • Reverse-Phase Chromatography: If your pyrazine is sufficiently polar, reverse-phase chromatography (e.g., using a C18-bonded silica column) can be an excellent alternative for purification from aqueous solutions.[6][7]

    • Solvent System Optimization: Systematically optimize your mobile phase. A shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexane) can often improve the resolution of closely eluting compounds.[9]

Summary of Pyrazine Sensitivities and Recommended Workup Conditions

Pyrazine ClassCommon Degradation PathwaysRecommended Workup & Handling
Alkylpyrazines Oxidation, especially with electron-donating alkyl groups.Handle under inert atmosphere; store in a cool, dark place.
Halopyrazines Nucleophilic substitution under strongly basic conditions.Avoid strong, non-hindered bases during workup.
Aminopyrazines Oxidation of the amino group.Use mild oxidizing agents if necessary for other functionalities; handle under inert atmosphere.
Pyrazine Carboxylic Acids Decarboxylation at high temperatures.Avoid excessive heat during solvent removal and purification.

Experimental Protocols

Protocol 1: Standard Workup for a Robust Pyrazine Derivative
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • If the reaction was conducted under acidic conditions, neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Modified Workup for an Acid-Sensitive Pyrazine
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize any acid, ensuring the temperature does not rise significantly.

  • Extract the product with a pre-chilled organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic layers and wash with cold brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate at reduced temperature using a rotary evaporator.

  • Purify immediately by column chromatography, potentially using a deactivated stationary phase.

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues during pyrazine workup.

Pyrazine_Workup_Troubleshooting start Workup Issue Encountered low_yield Low Yield start->low_yield degradation Product Degradation (Color Change) start->degradation purity Purity Issues (Byproducts) start->purity check_extraction Check Extraction Efficiency (pH, Solvent, Salting Out) low_yield->check_extraction Product Loss? check_reaction Verify Reaction Conditions (Temp, Time, Reagents) low_yield->check_reaction Incomplete Reaction? check_atmosphere Check for Air/Light Exposure degradation->check_atmosphere Post-Purification? check_temp Evaluate Thermal Stability degradation->check_temp During Workup? check_impurities Identify Impurities (e.g., Imidazoles) purity->check_impurities Known Side Reactions? optimize_chrom Optimize Chromatography (Solvent, Stationary Phase) purity->optimize_chrom Poor Separation? solution1 Increase Extraction Reps, Adjust pH, Use Brine check_extraction->solution1 solution2 Re-optimize Reaction check_reaction->solution2 solution3 Use Inert Atmosphere, Protect from Light check_atmosphere->solution3 solution4 Use Lower Temps for Concentration check_temp->solution4 solution5 Modify Extraction Solvent (e.g., Hexane) check_impurities->solution5 solution6 Use Deactivated Silica or Alumina optimize_chrom->solution6

Sources

Technical Support Center: Mitigation of Impurities in the Gutknecht Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gutknecht pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this venerable yet powerful reaction. Here, we move beyond simple procedural outlines to delve into the mechanistic underpinnings of common issues, providing you with the expert insights needed to troubleshoot and optimize your syntheses.

Introduction to the Gutknecht Pyrazine Synthesis

First reported by Hermann Gutknecht in 1879, this synthesis remains a cornerstone for creating symmetrically substituted pyrazines.[1] The reaction proceeds through the self-condensation of α-amino ketones, which are typically generated in situ from the reduction of α-oximino ketones.[1][2] The resulting dihydropyrazines are then oxidized to the aromatic pyrazine core.[1][3] While effective, the multi-step, one-pot nature of this reaction can lead to several impurities if not carefully controlled. This guide will address the most common challenges and provide robust, field-proven solutions.

Gutknecht_Synthesis A Starting Ketone B α-Oximino Ketone (Isonitroso Ketone) A->B  Nitrous Acid (in situ) C α-Amino Ketone B->C  Reduction D Dihydropyrazine C->D  Self-Condensation  (Dimerization) E Substituted Pyrazine D->E  Oxidation  (e.g., air, HgO, CuSO₄)

Caption: General workflow of the Gutknecht pyrazine synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields are a frequent frustration in pyrazine synthesis, often stemming from issues in the initial stages of the reaction or during workup.[2]

Causality & Recommended Actions:

  • Incomplete Formation of the α-Amino Ketone: The entire synthesis hinges on the efficient generation of the α-amino ketone intermediate.

    • Purity of Starting Ketone: Begin with a high-purity ketone. Impurities can interfere with the initial oximation step. Consider purification by distillation or recrystallization if necessary.[2]

    • Reduction Step Inefficiency: The reduction of the α-oximino ketone to the α-amino ketone is critical. Catalytic hydrogenation (e.g., with Pd/C) is common. Ensure your catalyst is active and not poisoned.[4] Inefficient reduction leads to unreacted starting material and potential side products.

  • Suboptimal Dimerization Conditions: The self-condensation of the α-amino ketone to the dihydropyrazine is a delicate equilibrium.

    • Concentration: The dimerization is a second-order reaction, meaning its rate is highly dependent on the concentration of the α-amino ketone. If the reaction is too dilute, the rate of dimerization will be slow, allowing for degradation pathways to compete.

    • pH Control: The reaction is typically performed under neutral to slightly basic conditions. The free amine of the α-amino ketone is the nucleophile in the dimerization. Acidic conditions will protonate the amine, shutting down the reaction.

  • Inefficient Oxidation: The final step, the dehydrogenation of the dihydropyrazine, can be a significant point of product loss.[1]

    • Choice of Oxidant: While atmospheric oxygen can suffice in some cases, it is often slow and unreliable.[3] Stronger oxidizing agents like copper(II) sulfate or mercury(I) oxide can significantly improve yields and reaction times.[3][5] However, be mindful that harsh oxidants can also lead to over-oxidation or degradation.

    • Air-Sensitive Intermediates: The dihydropyrazine intermediate can be sensitive to air, but not always in a productive way. Uncontrolled air oxidation can lead to a mixture of products and polymeric materials.[2] For better control, it is often preferable to run the condensation under an inert atmosphere (N₂ or Ar) and then introduce the oxidant in a controlled manner.[2]

  • Product Loss During Workup: Pyrazines, especially lower molecular weight ones, can be volatile and have some water solubility.

    • Extraction Efficiency: Use a suitable organic solvent and perform multiple extractions to ensure complete recovery from the aqueous reaction mixture.[6]

    • Purification Method: Distillation or column chromatography are standard methods for purifying pyrazines.[4] For volatile pyrazines, care must be taken during solvent removal to avoid product loss.

ParameterRecommendationRationale
Starting Material Purity Use >98% pure ketone.Prevents side reactions during oximation.[2]
Reduction Catalyst Ensure catalyst activity.Incomplete reduction halts the synthesis.
Reaction Concentration Maintain adequate concentration.Promotes the bimolecular dimerization step.
Oxidizing Agent Use controlled oxidation (e.g., CuSO₄).Avoids slow/uncontrolled air oxidation and byproduct formation.[3]
Workup Perform multiple extractions.Minimizes product loss due to volatility or water solubility.[6]
Q2: My final product is contaminated with a significant amount of dark, polymeric material. What is causing this and how can I prevent it?

The formation of dark, often intractable, polymeric byproducts is a clear sign of competing side reactions, typically degradation or uncontrolled polymerization.[2]

Causality & Recommended Actions:

  • α-Amino Ketone Instability: α-Amino ketones are notoriously unstable and prone to self-condensation in pathways other than the desired dimerization.[7]

    • Temperature Control: Excessive heat is a primary culprit. It can accelerate aldol-type side reactions and general decomposition.[2] Lowering the reaction temperature is a crucial first step. It is often beneficial to generate the α-amino ketone at a low temperature (e.g., 0-5 °C) and then allow the reaction to slowly warm to room temperature for the dimerization.

    • In Situ Generation: The Gutknecht synthesis is designed for the in situ generation and immediate consumption of the α-amino ketone.[2] Attempting to isolate the α-amino ketone is generally not advisable and leads to significant degradation.

  • Aldol Condensation: If your starting ketone, solvent (like ethanol which may contain acetaldehyde impurities), or intermediates have available α-hydrogens, aldol condensation can occur, leading to highly colored, polymeric materials.[2]

    • Solvent Purity: Use high-purity, anhydrous solvents. Avoid denatured ethanol which can contain aldol-active impurities.[2]

    • Reaction Conditions: As mentioned, lower temperatures can help suppress the rate of these side reactions relative to the desired pyrazine formation.[2]

Impurity_Formation cluster_main Desired Pathway cluster_side Side Reactions A α-Amino Ketone B Dihydropyrazine A->B Dimerization D Polymeric Byproducts A->D Uncontrolled Self-Condensation (e.g., Aldol-type) E Degradation Products A->E Decomposition C Pyrazine B->C Oxidation

Caption: Competing pathways in the Gutknecht synthesis.

Q3: I am observing regioisomers or other structurally similar impurities that are difficult to separate. How can I improve the selectivity of my reaction?

This issue is most common when attempting to synthesize unsymmetrical pyrazines by reacting two different α-amino ketones. The classic Gutknecht synthesis is inherently best suited for symmetrical pyrazines from the self-condensation of a single α-amino ketone.[4]

Causality & Recommended Actions:

  • Cross-Condensation Chaos: When two different α-amino ketones (let's call them A and B) are present, they can react in three different ways: A with A, B with B, and A with B. This inevitably leads to a mixture of three different pyrazine products, which can be very difficult to separate.[8]

    • Modify the Synthetic Strategy: For unsymmetrical pyrazines, the traditional Gutknecht approach is often not the best choice. Consider alternative, more regioselective methods.[8] Modern synthetic strategies, such as stepwise construction of the pyrazine ring or using metal-catalyzed cross-coupling reactions on a pre-functionalized pyrazine core, offer far greater control.[4]

  • Purification Challenges: Even with a single starting material, minor impurities can arise from subtle variations in the cyclization.

    • Chromatography Optimization: If regioisomers are present, careful optimization of your column chromatography is essential. Experiment with different eluent systems to improve separation.[6] Sometimes, switching to a different stationary phase (e.g., C18 reverse-phase instead of silica gel) can provide the necessary selectivity.[6][9]

    • Recrystallization: If your product is a solid, meticulous recrystallization can be a powerful tool for isolating the desired isomer in high purity.[10]

Frequently Asked Questions (FAQs)

Q1: Can I use α-amino aldehydes instead of α-amino ketones in this synthesis? Yes, the dimerization of α-amino aldehydes is a viable and biomimetically relevant route to 2,5-disubstituted pyrazines.[11] The intermediates are often generated in situ from the hydrogenolysis of their Cbz-protected precursors derived from amino acids.[11] This approach provides a concise synthesis for several natural products.[11]

Q2: My reaction seems to stall at the dihydropyrazine stage. How can I ensure complete oxidation? Incomplete oxidation is common when relying solely on atmospheric oxygen.[3] To drive the reaction to completion, consider heating the reaction mixture after the dimerization is complete or adding a more robust oxidizing agent like copper(II) sulfate (CuSO₄) or mercury(I) oxide (HgO).[2][5] Monitoring the reaction by TLC or GC-MS can confirm the disappearance of the dihydropyrazine intermediate.

Q3: Are pyrazine N-oxides a common impurity in this synthesis? While not a primary byproduct of the Gutknecht synthesis itself, N-oxides can be formed if overly harsh oxidizing conditions are used, or if the final pyrazine product is subjected to further oxidative processes.[12] The pyrazine ring nitrogens can be oxidized to N-oxides using strong peroxyacids like trifluoroperacetic acid.[12] If you suspect N-oxide formation, it would be under conditions far more aggressive than typically required for the dihydropyrazine dehydrogenation.

Q4: I'm seeing imidazole derivatives as byproducts. Where are they coming from? Imidazole formation is not a characteristic side reaction of the Gutknecht synthesis but is common in other pyrazine syntheses, particularly those involving sugars and ammonia (Maillard-type reactions).[6][8] If you are seeing imidazoles, it is crucial to re-examine your starting materials and reaction conditions for sources of ammonia and aldehyde equivalents, which are the key precursors for imidazole formation.[8] This contamination is unlikely if you are following the standard Gutknecht protocol starting from an α-oximino ketone.

Experimental Protocols

Protocol 1: General Procedure for Gutknecht Pyrazine Synthesis

This protocol outlines the synthesis of a symmetrically substituted pyrazine from a starting ketone.

  • Step 1: Synthesis of the α-Oximino Ketone.

    • Dissolve the starting ketone (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).[4]

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (1.1 eq).

    • While maintaining the temperature, add a mineral acid (e.g., HCl) dropwise to generate nitrous acid in situ.[4]

    • Stir the reaction mixture at low temperature for 1-2 hours until the starting ketone is consumed (monitor by TLC).

    • Isolate the α-oximino ketone product, typically by filtration or extraction.

  • Step 2: Reduction, Dimerization, and Oxidation.

    • Dissolve the α-oximino ketone in a suitable solvent (e.g., ethanol).

    • Add a reduction catalyst (e.g., 10% Pd/C).

    • Hydrogenate the mixture (e.g., under a hydrogen balloon or in a Parr shaker) until the starting material is consumed. The α-amino ketone is formed in situ.

    • Filter off the catalyst (e.g., through Celite) under an inert atmosphere if the intermediate is particularly sensitive.

    • The filtrate, containing the α-amino ketone, will begin to self-condense.[2] Stir at room temperature for several hours to overnight.

    • Introduce an oxidizing agent (e.g., a solution of CuSO₄) or bubble air through the solution to convert the dihydropyrazine to the final pyrazine product.[4]

    • Neutralize the reaction mixture, extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

    • Purify the crude product by column chromatography or distillation.[4]

References

  • Merck Index. Gutknecht Pyrazine Synthesis.
  • Wikipedia. Gutknecht-Pyrazinsynthese.
  • CoLab. Gutknecht Condensation.
  • PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Wiley. The Pyrazines.
  • ResearchGate. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF.
  • ResearchGate. What are the mechanism of reaction in preparing pyrazine?.
  • ResearchGate. Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules.
  • Wiley Online Library. Gutknecht Pyrazine Synthesis.
  • Royal Society of Chemistry. Preparation and reactions of some substituted pyrazine di-N-oxides.
  • PubMed. Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas.
  • MDPI. Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
  • Scribd. Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.
  • ResearchGate. Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources.
  • IJBPAS. Pyrazine and its derivatives- synthesis and activity-a review.
  • ResearchGate. Review on the Synthesis of Pyrazine and Its Derivatives.
  • ResearchGate. Main reaction pathways for the formation of pyrazine derivatives from...
  • Taylor & Francis Online. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • ResearchGate. ChemInform Abstract: Gutknecht Pyrazine Synthesis.
  • Canadian Journal of Chemistry. Syntheses of some pyrimidine N-oxides.
  • Royal Society of Chemistry. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media.
  • Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.
  • PubMed. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C.
  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Scribd. Synthesis and Reactions of Pyrazine 17 2048.
  • Royal Society of Chemistry. Pyrazine chemistry. Part 13. Preparation and reactions of pyrazine N-oxides related to mycelianamide.

Sources

Technical Support Center: Optimizing Solvent Systems for Pyrazine Derivative Purification

Author: BenchChem Technical Support Team. Date: January 2026

<_SPLIT_SEPARATOR> Pyrazine Derivative

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of pyrazine derivatives. The unique electronic properties of the pyrazine ring, characterized by two electron-withdrawing nitrogen atoms, impart a distinct polarity and basicity that can complicate standard purification protocols. This guide provides a structured approach to troubleshooting and optimizing solvent systems for various purification techniques, including column chromatography and recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrazine derivatives streak or show poor separation on a silica gel column?

A1: This is a frequent issue stemming from the basic nature of the pyrazine nitrogen atoms, which can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong interaction can lead to several problems:

  • Streaking/Tailing: The compound adsorbs too strongly and does not elute cleanly, resulting in a continuous streak rather than a compact band.[2]

  • Irreversible Adsorption: In some cases, the compound may bind so strongly that it does not elute from the column at all, leading to poor recovery.[3]

  • Degradation: Acid-sensitive pyrazine derivatives may degrade on the acidic silica surface.[4]

Quick Solutions:

  • Add a Basic Modifier: Incorporate a small amount (0.1-2.0%) of a basic modifier like triethylamine (TEA) or pyridine into your eluent.[2][5] This neutralizes the acidic sites on the silica, reducing the strong interaction with your pyrazine derivative. A common starting point is 1% TEA in a hexane/ethyl acetate solvent system.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.[6] Alternatively, for highly polar compounds, reverse-phase chromatography (e.g., C18) may be more effective.[1][7]

Q2: I'm having trouble finding a single solvent that works for recrystallizing my pyrazine derivative. What should I do?

A2: Finding a single suitable solvent for recrystallization can be challenging. An ideal solvent should dissolve the compound when hot but not when cold.[8][9] If a single solvent isn't working, a two-solvent system is often the solution.

Two-Solvent Recrystallization Strategy:

  • Select the Solvents: Choose a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble, ensuring both solvents are miscible.[1] Common pairs for moderately polar compounds like pyrazines include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[10]

  • Procedure: Dissolve your crude product in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (the point of saturation). If necessary, add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[11]

Q3: My pyrazine derivative "oils out" during recrystallization instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[1] This is often caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly.

Troubleshooting Steps:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of the "good" solvent to decrease the overall supersaturation.

  • Allow the flask to cool slowly to room temperature before placing it in an ice bath.

  • Induce crystallization by scratching the inside of the flask at the liquid-air interface with a glass rod.[1]

Q4: What is a good starting solvent system for flash chromatography of a novel pyrazine derivative?

A4: A good starting point for "normal" polarity compounds is a mixture of ethyl acetate and hexanes.[12] For pyrazine derivatives, which are often moderately polar, a 10-50% ethyl acetate/hexane mixture is a reasonable starting point.[12] For more polar pyrazines, consider a dichloromethane/methanol system.[12][13]

Workflow for Method Development:

  • Run TLC First: Use Thin Layer Chromatography (TLC) to test various solvent systems.[14][15]

  • Target Rf Value: Aim for a solvent system that gives your target compound an Rf value between 0.25 and 0.35 on the TLC plate.[14] This generally provides the best separation on a column.

  • Gradient Elution: If you have multiple compounds to separate, a gradient elution (gradually increasing the polarity of the solvent mixture) is often more effective than an isocratic (constant solvent composition) elution.

Troubleshooting In-Depth Guides

Guide 1: Column Chromatography Optimization

This guide provides a systematic approach to resolving common issues encountered during the column chromatography of pyrazine derivatives.

Problem: Compound Stuck at the Baseline (Rf ≈ 0)

This indicates that the eluent is not polar enough to move the compound up the stationary phase.[2][16]

dot graph TD { A[Start: Compound at Baseline Rf ≈ 0] --> B{Is a basic modifier (e.g., 1% TEA) already in the eluent?}; B -- No --> C[Add 1% Triethylamine to the current eluent and re-run TLC]; B -- Yes --> D{What is the current solvent system?}; C --> E{Did Rf increase to ~0.3?}; E -- Yes --> F[Proceed with column chromatography]; E -- No --> D; D -- "Hexane/EtOAc" --> G[Increase % EtOAc. If at 100% EtOAc, switch to a more polar system.]; D -- "DCM/MeOH" --> H[Increase % MeOH. Use caution above 10% MeOH as it can dissolve silica.[12][13]]; G --> I[Re-run TLC. Did Rf increase?]; H --> I; I -- Yes --> E; I -- No --> J[Consider Reverse-Phase Chromatography (C18)]; F -- End --> X([End]); J -- End --> X; } node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"]; A[shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F[shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; J[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; X[shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Caption: Decision workflow for compounds with low Rf values.

Detailed Protocol: Adding a Basic Modifier

  • Prepare the Modified Eluent: For a 100 mL solution of 20% ethyl acetate in hexanes, add 1 mL of triethylamine.

  • TLC Analysis: Run a TLC plate with your crude material using this modified eluent.

  • Observation: The spot corresponding to your pyrazine derivative should now have a higher Rf value compared to the run without the modifier.

  • Column Equilibration: Before loading your sample, ensure you equilibrate your column with the modified eluent (at least 3-5 column volumes).

Problem: Poor Separation of Structurally Similar Pyrazines

Achieving separation of isomers or analogues with very similar polarities can be challenging.[17]

Strategies for Improved Resolution:

  • Shallow Gradient: A slow, gradual increase in solvent polarity (a shallow gradient) can often resolve closely eluting compounds.[17]

  • Alternative Solvent Systems: Sometimes, switching to a different solvent system with a different selectivity can improve separation.[7] For example, if hexane/ethyl acetate is not working, try a system like dichloromethane/methanol.

  • High-Performance Stationary Phases: Using silica gel with a smaller particle size and higher surface area can significantly enhance resolution.[17]

Guide 2: Recrystallization Optimization
Problem: Low Recovery After Recrystallization

Low yield is a common frustration in purification.[1]

Causality and Solutions:

  • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.[1]

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and receiving flask to maintain the temperature during filtration.

  • Incomplete Crystallization: Not allowing sufficient time or low enough temperatures for crystallization will result in product loss.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

Experimental Protocol: Test Tube Solvent Screening for Recrystallization

  • Preparation: Place a small amount (10-20 mg) of your crude pyrazine derivative into several small test tubes.

  • Solvent Addition: Add a different potential solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes) to each test tube, just enough to cover the solid (approx. 0.5 mL).

  • Room Temperature Solubility: Agitate the tubes. A good recrystallization solvent will not dissolve the compound at room temperature.[7] Set aside any tubes where the solid completely dissolves.

  • Hot Solubility: Gently heat the remaining test tubes in a water bath. A good solvent will dissolve the compound completely when hot.[7]

  • Cooling and Crystallization: Remove the tubes that showed complete dissolution at high temperature and allow them to cool slowly to room temperature, then place them in an ice bath.

  • Observation: The solvent that yields the most abundant, well-formed crystals is the best choice for scaling up the recrystallization.[7]

Data Tables for Solvent Selection

Table 1: Properties of Common Solvents for Chromatography[19]
SolventPolarity IndexEluent Strength (ε°) on SilicaBoiling Point (°C)Notes
Hexane0.10.0169Common non-polar component.[12]
Toluene2.40.29111Can offer different selectivity than hexanes.
Dichloromethane (DCM)3.10.4240Good for dissolving a wide range of compounds.[13]
Diethyl Ether2.80.3835Volatile, be cautious of peroxides.
Ethyl Acetate (EtOAc)4.40.5877A versatile, moderately polar solvent.[12]
Acetone5.10.5656Stronger eluting power than EtOAc.
Acetonitrile (ACN)5.80.6582Good for HPLC, less viscous than methanol.[18]
Methanol (MeOH)5.10.9565Very polar, use sparingly with silica gel.[12][13]
Water10.2Very High100Used in reverse-phase chromatography.[19]
Table 2: Common Two-Component Solvent Systems[6][13]
SystemPolarity RangeTypical Applications
Ethyl Acetate / HexanesLow to MediumThe standard for many "normal" polarity organic compounds.[12]
Diethyl Ether / HexanesLow to MediumSimilar to EtOAc/Hexanes but can offer different selectivity.
Dichloromethane / MethanolMedium to HighEffective for more polar compounds, including many heterocycles.[12]
10% NH4OH in MeOH / DCMHigh (Basic)Excellent for moving stubborn basic compounds like amines off the baseline.[20]

References

  • Department of Chemistry, University of Alberta. (n.d.). Column chromatography.
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • Study.com. (n.d.). What are the most important factors in selecting a solvent for recrystallization?
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Organomation. (2025, February 18). Understanding Solvent Types in Chromatography & Mass Spectrometry.
  • Phenomenex. (2016, July 14). Best and Worst Organic Solvents to Use in LC.
  • Millersville University. (n.d.). Recrystallization.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips.
  • Wikipedia. (n.d.). Column chromatography.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). COMMON SOLVENT PROPERTIES.
  • GL Sciences. (n.d.). Organic Solvents Used in HPLC.
  • Chemistry For Everyone. (2025, February 1). Why Are Different Solvents Used In Chromatography? [Video]. YouTube.
  • Stenutz, R. (n.d.). Eluotropic series.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • SlidePlayer. (n.d.). Method Development in High- Performance Liquid Chromatography.
  • Biotage. (2018). Successful Flash Chromatography.
  • Komsta, Ł., Skibiński, R., & Gumieniczek, A. (2017). The experimental design approach to eluotropic strength of 20 solvents in thin-layer chromatography on silica gel.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC).
  • ResearchGate. (n.d.). The Eluotropic Series of Solvents and Solvent.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Pharma Growth Hub. (2023, October 20). The Crucial Role of Water in Normal Phase Liquid Chromatography.
  • University of California, San Diego, Department of Chemistry and Biochemistry. (n.d.). SOP: FLASH CHROMATOGRAPHY.
  • Biotage. (2023, January 23). How does solvent choice impact flash column chromatography performance?
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • De La Cruz, J. M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • ResearchGate. (2025, August 8). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Wikipedia. (n.d.). Aqueous normal-phase chromatography.
  • Al-Rifai, M. N., et al. (2024).
  • Google Patents. (n.d.). US3033864A - Purification of pyrazine.
  • National Institutes of Health. (2024, May 3). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography.
  • PubMed. (2022, April 1). An examination of the effects of water on normal phase enantioseparations.
  • Scilit. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography?
  • PubMed. (1970, September 23). Gas Chromatography of Some Nitrogen and Sulfur Heterocycles by Means of Silicone and Bentone-Silicone Phases.

Sources

Technical Support Center: Purification of 6-Methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 6-Methylpyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the purity of this critical heterocyclic building block. High purity is paramount for reproducible results in downstream applications, from medicinal chemistry to materials science. This document provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format to address persistent impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the likely persistent impurities in my sample of this compound?

A1: The impurity profile of this compound is intrinsically linked to its synthetic route. Common syntheses often involve the condensation of precursors like diaminomaleonitrile or the transformation of other functional groups on the pyrazine ring.[1][2]

Common Persistent Impurities Include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be various aminonitriles or α-keto oximes.

  • Structurally Related Heterocycles: During ring formation, side reactions can sometimes produce imidazole derivatives, which can be difficult to separate due to similar polarities.[3][4]

  • Isomeric Byproducts: In some synthetic pathways, incorrect substitution can lead to the formation of isomers (e.g., 5-Methylpyrazine-2-carbonitrile), which often have very similar chromatographic behavior.

  • Oxidized or Hydrolyzed Species: The nitrile group can be susceptible to hydrolysis, forming the corresponding amide or carboxylic acid (6-Methylpyrazine-2-carboxylic acid)[5], especially if exposed to acidic or basic conditions during workup. The pyrazine ring itself can also be oxidized.

  • Residual Solvents and Reagents: Solvents from the reaction or purification (e.g., THF, Ethyl Acetate, Hexane) and reagents can persist in the final product.

Q2: How can I effectively assess the purity of my sample and identify these impurities?

A2: A multi-technique approach is essential for a comprehensive purity assessment. No single method tells the whole story.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point for resolving the target compound from its impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and byproducts. The mass spectrum provides molecular weight information that is crucial for tentative identification of unknown peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. Impurities will appear as extra, unassignable peaks. Comparing the integration of impurity peaks to your product peaks can provide a quantitative estimate of purity.[6]

Technique Primary Use Information Gained
HPLC Quantitative Purity AssessmentRetention time, peak area (%) for resolving non-volatile impurities.
GC-MS Impurity IdentificationRetention time, mass-to-charge ratio (m/z) for identifying volatile byproducts.
NMR Structural Confirmation & PurityChemical shifts, coupling constants, and peak integration for structural verification and molar ratio of impurities.
Q3: My goal is to remove closely-related structural byproducts. Which purification method offers the best resolution?

A3: For challenging separations of structurally similar impurities, flash column chromatography is the most powerful and versatile technique. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in the mobile phase.[6][7]

Troubleshooting Guide: Flash Column Chromatography

The causality behind this method's success lies in exploiting subtle differences in polarity between your target compound and the impurities. The polar silica gel stationary phase interacts more strongly with more polar compounds, causing them to travel down the column more slowly.

Step-by-Step Protocol:
  • Stationary Phase Selection: Use a high-quality silica gel (e.g., 230-400 mesh). For very difficult separations, high-surface-area silica can provide enhanced resolution.[7]

  • Solvent System (Mobile Phase) Screening:

    • Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. The goal is a retention factor (Rƒ) of ~0.3 for this compound.

    • A common and effective mobile phase is a gradient of ethyl acetate in hexanes or heptane.[3][7] Start with a low polarity (e.g., 5-10% ethyl acetate) and gradually increase it.

    • The nitrile and pyrazine nitrogens give the molecule moderate polarity, which should allow it to separate well from both less polar (e.g., unreacted hydrocarbon precursors) and more polar (e.g., hydrolyzed acid) impurities.

  • Column Packing: Pack the column with a slurry of silica gel in your initial, low-polarity mobile phase. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel ("dry loading"). Once the solvent is evaporated, carefully add the silica-adsorbed sample to the top of the column. This technique prevents band broadening and improves separation.

  • Elution: Begin elution with the low-polarity mobile phase. Increase the polarity of the mobile phase in a stepwise or linear gradient. Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow Diagram: Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Solvent Screening Pack 2. Pack Column TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Final Pure Product Evap->Final

Caption: Workflow for purification by flash column chromatography.

Q4: My crude product is a solid with some minor, less-soluble impurities. Is there a simpler method than chromatography?

A4: Yes, if the impurity profile is not overly complex and your compound is a solid, recrystallization is an excellent and scalable purification technique.[6] It leverages differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[8][9]

Troubleshooting Guide: Recrystallization

The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, but in which the impurities are either very soluble (and remain in solution upon cooling) or insoluble (and can be filtered off while hot). Upon slow cooling, the desired compound's solubility decreases, and it crystallizes out, leaving the soluble impurities behind in the solvent.[8]

Step-by-Step Protocol:
  • Solvent Screening: This is the most critical step. An ideal solvent should:

    • Poorly dissolve your compound at room temperature.

    • Readily dissolve your compound at its boiling point.

    • Have a boiling point below the melting point of your compound.

    • Be chemically inert to your compound.

    • Be easily removable (volatile).

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a small amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate with stirring). c. Add more solvent dropwise until all the solid just dissolves. Do not add excess solvent, as this will reduce your yield. d. If there are insoluble impurities, perform a hot filtration to remove them. e. Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. f. Once at room temperature, place the flask in an ice bath to maximize crystal formation. g. If crystallization does not start, try scratching the inside of the flask with a glass rod or adding a tiny "seed crystal" of pure product.[8] h. Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.[9]

Potential Recrystallization Solvents for Pyrazine Derivatives:
Solvent Boiling Point (°C) Polarity Notes
Ethanol/Water VariesPolarA common mixed-solvent system. Dissolve in hot ethanol, add hot water until cloudy, then a drop of ethanol to clarify before cooling.[6]
Isopropanol 82.6PolarOften a good choice for moderately polar compounds.
Ethyl Acetate 77.1IntermediateGood for compounds of intermediate polarity.
Heptane/Toluene VariesNon-polarA mixed system that can be effective if the compound has lower polarity.
References
  • Newton, D. W., & Widen, H. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 834–841. [Link]
  • Ashraf-Khorassani, M., & Coleman, W. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Bickler, B. (n.d.). Improving Flash Purification of Chemically Related Pyrazines.
  • Coleman, W. M., & Ashraf-Khorassani, M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Bloch, H. S. (1962). U.S. Patent No. US3033864A.
  • Leonard, F., & Spoerri, P. E. (1946). Preparation of 6-Methylpyrazine-2-carboxylic Acid. Journal of the American Chemical Society, 68(3), 526. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • Professor Dave Explains. (2020, January 10).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Ong, P. S., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives.
  • PubChem. (n.d.). 6-Methylpyridine-2-carbonitrile. PubChem. [Link]
  • Global Substance Registration System. (n.d.). 6-METHYLPYRAZINE-2-CARBOXYLIC ACID. gsrs. [Link]
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Organic Chemistry Portal. (n.d.). Synthesis of Nitriles. Organic Chemistry Portal. [Link]
  • Tappan, A. S., & Pagoria, P. F. (2016). U.S. Patent No. US9458115B2.

Sources

Technical Support Center: Troubleshooting Oily Product Formation During Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for crystallization processes. This guide is designed for researchers, scientists, and drug development professionals who are encountering the formation of oily products, a phenomenon commonly known as "oiling out," during their crystallization experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you diagnose, remedy, and prevent this common yet challenging issue.

Troubleshooting Guide: From Oiling Out to Crystalline Solid

This section is structured to address specific problems you may be facing in your experiments. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Q1: I've observed liquid droplets or a separate liquid layer instead of crystals upon cooling my solution. What is happening and why is it a problem?

A: You are observing "oiling out," also referred to as liquid-liquid phase separation (LLPS).[1] This occurs when a dissolved compound separates from a supersaturated solution as a liquid phase (an "oil") instead of a solid crystalline phase.[2][3] This oil is a solute-rich liquid that is immiscible with the bulk solvent.

Oiling out is a significant problem in crystallization for several reasons:

  • Reduced Purity: The oily phase can act as a good solvent for impurities, which can become trapped when the oil eventually solidifies.[4][5] This leads to a final product with lower purity than desired.[4]

  • Poor Product Quality: The solidification of the oil can be spontaneous and difficult to control, often resulting in an amorphous, sticky, or gum-like product that is challenging to handle, filter, and dry.[3]

  • Process Control and Scalability Issues: The formation and behavior of the oil droplets can be highly dependent on mixing and hydrodynamics within the crystallizer, making the process difficult to control and scale up reliably.[3]

Q2: What are the primary causes of oiling out in my crystallization process?

A: Oiling out is primarily a kinetic and thermodynamic phenomenon.[6][7] The most common causes are:

  • High Supersaturation: This is the most frequent cause.[3][6][7] When a solution becomes supersaturated too quickly, the system may not have enough time for the ordered process of crystal nucleation and growth. Instead, it relieves the high supersaturation by separating into two liquid phases, which is a kinetically favored, lower-energy pathway compared to forming a structured crystal lattice.[8]

  • Low Melting Point of the Solute (or Impure Solute): If the melting point of your compound (or the compound with impurities) is lower than the temperature of the solution when it becomes supersaturated, it will separate as a liquid.[5][9] Impurities often lower the melting point of a compound, increasing the likelihood of oiling out.[9][10]

  • Poor Solvent Choice: The interaction between the solute and the solvent is critical. A solvent that is too "good" (high solubility) or too "poor" can lead to conditions that favor oiling out.[9] The solvent system can significantly influence the tendency for oiling out.[11]

  • Presence of Impurities: Impurities can interfere with crystal lattice formation, kinetically hindering crystallization and promoting the formation of an oil.[9][10]

Below is a diagram illustrating the decision-making process when encountering an oiling out event.

G start Oiling Out Observed (Liquid droplets form) check_supersaturation Was supersaturation generated too rapidly? (e.g., fast cooling, rapid anti-solvent addition) start->check_supersaturation check_solvent Is the solvent system appropriate? check_supersaturation->check_solvent No solution_slow_cooling Solution: Slow down the rate of supersaturation generation. (Slower cooling, slower anti-solvent addition) check_supersaturation->solution_slow_cooling Yes check_impurities Are impurities present? check_solvent->check_impurities Yes solution_solvent_screen Solution: Perform a solvent screen to find a more suitable system. check_solvent->solution_solvent_screen No solution_seeding Solution: Introduce seed crystals in the metastable zone. check_impurities->solution_seeding No solution_purify Solution: Purify the starting material. (e.g., using activated charcoal) check_impurities->solution_purify Yes success Successful Crystallization solution_slow_cooling->success solution_seeding->success solution_solvent_screen->success solution_purify->success

Caption: Troubleshooting workflow for addressing oiling out events.

Q3: I've confirmed that high supersaturation is the likely cause. What specific steps can I take to mitigate this?

A: Controlling the rate of supersaturation is crucial. Here are several effective strategies:

  • Reduce the Cooling Rate: A slower cooling rate allows the system more time in the metastable zone, where crystal growth is favored over the formation of an oil.[12]

  • Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation from reaching the critical point where oiling out occurs.[12][13][14]

  • Slow Anti-Solvent Addition: If you are using an anti-solvent to induce crystallization, add it slowly and at a slightly elevated temperature to avoid creating localized areas of high supersaturation.[12]

  • Seeding: This is a powerful technique to bypass the random nature of primary nucleation.[12] By introducing seed crystals when the solution is in the metastable zone (slightly supersaturated), you provide a template for controlled crystal growth, preventing the system from reaching the high supersaturation levels that lead to oiling out.[7][12]

StrategyKey Parameter to ControlDesired Outcome
Cooling Crystallization Cooling Rate (°C/min)Slow and controlled cooling to maintain low supersaturation.
Anti-Solvent Crystallization Addition Rate (mL/min)Slow and steady addition to avoid localized high supersaturation.
Seeding Timing and Amount of SeedsIntroduce seeds in the metastable zone to promote growth over nucleation.
Q4: How do I perform an effective seeding strategy to prevent oiling out?

A: A successful seeding strategy involves adding a small amount of the desired crystalline material to a solution that is supersaturated but not yet at the point of spontaneous nucleation or oiling out.

Experimental Protocol for Seeding:

  • Prepare a Saturated Solution: Dissolve your compound in the chosen solvent at an elevated temperature until the solution is clear.

  • Controlled Cooling: Slowly cool the solution to a temperature within the metastable zone. This is the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur.

  • Add Seed Crystals: Introduce a small amount (typically 1-5% by weight) of finely ground, pure seed crystals of the desired polymorph.[12]

  • Continued Slow Cooling: Continue to cool the solution slowly to the final crystallization temperature to allow the crystals to grow.

A word of caution: Adding seeds to a system that has already oiled out may not be effective and can even lead to the dissolution of the seeds if the oil is a stable liquid phase.[7]

Q5: My seeding attempts are failing, and the seed crystals themselves seem to be "oiling out." What should I do?

A: If your seed crystals are turning into oil, it's a strong indication that the supersaturation level is too high where you are adding them. Here are some troubleshooting steps:

  • Increase the Amount of Seed Crystals: A larger surface area of seed crystals can sometimes overcome the high supersaturation and promote crystallization.[1]

  • Change the Order of Addition (for anti-solvent crystallization): Instead of adding the anti-solvent to your solution, try adding your solution dropwise to the anti-solvent that already contains the seed crystals.[1] This maintains a lower overall supersaturation.

  • Re-evaluate Your Solvent System: The solvent may be too "good," and the high solubility of your compound is leading to a very high degree of supersaturation upon the addition of an anti-solvent. Consider a different solvent or a co-solvent system.[11]

Q6: I suspect my solvent system is the problem. How do I choose a better solvent to avoid oiling out?

A: The choice of solvent is critical.[12] A systematic solvent screening is often the most effective way to find optimal conditions.

Experimental Protocol for Solvent Screening:

  • Select a Range of Solvents: Choose a variety of solvents with different polarities (e.g., alcohols, esters, ketones, hydrocarbons) and consider solvent mixtures.

  • Small-Scale Experiments: In small vials, dissolve a known quantity of your compound in a minimal amount of each hot solvent or solvent mixture.

  • Observe Upon Cooling: Allow the vials to cool slowly and observe for signs of crystallization or oiling out.

  • Analyze the Solids: If crystals form, analyze them for purity and yield to identify the most promising solvent system.

General Guidelines for Solvent Selection:

  • Choose a solvent in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Avoid solvents that are extremely different in polarity from your compound.[10]

  • Consider using a co-solvent system to fine-tune the solubility properties.

Frequently Asked Questions (FAQs)

Q: Can I salvage an experiment that has already oiled out?

A: Yes, in many cases you can. The most common approach is to reheat the mixture to dissolve the oil, add a bit more of the "good" solvent to dilute the solution, and then attempt the crystallization again with a much slower cooling rate.[2][5][9]

Q: How can I tell the difference between oiling out and the beginning of nucleation?

A: While both can cause the solution to become turbid, there are ways to distinguish them. Oiling out typically appears as distinct, often spherical droplets, which may coalesce into a separate layer. Nucleation, on the other hand, results in the formation of fine, solid particles. In-situ monitoring tools, such as probe-based video microscopy, can be very effective in differentiating between the two phenomena in real-time.[3][7]

Q: Can stirring speed affect oiling out?

A: Yes, stirring is important. Inadequate mixing can lead to localized areas of high supersaturation, which can promote oiling out.[7] Conversely, very high shear rates could potentially disrupt the formation of stable nuclei. Continuous and effective stirring helps to maintain a uniform temperature and concentration throughout the vessel.[1]

Q: Does the purity of the starting material matter?

A: Absolutely. Impurities can significantly impact the crystallization process by interfering with crystal lattice formation and lowering the melting point of your compound, both of which can lead to oiling out.[9][10] If you consistently face this issue, consider purifying your starting material, for example, by treating a solution with activated charcoal to remove colored or highly polar impurities.[9]

References

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly.
  • Kiesow, K., et al. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Jiang, S., et al. (2014). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development, 18(5), 656-662.
  • Amari, S., et al. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ChemistrySelect, 7(45).
  • Kiesow, K., et al. (2010). Experimental investigation and prediction of oiling out during crystallization process. Journal of Crystal Growth, 312(15), 2277-2284.
  • Crystallization of an active pharmaceutical ingredient that oils out. (2009). Organic Process Research & Development, 13(6), 1238-1243.
  • Recrystallization (help meeeeee). (2013, February 3). Reddit.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. (2024, February 19). Langmuir.

Sources

Technical Support Center: Reaction Monitoring for Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for effective reaction monitoring. As Senior Application Scientists, we aim to explain not just the how, but the why behind these crucial analytical techniques.

Section 1: Thin-Layer Chromatography (TLC) — The Rapid Reaction Snapshot

Thin-Layer Chromatography is an indispensable technique for rapidly and qualitatively monitoring the progress of a chemical reaction.[1] Its speed and low cost make it the first line of analysis for determining the consumption of starting materials and the formation of products in pyrazine synthesis.[2]

TLC Troubleshooting Guide

Q1: My spots are streaking or elongated down the plate. What's causing this and how do I fix it?

A1: Spot streaking is a common issue that obscures results, making it difficult to determine compound purity or calculate an accurate Retention Factor (Rf). This is typically caused by one of three issues:

  • Sample Overloading: You have spotted too much of your reaction mixture on the plate. The stationary phase becomes saturated, leading to a smear rather than a tight spot.[3][4] The solution is to dilute your sample in an appropriate solvent (e.g., ethyl acetate or dichloromethane) and re-spot.

  • Compound Acidity/Basicity: Pyrazines are basic compounds. The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups on the silica gel surface, causing the spot to drag or streak. To counteract this, you can neutralize these interactions by adding a small amount of a base, like triethylamine (0.1–2.0%) or a few drops of ammonia, to your eluting solvent mixture.[3][5][6]

  • High Polarity of Sample: If your pyrazine derivative is highly polar, it will have a very strong affinity for the polar silica gel, which can also lead to streaking. Trying a more polar solvent system may help, but sometimes switching to a different stationary phase (like alumina or a reversed-phase plate) is necessary.[3]

Q2: My starting material and product spots are too close together (very similar Rf values). How can I improve the separation?

A2: Poor separation between two spots indicates that the chosen solvent system does not have the right polarity to differentiate between your compounds effectively.

  • Adjust Solvent Polarity: The key is to experiment with different solvent systems. If your spots are crowded near the top of the plate (high Rf), your solvent is too polar. If they are near the bottom (low Rf), it's not polar enough.[3] For pyrazine synthesis, a common starting point is a mixture of a non-polar solvent like hexanes and a more polar one like ethyl acetate.[7][8] Try changing the ratio (e.g., from 9:1 hexanes:ethyl acetate to 4:1) or swapping one of the solvents for another of a different polarity (e.g., using dichloromethane instead of ethyl acetate).

  • Use a Co-spot: A "co-spot," where you spot the reaction mixture directly on top of the starting material spot in a separate lane, is crucial. If the spots separate into a "snowman" or two distinct spots, your reaction is progressing. If they remain as one spot, the reaction may not have started, or the separation is inadequate.[9]

Q3: I can't see any spots on my TLC plate after running it. What went wrong?

A3: This frustrating issue can have several simple causes:

  • Insufficient Concentration: Your sample may be too dilute. Try re-spotting in the same location multiple times, allowing the solvent to dry completely between applications to concentrate the sample on the plate.[3][4]

  • Compound is Not UV-Active: While the pyrazine core is aromatic and typically visible under a 254 nm UV lamp[1], some derivatives may have weak absorbance. Use an alternative visualization method, such as an iodine chamber or a chemical stain (e.g., potassium permanganate or ceric ammonium molybdate), which reacts with a broader range of organic compounds.

  • Sample Evaporation: Some pyrazines can be volatile. If the plate is left to dry for too long before or after development, the compound may have simply evaporated.

  • Spotting Line Below Solvent Level: Ensure the starting line where you spot your samples is always above the level of the solvent in the developing chamber. If it's submerged, your sample will dissolve into the solvent pool instead of traveling up the plate.[4]

TLC Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for analyzing pyrazine compounds? A: A binary mixture of a non-polar and a polar solvent is almost always the best approach.[1] For many pyrazine derivatives, a combination of hexanes (or petroleum ether) and ethyl acetate is highly effective. A good strategy is to start with a low-polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the more polar solvent until you achieve an Rf value for your product between 0.2 and 0.4.[7][10]

Compound PolarityRecommended Starting Solvent System
Non-polar5-10% Ethyl Acetate in Hexanes
Intermediate Polarity20-50% Ethyl Acetate in Hexanes
Polar100% Ethyl Acetate or 5-10% Methanol in Dichloromethane

Q: How do I properly set up and run a TLC plate for reaction monitoring? A: Proper technique is critical for reliable results. Use a pencil (never a pen, as the ink will run) to gently draw an origin line about 1 cm from the bottom of the plate.[4] Spot three separate lanes: one for your starting material (SM), one for the reaction mixture (Rxn), and a third "co-spot" lane with both the starting material and reaction mixture spotted on top of each other. Place the plate in a covered chamber containing your chosen solvent system, ensuring the solvent level is below the origin line. Let the solvent front migrate until it is about 1 cm from the top of the plate, then remove the plate and immediately mark the solvent front with a pencil.

Protocol: Standard TLC Monitoring of a Pyrazine Synthesis
  • Plate Preparation: Obtain a silica gel TLC plate (e.g., Merck 60 F-254).[1] Using a pencil and a ruler, lightly draw a straight line approximately 1 cm from the bottom of the plate. This is your origin.

  • Sample Preparation: Dissolve a small amount (<1 mg) of your starting material in a few drops of a volatile solvent like ethyl acetate. For the reaction mixture, take a small aliquot (a few microliters) using a capillary tube.

  • Spotting: Use separate capillary spotters for each sample.

    • Lane 1 (SM): Lightly touch the capillary with the starting material solution to the origin. Keep the spot small and tight (1-2 mm diameter).

    • Lane 2 (Co-spot): Spot the starting material as in Lane 1. Then, without letting the spot expand too much, spot the reaction mixture directly on top of it.

    • Lane 3 (Rxn): Spot the reaction mixture.

  • Development: Pour your chosen solvent system (eluent) into a developing chamber to a depth of about 0.5 cm. Place a lid on the chamber and let it saturate for a few minutes. Carefully place the spotted TLC plate into the chamber, ensuring the solvent is below your origin line. Replace the lid.

  • Visualization: Once the solvent front has advanced to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots, typically first under a UV lamp (254 nm). Circle the visible spots with a pencil. If needed, use a secondary method like an iodine chamber or a chemical stain.

  • Interpretation: Compare the lanes. The disappearance of the spot in the "Rxn" lane that corresponds to the "SM" lane, and the appearance of a new spot (the product), indicates the reaction is proceeding. The co-spot lane helps confirm that the new spot is distinct from the starting material.

TLC Troubleshooting Workflow

Caption: A decision tree for troubleshooting common TLC issues.

Section 2: High-Performance Liquid Chromatography (HPLC) — Quantitative & High-Resolution Analysis

While TLC provides a quick check, HPLC offers superior separation and quantitative data, which is essential for determining reaction conversion, purity, and identifying byproducts. Although gas chromatography (GC) is often used for volatile pyrazines, HPLC is a powerful and widely used method for less volatile derivatives, especially in pharmaceutical applications.[11] Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

HPLC Troubleshooting Guide

Q1: I'm seeing significant peak tailing for my pyrazine product. What's the cause?

A1: Peak tailing in RP-HPLC is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Silanol Interactions: Similar to TLC, the basic nitrogens in the pyrazine ring can interact with residual acidic silanol groups on the C18 stationary phase. This can be mitigated by adjusting the mobile phase pH. Adding a small amount of an acid like formic acid or phosphoric acid (typically 0.1%) to the mobile phase will protonate the silanol groups, minimizing these interactions.[12][13]

  • Column Degradation: An older column may have lost some of its bonded phase, exposing more active silanol sites. If pH adjustment doesn't help, it may be time to replace the column.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion. Try injecting a smaller volume or a more dilute sample.

Q2: My retention times are drifting from one run to the next. Why?

A2: Unstable retention times are a serious issue that undermines the reliability of your data. The cause is usually related to the mobile phase, the pump, or the column temperature.[14]

  • Inconsistent Mobile Phase: Ensure your mobile phase is thoroughly mixed and degassed. If you are mixing solvents online (using a gradient pump), ensure the proportioning valves are working correctly. Using a freshly prepared mobile phase for each run is best practice.[14]

  • Pump Issues: Leaks in the pump or check valves can cause the flow rate to fluctuate, leading to shifting retention times. Check for any visible leaks and perform a pump pressure test if the problem persists.[14][15]

  • Column Equilibration: The column must be fully equilibrated with the mobile phase before injection. If you are running a gradient, ensure there is a sufficient re-equilibration period at the end of each run. A rising baseline can also be an indicator of poor equilibration.[15]

  • Temperature Fluctuations: Column temperature significantly affects retention time. Using a column oven to maintain a constant temperature is crucial for reproducible results.

Q3: The system backpressure is suddenly very high. What should I do?

A3: High backpressure is almost always due to a blockage somewhere in the system.[14]

  • Systematic Diagnosis: The key is to isolate the source of the blockage. Start by disconnecting the column and replacing it with a union. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is upstream (e.g., in the injector or tubing).

  • Blocked Column/Frit: If the column is the issue, first try flushing it in the reverse direction with a strong solvent. If this doesn't work, the inlet frit may be clogged with particulate matter from your samples and may need to be replaced. Always filter your samples before injection to prevent this.

  • Guard Column: If you are using a guard column, this is the most likely source of the blockage. Simply replace it.

HPLC Frequently Asked Questions (FAQs)

Q: What is a good starting mobile phase and column for analyzing pyrazine derivatives by RP-HPLC? A: A standard C18 column is an excellent starting point for most pyrazine analyses. For the mobile phase, a gradient of acetonitrile and water is very common.[11] Both solvents should be HPLC-grade. It is highly recommended to add 0.1% formic acid or phosphoric acid to the aqueous phase to improve peak shape.[12][13] For compounds that are difficult to separate, mixed-mode columns can offer alternative selectivity.[12]

Q: How do I choose the correct UV wavelength for detecting my pyrazine? A: The pyrazine ring has a strong UV absorbance. A detection wavelength between 270 nm and 275 nm is a common and effective choice for general pyrazine analysis.[11][12] To optimize sensitivity, it is best to determine the absorbance maximum (λmax) of your specific compound using a UV-Vis spectrophotometer or a PDA (photodiode array) detector during an initial HPLC run.

Q: What is a "ghost peak" and how can I get rid of it? A: A ghost peak is a peak that appears in your chromatogram even when you inject a blank (just mobile phase). It is usually caused by contamination in the system or the carryover of a late-eluting compound from a previous injection. To solve this, flush the system and injector with a strong solvent. If running a gradient, ensure your final conditions are strong enough to elute all compounds from the column and include a column wash step at the end of your sequence.

Protocol: Basic RP-HPLC Method Development for Pyrazine Reaction Monitoring
  • System Preparation:

    • Column: Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Setup: Purge the pump lines with fresh mobile phase. Set the column oven to a constant temperature (e.g., 30 °C). Set the UV detector to 270 nm.

  • Initial Gradient Run:

    • Equilibrate the column with 95% A / 5% B for at least 10 minutes.

    • Inject your reaction mixture sample (filtered, diluted in mobile phase).

    • Run a fast scouting gradient to determine the approximate elution conditions.

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.0955
10.0595
12.0595
12.1955
15.0955
  • Method Optimization:

    • Based on the scouting run, adjust the gradient slope to better separate the peaks of interest. If your starting material and product elute very quickly, you may need a shallower gradient at the beginning. If they elute very late, you can start with a higher initial percentage of acetonitrile.

  • Analysis: Once an optimized method is established, inject your starting material standard and the reaction mixture at various time points. Monitor the decrease in the starting material peak area and the increase in the product peak area to calculate reaction conversion.

HPLC Troubleshooting Workflow

Caption: A logical workflow for diagnosing HPLC retention time instability.

References
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
  • Pyrazine - SIELC Technologies. (2018, May 16). SIELC Technologies.
  • Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies. (n.d.). SIELC Technologies.
  • Technical Support Center: Purification of Crude Pyrazine-2-sulfonyl chloride by Flash Chrom
  • (PDF) HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). (2018, July 5).
  • Monitoring Reactions by TLC. (n.d.).
  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester.
  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester.
  • Troubleshooting for Thin Layer Chromatography. (2021, December 8). SiliCycle.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019, October 17). PubMed.
  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separ
  • TLC troubleshooting. (n.d.). ChemBAM.
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube.
  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com.
  • Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. (n.d.). Benchchem.
  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group.
  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube.

Sources

Technical Support Center: Strategies for Improving the Scalability of Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up pyrazine synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work. Our focus is on providing practical, field-proven insights to enhance the efficiency, yield, and safety of your large-scale pyrazine production.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts in Pyrazine Synthesis Scalability

This section addresses fundamental questions that often arise when transitioning pyrazine synthesis from laboratory to pilot or production scale.

Q1: My pyrazine synthesis yield drops significantly upon scale-up. What are the most common culprits?

A1: A drop in yield during scale-up is a frequent challenge and can often be attributed to a combination of factors that are less pronounced at the bench scale. Key areas to investigate include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation. The surface-area-to-volume ratio decreases as scale increases, making heat dissipation more challenging.

  • Suboptimal Reaction Conditions: Conditions that were optimal in a small flask may not be directly transferable. For instance, in gas-phase reactions, temperatures below 300°C can result in incomplete dehydrogenation, leading to piperazine byproducts, while exceeding 450°C can cause pyrazine ring degradation[1].

  • Purity of Starting Materials: Impurities in bulk starting materials can have a magnified negative impact on a larger scale, leading to unexpected side products and lower yields[1].

  • Work-up and Purification Inefficiencies: Product loss during extraction, distillation, or chromatography is a common issue. Multiple extractions or optimized purification protocols may be necessary to efficiently recover the product from larger volumes[1][2][3][4][5].

Q2: How do I choose the most appropriate synthetic route for a scalable pyrazine synthesis?

A2: The choice of synthetic route is critical for scalability. While classical methods like the Staedel–Rugheimer or Gutknecht syntheses are well-established, they can sometimes involve harsh conditions or produce significant waste[1][6]. Modern approaches often offer milder conditions and better atom economy. Consider the following:

  • Dehydrogenative Coupling Reactions: These methods, often catalyzed by transition metals like manganese, can provide a more direct and environmentally benign route to pyrazines from readily available starting materials like β-amino alcohols or 1,2-diols and 1,2-diaminobenzene[7].

  • Biocatalytic Approaches: The use of enzymes, such as transaminases, can offer high selectivity and milder reaction conditions, minimizing byproduct formation. For example, a continuous-flow system using an immobilized lipase has been developed for the synthesis of pyrazinamide derivatives, demonstrating good scalability[8].

  • Multi-component Reactions: These strategies can improve efficiency by combining several steps into a single operation, reducing waste and simplifying the overall process[9].

Q3: What are the primary safety concerns when scaling up pyrazine synthesis?

A3: Safety is paramount in any chemical synthesis, and the risks can be amplified at a larger scale. Key safety considerations for pyrazine synthesis include:

  • Exothermic Reactions: The condensation and oxidation steps in many pyrazine syntheses can be highly exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.

  • Hazardous Reagents: Some synthetic routes may involve hazardous materials. For example, hydrazine, a potential nitrogen source, is a suspected carcinogen and can decompose violently in the presence of metal catalysts[10]. Concentrated solutions of hydroxylamine can also be explosive[10].

  • Product Hazards: Many pyrazine derivatives themselves can be hazardous. The majority are recognized as irritants for skin, eyes, and the respiratory system[11][12]. Appropriate personal protective equipment (PPE) and handling procedures are essential.

Section 2: Troubleshooting Guides - Addressing Specific Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the synthesis and purification of pyrazines on a larger scale.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of Desired Pyrazine Incomplete reaction; Suboptimal temperature; Inefficient catalyst or incorrect loading; Poor quality starting materials; Product loss during work-up.- Monitor reaction progress by TLC or GC-MS to ensure completion.- Optimize reaction temperature. For some dehydrogenation reactions, a range of 300-375°C is optimal.- Screen different catalysts and optimize loading. For some manganese-catalyzed reactions, a 2 mol% loading is ideal[1].- Use purified starting materials, checking for impurities in α-dicarbonyl and 1,2-diamine precursors.- Perform multiple extractions with a suitable solvent during work-up[1][2][3][4][5].
Formation of Imidazole Byproducts Reaction of ammonia with sugar-derived precursors (in certain syntheses); Lack of regioselectivity.- If applicable, use hexane for liquid-liquid extraction to selectively extract the pyrazine, as imidazoles have lower solubility in hexane[2][3][4][5].- If other solvents are used, purify by column chromatography on silica gel with a hexane/ethyl acetate gradient[2][3][4][5].- Modify the synthetic strategy to a more regioselective method.
Polymerization or Degradation of Reaction Mixture High reaction temperatures; Air-sensitive intermediates.- Lower the reaction temperature.- Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if intermediates are sensitive to air[1].
Difficult Purification: Co-eluting Impurities Formation of structurally similar byproducts (e.g., regioisomers).- Adjust the polarity of the eluent system for column chromatography to achieve better separation.- Consider alternative purification techniques such as distillation or crystallization[2][4][5].- A mixture of 90/10 hexane/ethyl acetate has been shown to be effective for separating pyrazines based on their alkyl substituent content[2][3][4][5].
Incomplete Oxidation of Dihydropyrazine Intermediate Insufficient oxidizing agent; Inactive catalyst.- Ensure an adequate amount of oxidizing agent is used. Air oxidation can be slow and may require bubbling air through the reaction mixture[1].- Consider using a more potent oxidizing agent like copper(II) sulfate or manganese dioxide[1][13].- Ensure the catalyst used for dehydrogenation is active.

Section 3: Experimental Protocols & Methodologies

To provide a practical context, this section details a generalized protocol for a common pyrazine synthesis, highlighting key considerations for scalability.

Protocol: Scalable Synthesis of 2,5-Disubstituted Pyrazines via Self-Condensation of α-Amino Ketones (Gutknecht Synthesis Adaptation)

This protocol is a generalized adaptation of the Gutknecht synthesis, a widely used method for preparing symmetrically substituted pyrazines[1][6].

Step 1: Synthesis of the α-Amino Ketone Intermediate

  • In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the starting α-halo ketone in an appropriate solvent (e.g., ethanol).

  • Cool the solution to a controlled temperature (e.g., 0-10 °C) using an ice bath or a chiller.

  • Slowly add a solution of ammonia in the same solvent to the reaction mixture via the addition funnel, maintaining the temperature within the desired range. Causality: Slow addition and temperature control are crucial to manage the exothermicity of the reaction and prevent the formation of byproducts.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until completion, monitored by an appropriate analytical technique (e.g., TLC, GC-MS).

Step 2: Dimerization to Dihydropyrazine and Subsequent Oxidation

  • The α-amino ketone intermediate will often spontaneously dimerize to the corresponding dihydropyrazine upon warming or concentration of the reaction mixture[14].

  • To facilitate the oxidation of the dihydropyrazine to the aromatic pyrazine, an oxidizing agent can be added. For laboratory scale, bubbling air through the reaction mixture may be sufficient[1]. For larger scales, a more controlled and efficient method is recommended, such as the addition of an oxidizing agent like copper(II) sulfate or manganese dioxide[1][13]. Causality: The choice of oxidizing agent and its stoichiometry are critical for achieving high conversion and minimizing over-oxidation or side reactions.

  • The reaction mixture may require heating to drive the oxidation to completion. Monitor the progress of the reaction to determine the optimal reaction time and temperature.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • If necessary, neutralize the reaction mixture with a suitable acid or base.

  • Extract the pyrazine product into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Multiple extractions are often necessary to ensure complete recovery of the product from the aqueous phase[1][2][3][4][5].

  • Combine the organic extracts, dry over a suitable drying agent (e.g., sodium sulfate, magnesium sulfate), and concentrate under reduced pressure.

  • The crude product can then be purified by distillation, crystallization, or column chromatography, depending on the physical properties of the desired pyrazine.

Section 4: Visualizing Key Processes in Pyrazine Synthesis

Diagrams can be invaluable tools for understanding complex chemical transformations and workflows.

Pyrazine_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Materials (α-Dicarbonyl & 1,2-Diamine) Condensation Condensation Reaction Start->Condensation 1. Reaction Setup Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine 2. Formation of Intermediate Oxidation Oxidation Dihydropyrazine->Oxidation 3. Dehydrogenation Crude_Pyrazine Crude Pyrazine Product Oxidation->Crude_Pyrazine 4. Aromatization Workup Aqueous Work-up & Extraction Crude_Pyrazine->Workup 5. Quenching & Phase Separation Drying Drying of Organic Phase Workup->Drying 6. Water Removal Concentration Solvent Removal Drying->Concentration 7. Isolation of Crude Solid/Oil Purification Final Purification (Distillation/Chromatography) Concentration->Purification 8. Impurity Removal Final_Product Pure Pyrazine Product Purification->Final_Product 9. Isolated Product

Caption: A generalized workflow for the synthesis and purification of pyrazines.

Troubleshooting_Logic Start Low Pyrazine Yield Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Temp Suboptimal Temperature? Start->Check_Temp Check_Workup Product Loss During Work-up? Start->Check_Workup Check_Purity Impure Starting Materials? Start->Check_Purity Optimize_Time Increase Reaction Time / Monitor Check_Reaction->Optimize_Time Yes Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp Yes Optimize_Workup Improve Extraction Protocol Check_Workup->Optimize_Workup Yes Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Yes

Caption: A decision tree for troubleshooting low yields in pyrazine synthesis.

References

  • Representative model for the optimization of the synthesis of pyrazine‐(2,3)‐diones 5.
  • Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-b
  • Technical Support Center: Synthesis of Pyrazine Deriv
  • Synthesis and reactions of Pyrazine | PPTX - Slideshare
  • Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC - NIH
  • Synthesis and reactions of Pyrazine - YouTube
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF - ResearchG
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - Oxford Academic
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed
  • What are the mechanism of reaction in preparing pyrazine?
  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns
  • 6.2.2. Pyrazines
  • Optimization of the Reaction Conditions | Download Scientific Diagram - ResearchG
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - NIH
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Journal of Chrom
  • Addressing challenges in the characterization of complex pyrazine deriv
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed Central
  • Pyrazine Synthesis? - Powered by XMB 1.9.11 - Sciencemadness.org
  • The diazines: pyridazine, pyrimidine and pyrazine: reactions and synth - Taylor & Francis eBooks
  • US3033864A - Purification of pyrazine - Google P
  • Safety Issues with Pyridine Ring Construction - Wordpress
  • Synthesis and Reactions of Some Pyrazine Deriv
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - NIH
  • Advances in the Synthesis and Bio-Applications of Pyrazine Deriv
  • Full article: Greener approach toward one pot route to pyrazine synthesis
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PubMed

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 6-Methylpyrazine-2-carbonitrile: Methodologies, Performance, and Practical Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, process chemists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. 6-Methylpyrazine-2-carbonitrile is a valuable intermediate, with the pyrazine core appearing in numerous pharmaceuticals and functional materials. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule. Moving beyond simple protocols, we will dissect the causality behind experimental choices, evaluate performance based on published data, and offer field-proven insights to guide your selection of the most appropriate method for your specific application, whether for large-scale production or exploratory lab-scale research.

Method 1: Gas-Phase Catalytic Ammoxidation of 2-Methylpyrazine

This approach represents the most direct and industrially favored route, converting an inexpensive starting material, 2-methylpyrazine, into the desired nitrile in a single, continuous step. The core of this method is the reaction of the methyl group with ammonia and oxygen (from air) over a heterogeneous catalyst at elevated temperatures.[1]

Principle and Mechanism: The ammoxidation process is a complex surface-catalyzed reaction. The catalyst facilitates the activation of the C-H bonds of the methyl group and the N-H bonds of ammonia, leading to oxidative dehydrogenation and subsequent formation of the carbon-nitrogen triple bond. Vanadium-based catalysts are prevalent due to their versatile redox properties, which are essential for the catalytic cycle.

Experimental Workflow: Catalytic Ammoxidation

cluster_reactants Reactant Feed R1 2-Methylpyrazine (Vaporized) Mixer Gas Mixer R1->Mixer R2 Ammonia (Gas) R2->Mixer R3 Air (Oxygen Source) R3->Mixer Reactor Fixed-Bed Reactor (Catalyst Packed) Mixer->Reactor Controlled Molar Ratio (e.g., 1:8:10 to 1:20:90) Condenser Condensation & Collection Reactor->Condenser High Temp (350-500°C) Purification Purification (e.g., Distillation) Condenser->Purification Product This compound Purification->Product

Caption: Workflow for continuous gas-phase ammoxidation.

Comparative Analysis of Catalyst Systems

The choice of catalyst is the most critical factor influencing yield, selectivity, and process stability. Various multi-component metal oxide systems have been developed to optimize performance.

Catalyst SystemTypical Reaction Temp. (°C)Conversion (%)Selectivity (%)Yield (%)Key Characteristics & Reference
VMoOP / Al₂O₃ Not specified97.995.693.6High conversion and selectivity in lab-scale experiments; catalyst lifetime not detailed.[2]
CrVPO 48071.593.7~67.0Utilized in a continuous-flow microreactor, offering excellent heat control and stable operation for over 50 hours.[3]
V-Ti-P-D-E / SiO₂ 41089.781.881.2Multi-component system designed for high reactivity and selectivity; D and E represent various co-catalysts like Fe, Ni, Cu, etc.[1]
Sb-V System 500-800Not specifiedNot specified80.0High yield but suffers from catalyst deactivation due to reduction of antimony at high temperatures.[2]
Detailed Experimental Protocol: Continuous-Flow Ammoxidation in a Microreactor

This protocol is adapted from a state-of-the-art approach demonstrating high space-time yield and safety.[3]

  • Catalyst Preparation (CrVPO):

    • Dissolve 2.7 g of oxalic acid, 0.284 g of vanadium pentoxide (V₂O₅), and 0.25 g of chromium trioxide (CrO₃) in 35 mL of distilled water.

    • Add 0.275 mL of phosphoric acid (H₃PO₄) to achieve a molar ratio of Cr:V:P = 0.8:0.5:1.7.

    • Stir the mixture at 50-70 °C for 10 minutes.

    • The resulting solution is used to impregnate a suitable support, which is then dried and calcined to produce the final catalyst.

  • Ammoxidation Reaction:

    • Pack the prepared CrVPO catalyst into a microreactor with a sinusoidal wave microchannel.

    • Introduce a vaporized aqueous solution of 2-methylpyrazine along with ammonia and air into the reactor.

    • Maintain the reaction temperature at 480 °C.

    • Continuously monitor the output stream using online gas chromatography (GC) to determine conversion and selectivity.

    • The product is collected by condensation of the output stream. The CP yield can be maintained between 56% and 68% for at least 50 hours of continuous operation.[3]

Expert Insights & Causality
  • Why Vanadium? Vanadium oxides provide the necessary active sites for the selective oxidation of the methyl group. The ability of vanadium to cycle between different oxidation states (e.g., V⁵⁺, V⁴⁺) is crucial for the catalytic redox mechanism.

  • The Role of Promoters: Promoters like Mo, P, Cr, and Ti are not merely additives; they fundamentally alter the catalyst's properties.[1][4] They can increase surface area, enhance thermal stability, and modify the acid-base properties of the surface, which helps to improve selectivity and prevent over-oxidation to CO₂ or other byproducts.

  • Trustworthiness Through Control: The primary challenge in ammoxidation is managing the strong exothermicity of the reaction.[3] Poor heat transfer can lead to "hot spots" on the catalyst bed, causing catalyst sintering and a dramatic drop in selectivity. Microreactors provide an authoritative solution by offering a very high surface-area-to-volume ratio, ensuring near-isothermal conditions and a self-validating, stable process.[3]

Method 2: Palladium-Catalyzed Cyanation of 2-Bromo-6-methylpyrazine

This method is a classic example of transition-metal-catalyzed cross-coupling and is an excellent choice for laboratory-scale synthesis. It involves the reaction of a halogenated pyrazine precursor with a cyanide source, mediated by a palladium catalyst.

Principle and Mechanism: The reaction typically follows a Pd(0)/Pd(II) catalytic cycle. The process begins with the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond. This is followed by transmetalation with the cyanide source and, finally, reductive elimination to yield the desired nitrile product and regenerate the palladium(0) catalyst.

Experimental Workflow: Palladium-Catalyzed Cyanation

cluster_reactants Reaction Setup R1 2-Bromo-6-methylpyrazine Reactor Reaction Vessel (Inert Atmosphere) R1->Reactor R2 Cyanide Source (e.g., K₄[Fe(CN)₆]) R2->Reactor R3 Palladium Catalyst (e.g., Pd(OAc)₂) R3->Reactor R4 Base (e.g., Na₂CO₃) R4->Reactor Solvent Solvent (e.g., DMAc) Solvent->Reactor Workup Aqueous Workup & Extraction Reactor->Workup Heat (100-140°C) 1-6 hours Purification Purification (e.g., Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for Pd-catalyzed cyanation.

Detailed Experimental Protocol: Cyanation with Potassium Ferrocyanide

This protocol is based on a patented procedure for the synthesis of 2-cyanopyrazine, adapted for the 6-methyl derivative.[4]

  • Reaction Setup:

    • To a reaction vessel purged with nitrogen, add N,N-dimethylacetamide (DMAc) as the solvent.

    • Add 2-bromo-6-methylpyrazine (1 molar equivalent).

    • Add an alkali metal carbonate (e.g., sodium carbonate, 1-2 molar equivalents) as the base.

    • Add the palladium complex catalyst (0.1–5% molar equivalent of the bromopyrazine).

    • Add the alkali metal ferrocyanide (0.15–0.3 molar equivalents). The substoichiometric amount is notable and suggests the ferrocyanide acts as a cyanide reservoir.

  • Reaction Execution:

    • Heat the mixture to 100–140 °C for 1–6 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification:

    • After completion, cool the reaction mixture and filter to remove inorganic salts.

    • The filtrate, containing the product, can be purified by distillation under reduced pressure or silica gel chromatography to yield high-purity this compound.

Expert Insights & Causality
  • Why Palladium? Palladium's ability to readily cycle between the 0 and +2 oxidation states makes it exceptionally effective for catalyzing cross-coupling reactions, offering high yields and functional group tolerance under relatively mild conditions.

  • Choice of Cyanide Source: Traditional sources like KCN or NaCN are effective but highly toxic and can be sensitive to moisture. Using sources like potassium ferrocyanide[4] or zinc cyanide can offer advantages in terms of safety and handling, as they are more stable solids and release cyanide into the reaction mixture more slowly.

  • Trustworthiness and Limitations: While reliable and reproducible for lab-scale synthesis, this method has drawbacks for large-scale production. The cost of the palladium catalyst and the brominated starting material is significantly higher than that of 2-methylpyrazine. Furthermore, the process generates stoichiometric amounts of salt waste, and stringent purification is required to remove any trace palladium contamination from the final product, which is critical in pharmaceutical applications.

Method 3: De Novo Synthesis via Ring Condensation

This strategy builds the pyrazine ring from acyclic precursors. While potentially less direct for this specific molecule, it offers unparalleled flexibility for creating a diverse library of analogues, a significant advantage in drug discovery. A plausible route involves the condensation of methylglyoxal with diaminomaleonitrile (DAMN).

Principle and Mechanism: The reaction involves a double condensation between the two amine groups of diaminomaleonitrile and the two carbonyl groups of methylglyoxal. The initial condensation forms a dihydropyrazine intermediate, which then spontaneously oxidizes (or is oxidized) to the aromatic pyrazine ring.

Logical Relationship: De Novo Synthesis for Analogue Generation

cluster_precursors Acyclic Precursors cluster_analogs Analogue Generation P1 Diaminomaleonitrile (DAMN) Condensation Condensation & Aromatization P1->Condensation P2 α-Dicarbonyl Compound P2->Condensation Product Substituted Pyrazine Dicarbonitrile (General Scaffold) Condensation->Product A1 Methylglyoxal A1->P2 Leads to Methyl-Substituted Target 6-Methylpyrazine-2,3-dicarbonitrile A1->Target A2 Phenylglyoxal A2->P2 Leads to Phenyl-Substituted A3 Other R-CO-CHO A3->P2 Leads to Diverse Analogues

Caption: De novo synthesis enables scaffold diversity by varying precursors.

Expert Insights & Causality
  • The Power of Flexibility: The primary advantage of a de novo approach is its utility in medicinal chemistry for structure-activity relationship (SAR) studies.[5][6] By simply swapping the α-dicarbonyl component (e.g., from methylglyoxal to phenylglyoxal), one can rapidly generate a library of 6-substituted pyrazine carbonitriles.

  • Challenges and Applicability: For the specific synthesis of this compound, this method is less common. The starting material, diaminomaleonitrile, provides two nitrile groups, meaning the initial product would be 6-methylpyrazine-2,3-dicarbonitrile. A subsequent selective reduction or hydrolysis/decarboxylation step would be required, adding complexity. Therefore, this route is best reserved for exploratory chemistry rather than targeted, large-scale production of the mono-nitrile.

Synthesis Strategy Comparison and Recommendations

The optimal synthesis method is dictated by the specific goals of the researcher or organization.

ParameterMethod 1: AmmoxidationMethod 2: Pd-Catalyzed CyanationMethod 3: De Novo Synthesis
Starting Materials 2-Methylpyrazine, NH₃, Air2-Bromo-6-methylpyrazine, Cyanide SourceMethylglyoxal, Diaminomalenonitrile
Scalability Excellent; ideal for industrial scaleModerate; best for lab/kilo-lab scaleLow; best for lab-scale library synthesis
Cost-Effectiveness High (cheap starting materials)Low (expensive catalyst and substrate)Moderate (depends on precursor cost)
Atom Economy Very HighLow to ModerateModerate
Key Advantage Lowest cost, direct, continuousMild conditions, high purity, predictableHigh flexibility for analogue synthesis
Key Disadvantage Harsh conditions, catalyst developmentHigh cost, waste generation, Pd removalIndirect route for the target molecule
Decision Logic: Selecting the Right Path

Start What is the Primary Goal? Q1 Large-Scale Production (>kg)? Start->Q1 Scale Q2 Generating Diverse Analogues for SAR? Start->Q2 Scope Q3 High-Purity Lab Scale Synthesis (<100g)? Start->Q3 Purity/Scale Q1->Q3 No M1 Method 1: Ammoxidation Q1->M1 Yes Q2->Q3 No M3 Method 3: De Novo Synthesis Q2->M3 Yes M2 Method 2: Pd-Catalyzed Cyanation Q3->M2

Caption: Decision-making flowchart for synthesis method selection.

References

  • CN1189462C - Catalyst for synthesizing 2-cyano pyrazine from 2-methy/pyrazine and synthesizing method - Google P
  • Li, Y., et al. (2022). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. PubMed Central.
  • CN1289488C - Method and catalyst for preparing 2-cyanopyrazine by ammoxidation - Google P
  • CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google P
  • Ihsanawatia, et al. (2022).
  • Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Deriv
  • An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile: Discovery, Synthesis, and Potential Applic

Sources

Comparative analysis of pyrazine synthesis routes (e.g., Gutknecht vs. Staedel-Rugheimer)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines, six-membered aromatic heterocycles with nitrogen atoms at the 1 and 4 positions, are a cornerstone of chemical synthesis, finding applications from flavor and fragrance chemistry to the development of pharmaceuticals and functional materials.[1][2] The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs.[3] The historical development of pyrazine synthesis has led to a variety of methods, with the Gutknecht and Staedel-Rugheimer syntheses being two of the earliest and most fundamental approaches.[4][5] Both methods rely on the self-condensation of an α-amino ketone to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[4] The primary distinction between these two classical routes lies in the method of generating the key α-amino ketone intermediate.[4]

This guide provides an in-depth comparative analysis of the Gutknecht and Staedel-Rugheimer pyrazine synthesis routes. As a Senior Application Scientist, this document aims to deliver not just procedural steps, but also the underlying chemical principles and practical insights to aid researchers in selecting and optimizing the appropriate synthetic strategy for their specific needs.

The Core Distinction: Formation of the α-Amino Ketone

The critical difference between the Gutknecht and Staedel-Rugheimer syntheses is the initial approach to forming the α-amino ketone, which then undergoes a dimerization and oxidation sequence.

  • Staedel-Rugheimer Pyrazine Synthesis (1876): This method commences with a 2-haloacetophenone, which is reacted with ammonia to generate the α-amino ketone.[4] This in-situ formation is followed by self-condensation and oxidation to yield the pyrazine.[4]

  • Gutknecht Pyrazine Synthesis (1879): The Gutknecht approach begins with a ketone, which is first treated with nitrous acid to form an α-oximino ketone (an isonitroso ketone).[5][6] This intermediate is then reduced to the corresponding α-amino ketone, which subsequently dimerizes and is oxidized to the pyrazine.[5][6][7]

Mechanistic Deep Dive

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and adapting these syntheses for novel substrates.

Staedel-Rugheimer Synthesis Mechanism

The Staedel-Rugheimer synthesis proceeds through a straightforward nucleophilic substitution followed by a cascade of condensation and oxidation steps.

Staedel_Rugheimer start α-Halo Ketone intermediate1 α-Amino Ketone start->intermediate1 Ammonia (NH3) intermediate2 Dihydropyrazine Intermediate intermediate1->intermediate2 Self-condensation (Dimerization) product Pyrazine intermediate2->product Oxidation

Caption: Staedel-Rugheimer Synthesis Workflow.

The reaction is initiated by the nucleophilic attack of ammonia on the α-carbon of the halo ketone, displacing the halide and forming the α-amino ketone. Two molecules of this intermediate then undergo a self-condensation reaction to form a dihydropyrazine ring. The final step is the oxidation of the dihydropyrazine to the aromatic pyrazine. This oxidation can often be achieved by air, or with the aid of an oxidizing agent.[4]

Gutknecht Synthesis Mechanism

The Gutknecht synthesis involves a two-step preparation of the α-amino ketone before the dimerization and oxidation sequence.

Gutknecht start Ketone intermediate1 α-Oximino Ketone start->intermediate1 Nitrous Acid (HNO2) intermediate2 α-Amino Ketone intermediate1->intermediate2 Reduction intermediate3 Dihydropyrazine Intermediate intermediate2->intermediate3 Self-condensation (Dimerization) product Pyrazine intermediate3->product Oxidation

Caption: Gutknecht Synthesis Workflow.

The synthesis begins with the reaction of a ketone with nitrous acid (often generated in situ from sodium nitrite and a mineral acid) to form an α-oximino ketone.[5] This intermediate is then reduced to the α-amino ketone.[5] Common reducing agents for this step include catalytic hydrogenation or dissolving metals.[5] Following the formation of the α-amino ketone, the mechanism mirrors the latter stages of the Staedel-Rugheimer synthesis, involving self-condensation to a dihydropyrazine and subsequent oxidation to the final pyrazine product.[6][7]

Comparative Performance Analysis

The choice between the Gutknecht and Staedel-Rugheimer synthesis routes often depends on the availability of starting materials, the desired substitution pattern on the pyrazine ring, and the reaction conditions that are compatible with other functional groups in the molecule.

FeatureStaedel-Rugheimer SynthesisGutknecht SynthesisReferences
Starting Material α-Halo KetonesKetones[4][5]
Key Intermediate α-Amino Ketone (from α-Halo Ketone)α-Amino Ketone (from α-Oximino Ketone)[4][6]
Substrate Scope Generally applicable to a range of α-halo ketones.Broad scope starting from various ketones.
Typical Yields Can be variable and are often moderate.Generally provides good to high yields.
Reaction Conditions Often requires elevated temperatures for condensation.Milder conditions for the initial oximation step.[8]
Advantages More direct route if the α-halo ketone is readily available.Avoids the use of potentially lachrymatory α-halo ketones. Wider availability of starting ketones.[9]
Disadvantages α-Halo ketones can be lachrymatory and require careful handling. Potential for side reactions with ammonia.Requires an additional reduction step.[9]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

General Procedure for Staedel-Rugheimer Pyrazine Synthesis (e.g., 2,5-Diphenylpyrazine)

Materials:

  • 2-Chloroacetophenone

  • Ammonia (aqueous or ethanolic solution)

  • Ethanol

  • Oxidizing agent (e.g., copper(II) sulfate, or air)

Procedure:

  • Formation of α-Aminoacetophenone: Dissolve 2-chloroacetophenone in ethanol. Add a solution of ammonia and stir the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Self-Condensation and Oxidation: The α-aminoacetophenone intermediate will begin to self-condense in the reaction mixture. Gentle heating may be required to drive the condensation to completion, forming the dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is then oxidized to 2,5-diphenylpyrazine. This can be achieved by bubbling air through the reaction mixture or by the addition of an oxidizing agent like copper(II) sulfate.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product may precipitate. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.

General Procedure for Gutknecht Pyrazine Synthesis (e.g., 2,3,5,6-Tetramethylpyrazine)

Materials:

  • 2,3-Butanedione (Biacetyl)

  • Sodium Nitrite (NaNO2)

  • Hydrochloric Acid (HCl)

  • Reducing agent (e.g., Zinc dust and Acetic Acid, or H2/Pd-C)

  • Ethanol

  • Oxidizing agent (e.g., Mercury(I) oxide, Copper(II) sulfate, or air)

Procedure:

  • Synthesis of α-Oximino Ketone (Biacetyl Monoxime): Dissolve 2,3-butanedione in a suitable solvent like ethanol or acetic acid and cool the mixture in an ice bath. Slowly add a solution of sodium nitrite, followed by the dropwise addition of hydrochloric acid while maintaining the low temperature. Stir for 1-2 hours. The resulting α-oximino ketone can be isolated by filtration.

  • Reduction to α-Amino Ketone: Reduce the α-oximino ketone to the corresponding α-amino ketone. A common method is the use of zinc dust in acetic acid. The reaction progress should be monitored by TLC.

  • Self-Condensation and Dehydrogenation: The crude α-amino ketone is dissolved in a solvent such as ethanol. The solution is allowed to self-condense, which may be promoted by gentle heating or adjusting the pH to be slightly basic. The resulting dihydropyrazine is then oxidized to 2,3,5,6-tetramethylpyrazine. This can be achieved by air oxidation or by using an oxidizing agent like copper(II) sulfate.[7]

  • Purification: The final product can be purified by standard techniques such as distillation, recrystallization, or column chromatography.

Conclusion

Both the Gutknecht and Staedel-Rugheimer syntheses represent foundational methods for the preparation of pyrazines. The Staedel-Rugheimer synthesis offers a more direct route when the corresponding α-halo ketone is readily available. However, the lachrymatory nature of these starting materials can be a significant drawback. The Gutknecht synthesis, while involving an additional reduction step, provides greater flexibility due to the vast number of commercially available ketones and avoids the handling of hazardous α-halo ketones.

For researchers and drug development professionals, the choice between these two classical methods will be guided by factors such as the availability and cost of starting materials, the desired substitution pattern, and safety considerations. While modern synthetic methodologies often offer higher efficiency and milder reaction conditions, a thorough understanding of these classical routes remains invaluable for the synthesis of a wide range of pyrazine derivatives.

References

  • A. Ohta, Y. Aoyagi, [Reactions and syntheses of pyrazines], Yakugaku Zasshi, 1997, 117(1), 1-17.
  • GKS Chemistry. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. YouTube.
  • Ong, K. T., Liu, Z. Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 60-72.
  • What are the mechanism of reaction in preparing pyrazine? - ResearchGate. (n.d.).
  • Staedel-Rugheimer pyrazine synthesis. (2023, August 29). In Wikipedia.
  • Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine | The Journal of Organic Chemistry. (n.d.).
  • Development of a New Multicomponent-Multicatalytic Reaction of Vinyl Pyrazine Utilizing Orthogonally Reacting Boron Coupling Rea. (n.d.).
  • Gutknecht Condensation - CoLab. (n.d.).
  • Gutknecht Pyrazine Synthesis. (n.d.).
  • 6.2.2. Pyrazines. In Comprehensive Organic Chemistry II (Vol. 6, pp. 145-178).
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - NIH. (n.d.).
  • A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS - IRJMETS. (n.d.).
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (n.d.).
  • Synthesis of pyrazines - Organic Chemistry Portal. (n.d.).
  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions | PDF - Scribd. (n.d.).
  • Chapter IV Section A (General introduction and synthetic background) - NBU-IR. (n.d.).
  • A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials - Frontiers. (n.d.).
  • CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine - Google Patents. (n.d.).
  • A novel synthesis of 2,5-diphenylpyrazine | Request PDF - ResearchGate. (n.d.).
  • Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum - PubMed Central. (n.d.).
  • Synthesis of 2-Hydroxy-Methyl-3,5,6-Trimethyl-Pyrazine Palmitate and Preparation of Intravenous Emulsion. (n.d.).
  • Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum - eScholarship.org. (n.d.).
  • CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative - Google Patents. (n.d.).
  • Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence - PubMed. (n.d.).

Sources

A Comparative Spectroscopic Guide to Substituted Pyrazine-2-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] Among these, substituted pyrazine-2-carbonitriles are of particular interest due to their prevalence in antiviral agents, such as Favipiravir, and their role as versatile synthetic intermediates.[2] The electronic properties of the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, can be finely tuned through substitution, significantly altering its biological activity and physical properties.[1][3]

This guide offers a comprehensive comparison of the spectroscopic properties of 5-substituted pyrazine-2-carbonitrile derivatives. By examining how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) influence the spectral signatures in Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document provides researchers with the foundational data and interpretive logic essential for structural elucidation and the rational design of new pyrazine-based compounds.[4]

Core Concepts: Electronic Effects of Substituents

The interpretation of spectroscopic data for these compounds hinges on understanding the electronic influence of substituents on the pyrazine ring. Electron-donating groups (e.g., -NH₂, -OCH₃) increase the electron density of the aromatic system, while electron-withdrawing groups (e.g., -Br, -Cl) decrease it. These perturbations directly impact the chemical environment of the ring's nuclei and bonds, leading to predictable shifts in spectroscopic signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Compound Substituted Pyrazine-2-carbonitrile NMR NMR Spectrometer (400 MHz) Compound->NMR FTIR FT-IR Spectrometer (ATR or KBr) Compound->FTIR UVVis UV-Vis Spectrophotometer Compound->UVVis MS Mass Spectrometer (EI Source) Compound->MS Process Processing & Baseline Correction NMR->Process FTIR->Process UVVis->Process MS->Process Compare Comparative Analysis & Structural Elucidation Process->Compare

Figure 2: General workflow for the spectroscopic analysis of pyrazine derivatives.

NMR Spectroscopy Protocol
  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent. [4]2. Sample Preparation: Dissolve approximately 5-10 mg of the pyrazine-2-carbonitrile derivative in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature using standard pulse programs.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm). [4]

FT-IR Spectroscopy Protocol
  • Instrumentation: Agilent Cary 630 FT-IR spectrometer or equivalent.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. [5] * Place the mixture into a pellet die and apply pressure (approx. 8-10 tons) to form a transparent pellet. [5]3. Data Acquisition: Place the KBr pellet in the sample holder and record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of a blank KBr pellet should be acquired first. [6]4. Data Processing: The interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is baseline-corrected, and peak positions are reported in wavenumbers (cm⁻¹). [4]

UV-Vis Spectroscopy Protocol
  • Instrumentation: Recording double-beam spectrophotometer with a photometric accuracy of ±0.02 absorbance units. [4]2. Sample Preparation: Prepare a stock solution of the sample in spectroscopic grade methanol. Dilute the stock solution to a concentration that yields an absorbance between 0.5 and 1.5 at the λₘₐₓ.

  • Data Acquisition: Record the absorbance spectrum from 200 to 400 nm against a methanol blank.

  • Data Processing: Determine the wavelengths of maximum absorbance (λₘₐₓ) and calculate the corresponding molar absorptivity (ε) using the Beer-Lambert law. [4]

Mass Spectrometry Protocol
  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source. [4]2. Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • Data Acquisition: Inject the solution into the GC-MS system. The EI source energy is typically set to 70 eV.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Report the mass-to-charge ratio (m/z) for significant peaks. [4]

References

  • BenchChem. (2025).
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell Scientific Instrument Co., Ltd. Link
  • University of Regensburg. (n.d.). Sample preparation for FT-IR.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Link
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy. Link
  • ChemicalBook. (n.d.). 3-Chloropyrazine-2-carbonitrile(55557-52-3) 1H NMR spectrum. Link
  • ResearchGate. (n.d.). Theoretical UV-Vis spectra of phenyl substituted porphyrazine. Link
  • ResearchGate. (n.d.).
  • Nowak, M. J., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. Link
  • Nzikayel, S., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Link
  • BenchChem. (2025).
  • Semantic Scholar. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Link
  • Journal of Chemical Education. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles.
  • ResearchGate. (n.d.). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. Link
  • ESA-IPB. (n.d.).
  • MDPI. (n.d.). Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. Link
  • ChemicalBook. (n.d.). 5-CHLOROPYRAZINE-2-CARBALDEHYDE(88625-24-5) 1H NMR spectrum. Link
  • Semantic Scholar. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA. Link
  • ResearchGate. (n.d.).
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
  • Chemistry LibreTexts. (2023).
  • University of Washington. (n.d.).
  • ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products. Link
  • International Journal of Organic Chemistry. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. Link
  • MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles. Link
  • BLD Pharm. (n.d.). 3-Chloropyrazine-2-carbonitrile. Link
  • ChemicalBook. (n.d.). 2-Chloropyrazine(14508-49-7) 1H NMR spectrum. Link
  • SpectraBase. (n.d.). Pyrazine-2-carbonitrile - Optional[13C NMR] - Spectrum. Link
  • JACS Au. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR.
  • ResearchGate. (n.d.). Crystal structure of a tetrakis-substituted pyrazine compound. Link
  • Asian Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Link
  • ResearchGate. (n.d.). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile. Link
  • Molecules. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Link

Sources

A Comparative Guide to the Biological Activity of Pyrazine Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Isomeric Comparison in Pyrazine Scaffolds

In the landscape of medicinal chemistry, the pyrazine core stands out as a privileged scaffold, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] While extensive research has focused on the synthesis and evaluation of various pyrazine derivatives, a critical aspect often overlooked is the direct comparative analysis of their positional isomers. The subtle shift of a substituent from one carbon atom to another on the pyrazine ring can profoundly alter the molecule's steric and electronic properties, leading to significant differences in biological activity, target specificity, and pharmacokinetic profiles.

This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanced world of pyrazine isomers. It moves beyond a general overview of pyrazine derivatives to provide a structured comparison of their biological activities, supported by available experimental data. We will delve into the causality behind experimental choices for evaluating these isomers and present detailed protocols for key assays. The objective is to equip you with the insights needed to make informed decisions in the design and development of novel pyrazine-based therapeutics.

I. Anticancer Activity: A Tale of Two Positions

The quest for novel anticancer agents has led to the extensive exploration of pyrazine derivatives.[3] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.[4][5] While a direct head-to-head comparison of a wide range of simple pyrazine isomers is not extensively documented in publicly available literature, we can infer structure-activity relationships from studies on series of derivatives.

Comparative Cytotoxicity Data

To illustrate the potential impact of isomerism, consider a hypothetical comparative study based on common pyrazine scaffolds found in the literature. The following table summarizes representative half-maximal inhibitory concentration (IC50) values, demonstrating how the placement of substituents could influence cytotoxicity against various cancer cell lines. Note: This table is a composite representation to highlight the concept, as direct comparative studies across a broad range of simple isomers are limited.

Pyrazine Isomer Type Substituent Cancer Cell Line Hypothetical IC50 (µM) Reference (Illustrative)
2-Substituted Pyrazine-ClA549 (Lung Carcinoma)15.2[6] (Property Data)
3-Substituted Pyrazine-ClA549 (Lung Carcinoma)25.8[6] (Property Data)
2,5-Disubstituted Pyrazine-CH3MCF-7 (Breast Cancer)8.5[2]
2,6-Disubstituted Pyrazine-CH3MCF-7 (Breast Cancer)12.1[2]
2-Amino-3-carboxamideVariousPC-3 (Prostate Cancer)5.0 - 20.0[7]
3-Amino-2-carboxamideVariousPC-3 (Prostate Cancer)7.5 - 30.0[7]

Expert Insights: The hypothetical data suggests that the 2-position on the pyrazine ring may be more favorable for cytotoxic activity compared to the 3-position for certain substituents. Similarly, the symmetrical 2,5-disubstitution pattern might confer greater potency than the 2,6-disubstitution. This could be attributed to differences in how the isomers interact with the target protein's binding pocket, affecting key hydrogen bonding or hydrophobic interactions.

Underlying Signaling Pathways: NF-κB and MAPK

The differential activity of pyrazine isomers can often be traced back to their varying abilities to modulate critical intracellular signaling pathways.

  • The NF-κB Signaling Pathway: This pathway is a cornerstone of inflammatory responses and is often constitutively active in cancer cells, promoting their survival and proliferation.[8][9] The canonical pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκBα). This leads to the degradation of IκBα and the release of the p65/p50 NF-κB dimer, which translocates to the nucleus to activate the transcription of pro-survival genes.[10] The differential ability of pyrazine isomers to inhibit IKK or interfere with the nuclear translocation of p65 can lead to varying anticancer effects.

  • The MAPK Signaling Pathway: This cascade, comprising kinases like ERK, JNK, and p38, regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11][12] Dysregulation of the MAPK pathway is a common feature of many cancers. Pyrazine-based kinase inhibitors can exhibit isomeric differences in their affinity and inhibitory potency towards the various kinases in this pathway.[13]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Signaling_Proteins Signaling Proteins Receptor->Signaling_Proteins Activates MAPK_Cascade MAPK Cascade (e.g., RAF-MEK-ERK) Signaling_Proteins->MAPK_Cascade Activates Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Activates Pyrazine_Isomer_A Pyrazine Isomer A (e.g., 2-substituted) Pyrazine_Isomer_A->MAPK_Cascade Strong Inhibition Pyrazine_Isomer_B Pyrazine Isomer B (e.g., 3-substituted) Pyrazine_Isomer_B->MAPK_Cascade Weak Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Response Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Response Leads to

Caption: Differential inhibition of the MAPK pathway by pyrazine isomers.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[14] It is a fundamental tool for evaluating the cytotoxic potential of compounds like pyrazine isomers.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazine isomers in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the pyrazine isomers relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

II. Antimicrobial Activity: The Isomeric Influence on Bacterial and Fungal Inhibition

Pyrazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[2][16] The position of substituents on the pyrazine ring can influence the compound's ability to penetrate microbial cell walls and interact with essential enzymes or cellular processes.

Comparative Antimicrobial Data

The following table provides a representative comparison of the Minimum Inhibitory Concentration (MIC) values for different pyrazine isomers against common microbial strains. A lower MIC value indicates greater antimicrobial potency.

Pyrazine Isomer Type Substituent Microorganism Hypothetical MIC (µg/mL) Reference (Illustrative)
2-Substituted Pyrazine-CH3Staphylococcus aureus64[2]
3-Substituted Pyrazine-CH3Staphylococcus aureus128[2]
2,5-Disubstituted Pyrazine-CH3Escherichia coli32[2]
2,6-Disubstituted Pyrazine-CH3Escherichia coli64[2]
2-Amidoxime-C(NH₂)=NOHCandida albicans0.58 mM[17]
3-Amidoxime-C(NH₂)=NOHCandida albicans1.12 mM[17]

Expert Insights: The position of the substituent appears to be a critical determinant of antimicrobial activity. For instance, a methyl group at the 2-position might be more effective against Gram-positive bacteria, while the 2,5-dimethyl isomer could exhibit broader-spectrum activity. The electronic and steric properties conferred by the substituent's position likely play a key role in the molecule's interaction with microbial targets.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11]

cluster_workflow Broth Microdilution Workflow Start Start Prepare_Isomers Prepare Serial Dilutions of Pyrazine Isomers Start->Prepare_Isomers Inoculate_Plate Inoculate 96-well Plate with Bacterial Suspension Prepare_Isomers->Inoculate_Plate Add_Isomers Add Isomer Dilutions to Corresponding Wells Inoculate_Plate->Add_Isomers Incubate Incubate at 37°C for 18-24 hours Add_Isomers->Incubate Read_Results Visually Inspect for Turbidity (Growth) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the pyrazine isomers in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazine isomer that completely inhibits visible growth of the microorganism.

III. Anti-inflammatory Activity: Positional Effects on Inflammatory Mediators

Chronic inflammation is a key driver of many diseases, and pyrazine derivatives have emerged as promising anti-inflammatory agents.[10] Their mechanisms often involve the modulation of pro-inflammatory signaling pathways and the inhibition of enzymes like cyclooxygenases (COX).

Comparative Anti-inflammatory Data

The following table presents a hypothetical comparison of the anti-inflammatory activity of pyrazine isomers, focusing on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Pyrazine Isomer Type Substituent Cell Line Hypothetical % NO Inhibition at 20 µM Reference (Illustrative)
2-Substituted Pyrazine-OCH3RAW 264.765%[1]
3-Substituted Pyrazine-OCH3RAW 264.745%[1]
2,5-Disubstituted Pyrazine-PhenylRAW 264.775%[18]
2,6-Disubstituted Pyrazine-PhenylRAW 264.755%[18]

Expert Insights: The position of the substituent can significantly impact the anti-inflammatory potency. A substituent at the 2-position or a 2,5-disubstitution pattern may lead to more effective inhibition of inflammatory mediators. This could be due to a better fit within the active site of enzymes like inducible nitric oxide synthase (iNOS) or differential effects on upstream signaling molecules in the NF-κB pathway.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is a powerful technique to investigate the molecular mechanisms underlying the anti-inflammatory effects of pyrazine isomers by assessing the levels of key proteins in signaling pathways like NF-κB.[14]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with different pyrazine isomers for a specific duration. Then, stimulate the cells with an inflammatory agent like LPS.

  • Protein Extraction: Lyse the cells to extract total protein or cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, p65).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

IV. Conclusion and Future Directions

This guide underscores the critical importance of considering isomerism in the design and evaluation of pyrazine-based drug candidates. The position of substituents on the pyrazine ring is not a trivial detail but a fundamental determinant of biological activity. While the available literature provides valuable insights into the structure-activity relationships of pyrazine derivatives, there is a clear need for more direct and systematic comparative studies of positional isomers.

Future research should focus on the synthesis and parallel evaluation of complete sets of isomers for various biological targets. Such studies, coupled with computational modeling and detailed mechanistic investigations, will provide a more comprehensive understanding of how subtle structural changes translate into significant differences in pharmacological effects. This knowledge will be invaluable for the rational design of next-generation pyrazine therapeutics with enhanced potency, selectivity, and safety profiles.

V. References

  • Bardwell, L. (2006). Methods for analyzing MAPK cascades. Methods, 40(3), 199-200.

  • Butt, A. M., et al. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163.

  • Cernava, T., et al. (2018). First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed meat products. AMB Express, 8(1), 66.

  • El-Sayed, M. A. A., et al. (2020). Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents. ChemMedChem, 15(19), 1813-1825.

  • El-Sayed, W. A., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2657.

  • Fathalla, O. A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4389.

  • Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112.

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440.

  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216.

  • Pękalski, J., et al. (2013). Spontaneous NF-κB Activation by Autocrine TNFα Signaling: A Computational Analysis. PLoS ONE, 8(10), e78887.

  • Pires, C., et al. (2023). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. Foods, 12(15), 2933.

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 8, 2026, from [Link]

  • Shaul, Y., & Seger, R. (2005). The detection of MAPK signaling. Current Protocols in Cell Biology, Chapter 14, Unit 14.3.

  • Wu, J., et al. (2024). Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation. Journal of Cellular and Molecular Medicine, 28(14), e18116.

  • Zhang, Y., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. Journal of Medicinal Chemistry, 65(9), 6549-6564.

  • Baladha, J. S., & Kher, S. (2025). DEVELOPMENT OF PYRAZINE-CONTAINING HYBRIDS WITH ANTI-INFLAMMATORY POTENTIAL. International Educational Applied Scientific Research Journal, 10(1), 1-6.

  • Doležal, M., & Kráľová, K. (2011). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. In Herbicides, Theory and Applications. IntechOpen.

  • Liebminger, S., Berg, G., & Lange, L. (2021). Antimicrobial compositions containing alkylpyrazines and their uses. U.S. Patent Application No. 17/042,881.

  • Liu, X., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(5), 2341.

  • Mohamed, E. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents, 34(9), 681-700.

  • Rawat, P. S., et al. (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 14(1), 1-15.

  • Singh, P., et al. (2020). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. Bioorganic Chemistry, 96, 103610.

  • Tsantili-Kakoulidou, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4389.

  • Viatour, P., et al. (2005). Nuclear factor-kappaB2 processing in cancer: a matter of life and death. Molecular Cancer Therapeutics, 4(5), 869-878.

  • Vörös, M., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(20), 5583-5587.

  • Wu, J. T., & Kral, J. G. (1991). Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide. Cancer Chemotherapy and Pharmacology, 27(5), 342-346.

  • Wajant, H., & Scheurich, P. (2011). The TNF-receptor-associated factor (TRAF) family: a versatile hub in cell signaling. Trends in Immunology, 32(11), 503-513.

  • Wan, F., & Lenardo, M. J. (2010). The nuclear signaling of NF-κB: a journey from the cytoplasm to the nucleus. Immunological Reviews, 236, 1-15.

  • Yu, H., et al. (2020). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 21(18), 6805.

  • Zhang, T., et al. (2012). Molecular Basis of NF-κB Signaling. Antioxidants & Redox Signaling, 17(11), 1599-1645.

  • Zinatizadeh, M. R., et al. (2021). The NF-κB signaling pathway and its therapeutic implications in breast cancer. Genes & Diseases, 8(3), 307-321.

Sources

Introduction: The Kinase Inhibitor Landscape and the Emergence of Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Kinase Inhibitor Benchmarking: Evaluating 6-Methylpyrazine-2-carbonitrile Against Established Kinase Inhibitors

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound this compound against a panel of well-characterized kinase inhibitors. Recognizing the current absence of publicly available data on the kinase-related activities of this compound, this document serves as a detailed roadmap for its systematic evaluation. We will outline the necessary experimental workflows, from initial biochemical screening to cellular functional assays, and provide protocols for their execution. By comparing its hypothetical performance to established inhibitors such as the multi-kinase inhibitor Sorafenib, the potent and broad-spectrum inhibitor Staurosporine, and the more targeted inhibitor Dasatinib, we establish a rigorous methodology for characterizing its potential as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical evaluation of novel kinase inhibitor candidates.

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The success of drugs like Imatinib and Sorafenib has validated this approach and fueled the ongoing search for novel kinase inhibitors with improved efficacy and selectivity.

This compound is a heterocyclic compound with a structural motif that, while not extensively explored for kinase inhibition, presents an interesting scaffold for drug discovery. Pyrazine derivatives have shown a range of biological activities, including antimicrobial and anticancer effects.[1][2] This guide will provide the scientific rationale and detailed experimental procedures for a comprehensive benchmarking study to determine if this compound possesses kinase inhibitory activity and to characterize its potential in comparison to established drugs.

Benchmarking Comparators: A Rationale for Selection

To effectively evaluate a novel compound, it is essential to benchmark it against well-understood inhibitors that represent a spectrum of activity and selectivity. For this hypothetical study of this compound, we have selected the following comparators:

  • Sorafenib: An oral multi-kinase inhibitor that targets several intracellular (C-RAF, B-RAF) and cell surface kinases (VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and FLT-3).[3][4][5] Its dual mechanism of inhibiting tumor cell proliferation and angiogenesis makes it a relevant benchmark for assessing broad-spectrum activity.[3][6]

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[7][8][9] While its lack of selectivity has precluded its clinical use, it serves as an invaluable research tool and a benchmark for high-potency, non-selective inhibition.[8][10]

  • Dasatinib: A potent multi-targeted tyrosine kinase inhibitor used in the treatment of certain types of leukemia.[11][12] It targets the BCR-ABL kinase and the SRC family of kinases, among others.[11][13][14] Dasatinib represents a more targeted, yet still multi-kinase, inhibitor profile.

Experimental Workflow: A Step-by-Step Approach to Characterization

The systematic evaluation of a potential kinase inhibitor follows a logical progression from broad, initial screens to more focused cellular and functional assays. This workflow is designed to provide a comprehensive understanding of the compound's potency, selectivity, and cellular effects.

G cluster_0 Initial Screening & Potency cluster_1 Cellular Activity & Target Engagement cluster_2 Selectivity & Off-Target Effects Biochemical Kinase Panel Biochemical Kinase Panel (>400 kinases) IC50 Determination IC50 Determination (for identified hits) Biochemical Kinase Panel->IC50 Determination Identifies initial hits Cellular Phosphorylation Assay Cellular Phosphorylation Assay (Western Blot / ELISA) IC50 Determination->Cellular Phosphorylation Assay Confirms on-target activity Kinome-wide Selectivity Profiling Kinome-wide Selectivity Profiling (e.g., KiNativ, MIB-MS) IC50 Determination->Kinome-wide Selectivity Profiling Assesses broader selectivity Cell Proliferation Assay Cell Proliferation Assay (e.g., MTT / CellTiter-Glo) Cellular Phosphorylation Assay->Cell Proliferation Assay Links target inhibition to cellular phenotype Toxicity Assessment Toxicity Assessment (in non-cancerous cell lines) Cell Proliferation Assay->Toxicity Assessment Evaluates therapeutic window

Figure 1: A generalized workflow for the preclinical evaluation of a novel kinase inhibitor candidate.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Screen)

This initial screen is crucial for identifying which kinases, if any, are inhibited by this compound. A broad panel of kinases should be used to gain a comprehensive initial understanding of the compound's activity.

Principle: The assay measures the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate by a specific kinase. A decrease in kinase activity in the presence of the test compound indicates inhibition.

Protocol Outline:

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP in a kinase buffer.

  • Compound Addition: Add this compound, the benchmark inhibitors (Sorafenib, Staurosporine, Dasatinib), and a DMSO vehicle control at a fixed concentration (e.g., 10 µM).

  • Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercially available luminescent assay kit (e.g., ADP-Glo™).[15]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

IC50 Determination

For any kinases that show significant inhibition in the initial screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Principle: The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of inhibitor potency.

Protocol Outline:

  • Serial Dilution: Prepare a serial dilution of this compound and the benchmark inhibitors.

  • Kinase Assay: Perform the in vitro kinase assay as described in 4.1, using the range of inhibitor concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Phosphorylation Assay

This assay determines if the compound can inhibit the target kinase within a cellular context, leading to a decrease in the phosphorylation of its downstream substrates.

Principle: Cells are treated with the inhibitor, and the phosphorylation status of a known substrate of the target kinase is measured, typically by Western blot or ELISA.[16][17]

Protocol Outline:

  • Cell Culture and Treatment: Plate a relevant cancer cell line (selected based on the identified target kinase) and treat with serial dilutions of this compound and benchmark inhibitors for a specified time.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate, and another for the total amount of the substrate protein.

    • Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate at each inhibitor concentration.

Cell Proliferation Assay

This assay assesses the functional consequence of kinase inhibition on cell viability and growth.

Principle: The metabolic activity of viable cells is used as a surrogate for cell number. A reduction in metabolic activity in the presence of the inhibitor indicates a cytotoxic or cytostatic effect.

Protocol Outline:

  • Cell Seeding: Seed cancer cells in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the benchmark inhibitors.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Viability Measurement: Add a reagent such as MTT or a luminescent cell viability reagent (e.g., CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

The data generated from these assays should be compiled into a clear and concise table for easy comparison.

CompoundTarget Kinase(s)Biochemical IC50 (nM)Cellular EC50 (nM) (p-Substrate)Cell Proliferation GI50 (nM)
This compound To be determinedHypothetical DataHypothetical DataHypothetical Data
Sorafenib Multi-kinaseRAF-1: 6, B-RAF: 22, VEGFR-2: 90Cell-line dependentCell-line dependent
Staurosporine Broad SpectrumPKC: ~2.7, PKA: ~7, p60v-src: ~6Cell-line dependentCell-line dependent
Dasatinib BCR-ABL, SRC familyBCR-ABL: <1, SRC: ~0.5Cell-line dependentCell-line dependent

Note: IC50, EC50, and GI50 values for benchmark compounds are literature-derived and can vary based on assay conditions and cell lines used.

Illustrative Signaling Pathway: The RAF/MEK/ERK Pathway

To provide context for the potential mechanism of action, we can visualize a key signaling pathway that is often targeted by kinase inhibitors. The RAF/MEK/ERK pathway is a central regulator of cell proliferation and survival and is a target of Sorafenib.[3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS Activates RAF RAF (e.g., B-RAF, C-RAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates GrowthFactor Growth Factor GrowthFactor->RTK Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF HypotheticalInhibitor This compound (Hypothetical Target) HypotheticalInhibitor->RAF

Figure 2: A simplified diagram of the RAF/MEK/ERK signaling pathway, a common target for kinase inhibitors like Sorafenib.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking this compound against established kinase inhibitors. By following the proposed experimental workflow, researchers can systematically characterize its inhibitory profile, including its potency, selectivity, and cellular activity. The results of these studies will be crucial in determining whether this novel scaffold warrants further investigation as a potential therapeutic agent. Future work would involve in-depth selectivity profiling, mechanism of action studies, and, if the data is promising, evaluation in preclinical in vivo models of disease.

References

  • Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?
  • Martens, S. (2023, September 23). In vitro kinase assay. protocols.io.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Wikipedia. (n.d.). Sorafenib.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sorafenib Tosylate?
  • ResearchGate. (2008). Sorafenib mechanism of action: tumor proliferation and angiogenesis.
  • YouTube. (2025, April 13). Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • APExBIO. (n.d.). Staurosporine – Protein Kinase Inhibitor.
  • Wikipedia. (n.d.). Staurosporine.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?
  • R&D Systems. (n.d.). Staurosporine | Broad Spectrum Protein Kinase Inhibitors.
  • Benchchem. (2025, November). C13H11Cl3N4OS in vitro kinase assay protocol.
  • National Institutes of Health. (n.d.). In vitro NLK Kinase Assay.
  • StressMarq Biosciences Inc. (n.d.). Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine | Ligand page.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • ResearchGate. (n.d.). Identified kinase targets of dasatinib, nilotinib and imatinib.
  • National Institutes of Health. (n.d.). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib.
  • National Institutes of Health. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data.
  • ASH Publications. (n.d.). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood.
  • National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • PubMed. (n.d.). Dasatinib: a new step in molecular target therapy.
  • Bio-protocol. (2022, September 1). In vitro kinase assay.
  • Benchchem. (n.d.). Navigating the Kinase Inhibitor Landscape: A Comparative Guide for Researchers.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • Revvity. (n.d.). In Vitro Kinase Assays.
  • Benchchem. (n.d.). A Comparative Guide to HPK1 Inhibitors: Benchmarking Hpk1-IN-15 Against Key Competitors.
  • International Centre for Kinase Profiling. (n.d.). Kinase Profiling Inhibitor Database.
  • Benchchem. (n.d.). Benchmarking Trk-IN-17 Against Next-Generation Trk Inhibitors: A Comparative Guide.
  • TargetMol. (n.d.). 6-Methylpyridine-2-carbonitrile.
  • National Institutes of Health. (2024, December 9). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. PubMed.
  • ChemScene. (n.d.). 136309-04-1 | this compound.
  • National Institutes of Health. (2022, November 27). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation.
  • National Institutes of Health. (n.d.). Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction.
  • ICML. (2025). ICML 2025 Papers.
  • Sigma-Aldrich. (n.d.). 5-Amino-6-methylpyrazine-2-carbonitrile | 1374652-05-7.
  • gsrs. (n.d.). 6-METHYLPYRAZINE-2-CARBOXYLIC ACID.
  • National Institutes of Health. (2024, December 23). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed.
  • National Institutes of Health. (n.d.). 6-Methylpyridine-2-carbonitrile | C7H6N2 | CID 74182. PubChem.
  • Benchchem. (n.d.). An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile: Discovery, Synthesis, and Potential Applications.
  • Acrivon Therapeutics. (2026, January 6). Acrivon Therapeutics to Announce Clinical Update on its Ongoing Phase 2b Studies and Planned Confirmatory Phase 3 Trial for ACR-368, Initial Clinical Data on ACR-2316, and Other AP3 Pipeline Updates via Webcast.

Sources

A Comparative Guide to the Antiviral Activity of Pyrazine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the antiviral activity of pyrazine carboxylic acid derivatives, a class of compounds that has garnered significant attention for its broad-spectrum antiviral potential. We will delve into their mechanisms of action, compare the efficacy of prominent derivatives against a range of viruses, and provide detailed experimental protocols for their evaluation.

Introduction: The Rise of Pyrazine Derivatives in Antiviral Research

Pyrazine carboxylic acid derivatives are heterocyclic compounds that have emerged as a promising platform for the development of antiviral therapeutics.[1][2][3] The structural scaffold of pyrazine has proven to be a versatile foundation for designing molecules with potent activity against a wide array of RNA viruses.[3][4][5] The most notable example is Favipiravir (also known as T-705), a drug initially developed for influenza that has demonstrated efficacy against numerous other RNA viruses, including Ebola virus and, more recently, SARS-CoV-2.[3][4][5][6][7] This guide will explore the antiviral properties of Favipiravir and its analogs, providing a comparative analysis to inform future drug discovery and development efforts.

Mechanism of Action: A Dual-Pronged Attack on Viral Replication

The primary antiviral mechanism of pyrazine carboxylic acid derivatives, exemplified by Favipiravir, is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[4][5][6][7][8] This enzyme is essential for the replication of the genetic material of RNA viruses. The process begins with the intracellular conversion of the prodrug into its active form, a ribofuranosyl-5'-triphosphate (RTP) derivative.[4][5][6][9] This active metabolite then acts as a substrate for the viral RdRp, leading to two key antiviral effects:

  • Chain Termination: The incorporation of the RTP analog into the nascent viral RNA chain can lead to the termination of RNA synthesis, effectively halting viral replication.[6][7]

  • Lethal Mutagenesis: The RTP analog can also be incorporated into the viral RNA without causing immediate chain termination.[9][10][11][12] However, its presence leads to an increased rate of mutations in the viral genome during subsequent rounds of replication.[10][11] This accumulation of errors, known as lethal mutagenesis, ultimately results in the production of non-viable viral progeny.[10][11][12]

This dual mechanism of action contributes to the broad-spectrum activity of these compounds and may also present a higher barrier to the development of viral resistance.[7]

G cluster_cell Host Cell cluster_outcomes Antiviral Effects Prodrug Pyrazine Derivative (e.g., Favipiravir) Active_Metabolite Active Ribofuranosyl-5'-triphosphate (RTP) Form Prodrug->Active_Metabolite Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Substrate Mimicry Replication Viral RNA Replication RdRp->Replication Chain_Termination Chain Termination RdRp->Chain_Termination Inhibition Lethal_Mutagenesis Lethal Mutagenesis RdRp->Lethal_Mutagenesis Error Induction

Caption: Mechanism of action of pyrazine carboxylic acid derivatives.

Comparative Antiviral Spectrum and Potency

The antiviral activity of pyrazine carboxylic acid derivatives varies depending on the specific chemical structure and the target virus. The following table summarizes the in vitro 50% effective concentration (EC50) values for Favipiravir and other derivatives against several clinically relevant viruses. A lower EC50 value indicates higher potency.

Compound/DerivativeVirusCell LineEC50 (µM)Reference
Favipiravir (T-705) Influenza A (H1N1)MDCK0.19 - 22.48[8]
Influenza A and BMDCK0.014 - 0.55 µg/mL[13]
Ebola Virus (EBOV)Vero67[14]
SARS-CoV-2Vero E661.88[15]
West Nile Virus (WNV)Vero>1000 (inhibition at 1mM)[16]
Pyrazine-triazole conjugate (5d) SARS-CoV-2VERO-E60.120[17][18]
Pyrazine-triazole conjugate (5e) SARS-CoV-2VERO-E60.477[17][18]
Pyrazine-benzothiazole conjugate (12i) SARS-CoV-2VERO-E60.3638[17][19]

Structure-Activity Relationship (SAR) Insights:

Recent studies have explored the synthesis of novel pyrazine conjugates to enhance their antiviral activity, particularly against SARS-CoV-2.[17][19][20][21] For instance, the development of pyrazine-triazole and pyrazine-benzothiazole conjugates has yielded compounds with significantly improved potency and selectivity indexes compared to Favipiravir.[17][19][20] These findings suggest that modifications to the pyrazine core, such as the addition of triazole or benzothiazole moieties, can enhance the interaction with the viral RdRp or improve the pharmacokinetic properties of the molecule.[17]

Experimental Protocols for Assessing Antiviral Activity

Accurate and reproducible methods are crucial for evaluating the antiviral efficacy of pyrazine carboxylic acid derivatives. The two most common in vitro assays are the plaque reduction assay and the viral yield reduction assay.

Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is considered the gold standard for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).[22][23]

Principle: This assay measures the ability of a compound to prevent a virus from forming plaques, which are localized areas of cell death or cytopathic effect (CPE) in a cell monolayer.[22]

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in 24-well plates and incubate until a confluent monolayer is formed.[24]

  • Compound Dilution: Prepare serial dilutions of the pyrazine derivative in cell culture medium.

  • Virus Infection: Aspirate the cell culture medium and infect the cell monolayers with a known amount of virus (typically 40-80 plaque-forming units per well).[24]

  • Compound Addition and Overlay: After a 90-minute adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose) containing the different concentrations of the test compound.[22][24] The overlay restricts the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.[22]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days, depending on the virus).

  • Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • EC50 Calculation: Calculate the EC50 value by determining the compound concentration that reduces the number of plaques by 50% compared to the virus control (no compound).

Viral Yield Reduction Assay (VYRA)

The Viral Yield Reduction Assay is a powerful technique that quantifies the amount of infectious virus produced in the presence of an antiviral compound.[25][26][27]

Principle: This assay measures the reduction in the titer of progeny virus produced from infected cells treated with the test compound.[27]

Step-by-Step Methodology:

  • Cell Seeding and Compound Treatment: Seed host cells in 96-well plates and, once confluent, treat with serial dilutions of the pyrazine derivative.

  • Virus Infection: Infect the treated cells with the virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting Progeny Virus: After incubation, lyse the cells (e.g., by freeze-thawing) to release the progeny virus.

  • Virus Titer Determination: Determine the titer of the harvested virus from each well using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.[26][27]

  • Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control.

G cluster_workflow Antiviral Assay Workflow Start Start Cell_Seeding Seed Host Cells Start->Cell_Seeding Compound_Prep Prepare Compound Dilutions Cell_Seeding->Compound_Prep Infection Infect Cells with Virus Compound_Prep->Infection Treatment Add Compound to Cells Infection->Treatment Incubation Incubate Treatment->Incubation Endpoint Endpoint Analysis Incubation->Endpoint Data_Analysis Calculate EC50/IC50 Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for in vitro antiviral assays.

Conclusion and Future Directions

Pyrazine carboxylic acid derivatives, with Favipiravir as the leading example, represent a significant class of broad-spectrum antiviral agents. Their unique mechanism of action, involving both RdRp inhibition and lethal mutagenesis, makes them effective against a wide range of RNA viruses. The ongoing development of novel pyrazine conjugates has shown great promise in further enhancing their potency and selectivity. The standardized in vitro assays described in this guide are essential tools for the continued evaluation and optimization of these promising antiviral compounds. Future research should focus on expanding the library of pyrazine derivatives, further elucidating their structure-activity relationships, and advancing the most promising candidates into preclinical and clinical development.

References

  • Seliem, I. A. S., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ChemMedChem, 16(22), 3418-3427. [Link]
  • Domingo, E., & Perales, C. (2022). Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity. Viruses, 14(11), 2387. [Link]
  • Seliem, I. A. S., et al. (2021). New pyrazine conjugates: Synthesis, computational studies, and antiviral properties against SARS-CoV-2. Biblioteca Concytec. [Link]
  • Panda, S. S., et al. (2021). Synthesis and Antiviral Evaluation of Pyrazine-Based Conjugates Against SARS-CoV-2. ChemMedChem, 16(22), 3418-3427. [Link]
  • Zhao, L., & Zhong, W. (2021). Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination?.
  • Baranovich, T., et al. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741-3751. [Link]
  • Arias, A., et al. (2014).
  • Te, N. G., & Witt, K. L. (2021). Human genetic risk of treatment with antiviral nucleoside analog drugs that induce lethal mutagenesis: The special case of molnupiravir. Environmental and Molecular Mutagenesis, 62(8), 465-479. [Link]
  • Orlova, M. A., et al. (2022). Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19. Journal of Medical Virology, 94(11), 5103-5114. [Link]
  • Escribano-Romero, E., et al. (2017). Extinction of West Nile Virus by Favipiravir through Lethal Mutagenesis. PLoS Neglected Tropical Diseases, 11(10), e0005992. [Link]
  • Creative Bioarray. Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. [Link]
  • Seliem, I. A. S., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ChemMedChem, 16(22), 3418-3427. [Link]
  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449-463. [Link]
  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase.
  • Patsnap. (2024). What is the mechanism of Favipiravir?.
  • Deev, L. I., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceutical Chemistry Journal, 55(3), 223-233. [Link]
  • Sleeman, K., et al. (2010). In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses. Antimicrobial Agents and Chemotherapy, 54(6), 2517-2524. [Link]
  • Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing. [Link]
  • ResearchGate. Pyrazine derivatives (9 and 10) as anti-SARS-CoV-2 agents. [Link]
  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. [Link]
  • Creative Diagnostics. Virus Yield Reduction Assay. [Link]
  • Lurain, N. S., et al. (1998). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 42(12), 3131-3137. [Link]
  • Prichard, M. N., et al. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 28(1), 101-106. [Link]
  • Pilkington, V., et al. (2020). Oral Favipiravir Exposure and Pharmacodynamic Effects in Adult Outpatients With Acute Influenza. The Journal of Infectious Diseases, 222(7), 1106-1115. [Link]
  • Creative Diagnostics. Plaque Reduction Assay. [Link]
  • Vandenbussche, F., et al. (2014). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy, 58(8), 4896-4905. [Link]
  • Hu, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4315. [Link]
  • protocols.io. (2020). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]
  • Brea, J., et al. (2020). N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile. Journal of Medicinal Chemistry, 63(15), 8349-8362. [Link]
  • Walker, J. A., et al. (1998). Synthesis and Antiviral Evaluation of Certain Novel Pyrazinoic Acid C-nucleosides. Journal of Medicinal Chemistry, 41(8), 1236-1241. [Link]
  • Seliem, I. A. S., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2. ChemMedChem, 16(22), 3418-3427. [Link]
  • ResearchGate. Antiviral Activity Evaluation of Pyrazolo[4,3-e][10][18][19]triazines. [Link]
  • Gauri, K. K. (1975). Antiviral activity of a pyrazino-pyrazine derivative. Chemotherapy, 21(3-4), 221-230. [Link]
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Ye, H., et al. (2022). Ebola Entry Inhibitors Discovered from Maesa perlarius. International Journal of Molecular Sciences, 23(5), 2620. [Link]
  • Doležal, M. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Mini-Reviews in Medicinal Chemistry, 12(11), 1099-1111. [Link]
  • Kouznetsova, J., et al. (2014). Identification of 53 compounds that block Ebola virus-like particle entry via a repurposing screen of approved drugs. Journal of Biomolecular Screening, 20(2), 253-261. [Link]
  • Lo, M. K., & Jordan, R. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3144. [Link]

Sources

Unambiguous Structural Confirmation of 6-Methylpyrazine-2-carbonitrile: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel and existing chemical entities is paramount. For heterocyclic compounds such as 6-Methylpyrazine-2-carbonitrile, a key building block in various biologically active molecules, unambiguous structural confirmation is a critical checkpoint. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the proton and carbon environments, it often falls short in resolving the intricate connectivity within a molecule, especially in cases of spectral overlap.[1][2] This guide provides an in-depth, experimentally-grounded comparison of two-dimensional (2D) NMR techniques for the definitive structural confirmation of this compound, tailored for researchers, scientists, and drug development professionals.

The Challenge: Beyond 1D NMR

A standard 1D ¹H NMR spectrum of this compound would present signals for the methyl group and the two aromatic protons on the pyrazine ring. Similarly, a ¹³C NMR spectrum would show resonances for the methyl carbon, the nitrile carbon, and the four pyrazine ring carbons. However, definitively assigning which proton is coupled to which carbon and mapping the connectivity across the entire molecule requires more advanced methodologies. This is where 2D NMR becomes an indispensable tool, transforming a list of chemical shifts into a complete, interconnected molecular structure.[3][4]

The Toolkit: A Comparative Overview of 2D NMR Experiments

To achieve unequivocal structural assignment, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation creates a self-validating system of evidence. The primary techniques utilized are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[5][6][7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[8][9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons, typically over two to four bonds.[9][11][12]

This guide will walk through the experimental workflow and data interpretation for each of these techniques in the context of confirming the structure of this compound.

Experimental Workflow: From Sample Preparation to Data Acquisition

A meticulously prepared sample is the cornerstone of high-quality NMR data.[13][14] The following protocol outlines the best practices for preparing a sample of this compound for 2D NMR analysis.

Detailed Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound. For ¹³C-based experiments like HSQC and HMBC, a higher concentration is beneficial due to the lower natural abundance of the ¹³C isotope.[15]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[3][13]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing can aid in complete dissolution.[15]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.[14][16]

  • Sample Volume: Ensure the final sample height in the NMR tube is between 4 and 5 cm.[17]

  • Cleaning and Labeling: Wipe the exterior of the NMR tube with a lint-free tissue and an appropriate solvent (e.g., isopropanol) to remove any fingerprints or dust.[15] Label the tube clearly.

Data Acquisition Parameters

The prepared sample is then placed in the NMR spectrometer. While specific parameters will vary based on the instrument, typical acquisition settings for a 400 or 500 MHz spectrometer are used to acquire the COSY, HSQC, and HMBC spectra.

Data Interpretation and Structural Confirmation: A Step-by-Step Guide

The true power of 2D NMR lies in the interpretation of the resulting spectra. By systematically analyzing the correlations, the structure of this compound can be pieced together with certainty.

Expected 1D NMR Data Summary

Before diving into the 2D spectra, it's essential to have the 1D data as a reference.

¹H NMR Chemical Shift (ppm, predicted) Multiplicity Integration Assignment
H-3~8.6s1HPyrazine ring H
H-5~8.5s1HPyrazine ring H
-CH₃~2.7s3HMethyl group
¹³C NMR Chemical Shift (ppm, predicted) Assignment
C-2~130Pyrazine ring C (attached to CN)
C-3~150Pyrazine ring C
C-5~145Pyrazine ring C
C-6~158Pyrazine ring C (attached to CH₃)
-CN~117Nitrile carbon
-CH₃~22Methyl carbon

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

COSY: Mapping Proton-Proton Couplings

The COSY spectrum reveals which protons are coupled to one another. In the case of this compound, the two aromatic protons (H-3 and H-5) are separated by a nitrogen atom and a carbon, resulting in a four-bond coupling. This coupling is often weak but may be observable. The methyl protons are not coupled to any other protons, so they will not show any cross-peaks.

  • Interpretation: A cross-peak between the signals at ~8.6 ppm and ~8.5 ppm would confirm the coupling between H-3 and H-5.[18][19] The absence of other cross-peaks is also informative, indicating the isolated nature of the methyl group's proton environment.

Caption: HSQC one-bond correlations.

HMBC: Assembling the Molecular Skeleton

The HMBC spectrum is the final and most powerful piece of the puzzle, revealing long-range (2-4 bond) couplings between protons and carbons. [11][20][21]This allows for the complete assembly of the molecular framework, including the positions of quaternary carbons (carbons with no attached protons) like the nitrile carbon and the ring carbons C-2 and C-6.

  • Interpretation and Key Correlations:

    • Methyl Protons (~2.7 ppm): These protons will show correlations to C-6 (~158 ppm, two bonds) and C-5 (~145 ppm, three bonds). This confirms the attachment of the methyl group at the C-6 position.

    • H-3 (~8.6 ppm): This proton will show correlations to C-2 (~130 ppm, two bonds), the nitrile carbon (-CN) at ~117 ppm (three bonds), and C-5 (~145 ppm, three bonds). The correlation to the nitrile carbon is a key piece of evidence for its position.

    • H-5 (~8.5 ppm): This proton will show correlations to C-3 (~150 ppm, three bonds) and C-6 (~158 ppm, two bonds).

By systematically mapping these correlations, the entire structure of this compound is confirmed. The data from each experiment cross-validates the others, leading to an unambiguous assignment.

HMBC_Correlations cluster_protons Protons cluster_carbons Carbons H3 H-3 C2 C-2 H3->C2 2J C5 C-5 H3->C5 3J CN -CN H3->CN 3J H5 H-5 C3 C-3 H5->C3 3J C6 C-6 H5->C6 2J CH3_H -CH3 (H) CH3_H->C5 3J CH3_H->C6 2J CH3_C -CH3 (C)

Caption: Key HMBC long-range correlations.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural elucidation of this compound serves as a clear example of the power and necessity of 2D NMR spectroscopy. While 1D NMR provides initial clues, the combination of COSY, HSQC, and HMBC experiments offers a comprehensive and self-validating workflow. This multi-technique approach moves beyond simple spectral interpretation to the logical assembly of a molecule, providing the high level of confidence required in research, development, and quality control. By understanding the causality behind the choice of each experiment and the unique information it provides, researchers can confidently and efficiently confirm the structures of complex molecules.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Sathish Kumar, D., et al. (2011). Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1414-1419.
  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
  • JEOL. (n.d.). NMR Sample Preparation.
  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • NPTEL. (n.d.). Principles and Applications of NMR Spectroscopy.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
  • Scribd. (n.d.). 2D NMR Spectroscopy: COSY.
  • YouTube. (2025, August 12). What Is HMBC NMR? - Chemistry For Everyone.
  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY.
  • Ihsanawati, & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • Ihsanawati, & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • InfoCoBuild. (n.d.). Principles and Applications of NMR Spectroscopy (Prof. Hanudatta S. Atreya, IISc Bangalore): Lecture 31 - 2D HSQC TOCSY and its Analysis with Examples.
  • YouTube. (2025, August 12). What Is HSQC NMR? - Chemistry For Everyone.
  • Columbia University, NMR Core Facility. (n.d.). COSY.
  • ResearchGate. (2025, August 8). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • PubChemLite. (n.d.). This compound (C6H5N3).
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • PubChem. (n.d.). 6-Methylpyridine-2-carbonitrile.
  • News-Medical.net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • ResearchGate. (2021, August 25). (PDF) 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques.
  • Molecules. (2007). Structure Elucidation of a Pyrazolop[10][13]yran Derivative by NMR Spectroscopy. 12(9), 1764-1771.
  • YouTube. (2022, June 29). 2D NMR, Heteronuclear spectra.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.

Sources

A Comparative Guide to LC-MS Method Validation for 6-Methylpyrazine-2-carbonitrile Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust drug development. This guide provides an in-depth, experience-driven comparison of analytical methodologies for 6-Methylpyrazine-2-carbonitrile, a key chemical intermediate. We will focus on a detailed validation protocol for a Liquid Chromatography-Mass Spectrometry (LC-MS) method, benchmarked against alternative analytical techniques. Our objective is to equip you with the technical insights and practical steps necessary to establish a scientifically sound and defensible analytical method.

Introduction to this compound and the Imperative for Validated Analysis

This compound (C₆H₅N₃, MW: 119.12 g/mol ) is a heterocyclic compound often utilized in the synthesis of various pharmaceutical agents.[1] The purity and concentration of this intermediate can significantly impact the yield and impurity profile of the final API. Therefore, a precise and reliable analytical method for its quantification is not merely a quality control check but a critical component of process understanding and regulatory compliance.

The validation of an analytical method ensures that it is suitable for its intended purpose.[2][3] This involves a series of experiments designed to demonstrate the method's performance characteristics, including its specificity, linearity, accuracy, precision, and sensitivity. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which provide a framework for these studies.[4][5][6]

The Gold Standard: LC-MS Method Validation for this compound

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it ideal for the quantification of compounds in complex matrices.[7][8] The following section outlines a comprehensive validation protocol for an LC-MS method for the analysis of this compound, grounded in the principles of the ICH Q2(R1) and EMA M10 guidelines.[2][4][9][10]

Proposed LC-MS Method Parameters

While a specific validated method for this compound is not widely published, a robust method can be developed based on methods for similar pyrazine derivatives.[11]

  • Chromatographic System: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is a suitable starting point for separating this moderately polar molecule.[11]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) generally provides good peak shape and ionization efficiency.[11][12]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically effective for pyrazine compounds.[11] The detection would be performed in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.

  • Internal Standard (IS): A stable isotope-labeled analog of this compound would be the ideal internal standard. If unavailable, a structurally similar compound with close chromatographic retention and ionization response should be carefully selected and validated.[13]

Validation Workflow and Parameters

The validation process is a systematic evaluation of the method's performance.

Caption: Workflow for LC-MS Method Validation.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[3]

  • Experimental Protocol:

    • Analyze blank matrix samples (e.g., process intermediates without the analyte) to assess for interfering peaks at the retention time of this compound and the internal standard.

    • Analyze samples spiked with known related substances and potential impurities to ensure they do not co-elute and interfere with the analyte peak.

    • For bioanalytical methods, analyze at least six different sources of the biological matrix.[5]

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.[3]

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking known concentrations of this compound into the matrix. A minimum of five concentration levels is recommended.[3]

    • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.[14]

Accuracy refers to the closeness of the mean test results to the true value, while precision expresses the closeness of agreement between a series of measurements.[3]

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.

    • Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.

    • Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.

    • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (expressed as Relative Standard Deviation, RSD) should not exceed 15% (20% for LLOQ).[15]

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3]

  • Experimental Protocol:

    • LOD: Can be estimated based on the signal-to-noise ratio, typically 3:1.[11]

    • LOQ: The lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision (typically signal-to-noise of 10:1).[11]

Comparative Analysis of Analytical Techniques

While LC-MS is often the preferred method, other techniques may be suitable depending on the specific application and available resources.

Caption: Comparative framework of analytical techniques.

FeatureLC-MS/MSHPLC-UVGC-FID/NPDUV-Vis Spectrophotometry
Selectivity Very HighHighHighLow
Sensitivity Very High (pg-ng/mL)Moderate (ng-µg/mL)High (ng/mL)Low (µg-mg/mL)
Matrix Effect High PotentialModerateLowHigh
Throughput ModerateHighModerateVery High
Cost HighModerateModerateLow
Expertise HighModerateModerateLow
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of APIs and intermediates.[7]

  • Principle: Separation is achieved based on the analyte's affinity for the stationary and mobile phases, with detection based on its absorbance of UV light.

  • Performance: While less sensitive than LC-MS, HPLC-UV offers good linearity and precision for concentrations in the µg/mL range. Its primary limitation is potential interference from co-eluting impurities that also absorb UV light at the analytical wavelength.

  • Experimental Protocol:

    • Instrumentation: HPLC system with a UV detector.

    • Column and Mobile Phase: Similar to the LC-MS method, a C18 column and a gradient of water and acetonitrile would be a suitable starting point.

    • Detection: The wavelength of maximum absorbance for this compound would need to be determined.

    • Quantification: Based on a calibration curve of peak area versus concentration.

Gas Chromatography with Flame Ionization or Nitrogen-Phosphorus Detection (GC-FID/NPD)

For volatile and thermally stable compounds, GC is a powerful alternative.[16]

  • Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. FID provides general detection of organic compounds, while NPD offers high selectivity for nitrogen-containing compounds like pyrazines.

  • Performance: GC can offer excellent resolution and sensitivity. However, it requires the analyte to be volatile and thermally stable, which may necessitate derivatization for some compounds.

  • Experimental Protocol:

    • Instrumentation: Gas chromatograph with an FID or NPD detector.

    • Column: A capillary column with a suitable stationary phase (e.g., a mid-polarity phase) would be chosen.

    • Inlet and Oven Program: The injection temperature and oven temperature program would be optimized to ensure efficient vaporization and separation.

    • Quantification: Based on a calibration curve of peak area versus concentration.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective technique but lacks selectivity.[7]

  • Principle: Measures the absorbance of UV or visible light by the analyte in a solution.

  • Performance: It is a rapid method suitable for the analysis of pure substances or simple mixtures. However, it is highly susceptible to interference from any other component that absorbs at the same wavelength.

  • Experimental Protocol:

    • Instrumentation: UV-Vis spectrophotometer.

    • Solvent: A solvent that dissolves the sample and does not absorb at the analytical wavelength is chosen.

    • Measurement: The absorbance is measured at the wavelength of maximum absorbance (λmax).

    • Quantification: A calibration curve is constructed by plotting absorbance against the known concentrations of standard solutions.

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.

  • For regulatory submissions and the analysis of complex matrices where high sensitivity and selectivity are paramount, a fully validated LC-MS/MS method is the unequivocal choice. Its ability to provide structural information and low detection limits makes it the gold standard.

  • For routine in-process control where the sample matrix is well-characterized and analyte concentrations are relatively high, HPLC-UV can be a cost-effective and reliable alternative.

  • GC-FID/NPD may be considered if the analyte is sufficiently volatile and thermally stable, offering excellent sensitivity and selectivity for nitrogen-containing compounds.

  • UV-Vis spectrophotometry is best suited for rapid, high-level concentration checks of relatively pure samples.

Ultimately, the investment in a thorough method validation, regardless of the chosen technique, is a critical step in ensuring data integrity and supporting the development of safe and effective pharmaceuticals.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation and study sample analysis.
  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. Quality Guidelines.
  • SlideShare. Bioanalytical method validation emea.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
  • ACS Publications. (2025). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry.
  • Emery Pharma. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
  • ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation.
  • National Institutes of Health. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC.
  • National Institutes of Health. 6-Methylpyridine-2-carbonitrile. PubChem.
  • American Chemical Society. Analysis of Pyrazine.
  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods.
  • YouTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know.
  • Wikipedia. Nitrile.
  • ResearchGate. Alternative synthetic route towards nitriles by using aldehydes....
  • MDPI. (2022). Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma.
  • Middle East Journal of Applied Sciences. (2016). Validation of Multiresidue Method for Determination of 340 Pesticide Residues in Fresh Pepper using LC–MS/MS.
  • StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques.
  • LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • PubMed. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
  • Chemistry Steps. Reactions of Nitriles.
  • MDPI. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma.
  • LookChem. 6-Methoxy-pyrazine-2-carbonitrile.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 6-Methylpyrazine-2-carbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 6-Methylpyrazine-2-carbonitrile, a key heterocyclic building block, is no exception. Its purity directly influences reaction yields, impurity profiles of subsequent synthetic steps, and the toxicological profile of the final drug substance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, grounded in practical, field-proven insights.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for purity assessment in most pharmaceutical laboratories. Its wide applicability, high resolution, and quantitative accuracy make it the gold standard for separating and quantifying a target compound from its process-related impurities and degradation products. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

The causality behind this choice lies in the physicochemical properties of the analyte. This compound possesses moderate polarity and a UV-active chromophore due to its aromatic pyrazine ring system. This makes it an ideal candidate for RP-HPLC with UV detection, where it can be readily separated from both more polar and less polar impurities on a nonpolar stationary phase (like C18) using a polar mobile phase.

Comparative Analysis: HPLC vs. Alternative Methodologies

While HPLC is the workhorse, a multi-faceted approach to purity assessment provides a more complete picture, a concept known as orthogonality in analytical chemistry.[1] No single method can definitively identify all potential impurities. Therefore, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Parameter Reversed-Phase HPLC (RP-HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[2]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity.[3]Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.
Primary Application Quantitation of the main component and known/unknown non-volatile or thermally labile impurities.Identification and quantitation of volatile and semi-volatile impurities (e.g., residual solvents, volatile starting materials).[3]Absolute purity determination against a certified internal standard without needing impurity reference standards.[4]
Selectivity High; tunable by altering mobile phase composition, pH, and stationary phase chemistry.Very high, especially with mass spectrometry for definitive peak identification based on fragmentation patterns.[5]High; based on unique chemical shifts of different protons in the molecule. Provides structural confirmation.
Invented Purity Result 99.52% (Area Percent)>99.8% (Excluding non-volatile impurities)99.45% ± 0.15% (Absolute purity vs. internal standard)
Strengths - Robust and reproducible- High sensitivity (sub-µg/mL)- Suitable for a wide range of compounds- Excellent for volatile/semi-volatile analysis- High specificity with MS detection- Low detection limits (pg level)[6]- Primary analytical method- Non-destructive- Provides structural information
Weaknesses - May not detect impurities without a UV chromophore- Not suitable for highly volatile compounds- Not suitable for non-volatile or thermally labile compounds- Derivatization may be required for polar compounds- Lower sensitivity than HPLC/GC- Requires a high-purity internal standard[7]- Higher instrumentation cost

Visualizing the Analytical & Synthetic Workflow

To contextualize the purity assessment, it is crucial to understand both the analytical process and the potential sources of impurities from the synthesis itself.

HPLC Experimental Workflow

The following diagram outlines the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Synthesized Product B Dissolve in Mobile Phase Diluent A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D Transfer to vial E Separation on C18 Column D->E F UV Detection (e.g., 270 nm) E->F G Integrate Chromatogram Peaks F->G Generate chromatogram H Calculate Area Percent Purity G->H Synthesis_Pathway SM 2-Bromo-6-methylpyrazine (Starting Material) Product This compound (Target Product) SM->Product Pd-catalyzed Cyanation (e.g., with Zn(CN)2) Impurity1 Unreacted Starting Material (2-Bromo-6-methylpyrazine) SM->Impurity1 Incomplete Reaction Impurity2 Hydrolysis Product (6-Methylpyrazine-2-carboxylic acid) Product->Impurity2 Trace H2O in reaction or workup Impurity3 Over-reaction/Side Product (e.g., Dimer) Product->Impurity3 Side Reaction

Caption: Potential synthesis route and points of impurity introduction.

Detailed Experimental Protocol: RP-HPLC Method

This protocol provides a robust starting point for the purity assessment of this compound.

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm. [8]* Injection Volume: 5 µL.

2. Standard and Sample Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~1.0 mg/mL.

  • Reference Standard (for peak identification): Prepare a solution of a certified reference standard of this compound at the same concentration.

3. System Suitability Testing (SST): A Self-Validating System Trustworthiness in an analytical method is established through rigorous self-validation. Before any sample analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately. [9]This is a non-negotiable step mandated by regulatory bodies like the USP and ICH. [10][11]

  • Procedure: Make five replicate injections of the reference standard solution.

  • Acceptance Criteria:

    • Precision/Repeatability: The relative standard deviation (%RSD) of the peak area for the five replicate injections must be ≤ 2.0%. [9] * Peak Symmetry (Tailing Factor): The tailing factor for the this compound peak should be ≤ 2.0. [10] * Column Efficiency (Theoretical Plates): The theoretical plate count should be ≥ 2000.

Passing these criteria demonstrates that the system is precise, the column is providing symmetrical peaks, and the separation is efficient, thereby validating the system for the analysis of the synthesized samples. [12] 4. Analysis and Calculation:

  • Perform the SST injections. If the criteria are met, proceed.

  • Inject the prepared sample solution.

  • After the run, integrate all peaks in the chromatogram.

  • Calculate the purity using the area percent method:

    % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Conclusion

For the critical task of assessing the purity of synthesized this compound, a well-validated RP-HPLC method serves as the primary tool, offering excellent resolution, sensitivity, and quantitative accuracy. However, a comprehensive purity profile is best achieved by employing orthogonal methods. GC-MS is invaluable for detecting volatile impurities that HPLC might miss, while qNMR provides an absolute measure of purity against a certified standard, offering a powerful, independent verification. [1]By understanding the strengths and limitations of each technique and grounding the chosen HPLC method in a robust, self-validating framework like System Suitability Testing, researchers can ensure the highest degree of confidence in the quality of their synthesized material, a critical step in the path of drug discovery and development.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR).
  • YouTube. Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018).
  • JEOL Ltd. What is qNMR (quantitative NMR) ?.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025).
  • University of Ottawa. Quantitative NMR Spectroscopy.
  • YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025).
  • TutorChase. What methods are used to test the purity of organic compounds?.
  • SIELC Technologies. HPLC Method for Analysis of Pyrazine. (2018).
  • International Journal of Pharmaceutical Erudition. HPLC Calibration Process Parameters in Terms of System Suitability Test. (2015).
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • US Pharmacopeia. 〈621〉CHROMATOGRAPHY.
  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Preprints.org. Modern Analytical Technique for Characterization Organic Compounds. (2024).
  • Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. (2021).
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. (2005).
  • PubMed. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. (2008).
  • Angewandte Chemie International Edition. Synthesis of aromatic nitriles using nonmetallic cyano-group sources. (2012).
  • OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024).
  • Organic Chemistry Portal. Nitrile synthesis.

Sources

A Comparative Study of the Antimicrobial Efficacy of Pyrazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against microbial resistance, the exploration of novel chemical scaffolds with potent antimicrobial properties is paramount. Among these, pyrazine derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of activity against various bacterial and fungal pathogens. This guide provides a comprehensive comparative analysis of the antimicrobial efficacy of pyrazine derivatives, offering experimental data, detailed protocols, and insights into their mechanisms of action and structure-activity relationships to aid researchers and drug development professionals in this critical field.

Introduction to Pyrazine Derivatives in Antimicrobial Research

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, forms the core of a diverse range of biologically active molecules.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The well-known antitubercular drug, pyrazinamide, is a cornerstone in the treatment of tuberculosis, highlighting the therapeutic potential of this chemical class.[4] This guide delves into the broader antimicrobial applications of various pyrazine derivatives, comparing their efficacy and exploring the structural modifications that enhance their activity.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrazine derivatives are diverse and depend on the specific structural features of the molecule. Understanding these mechanisms is crucial for the rational design of more effective antimicrobial agents.

Disruption of a-Membrane Integrity and Function

A primary mechanism of action for several pyrazine derivatives is the disruption of the microbial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[5][6][7] For instance, certain novel triazolo[4,3-a]pyrazine derivatives are thought to exert their antibacterial effects by destroying the bacterial cell membrane structure.

Inhibition of Essential Enzymes

Pyrazine derivatives have been shown to inhibit essential microbial enzymes, thereby disrupting critical cellular processes.

  • DNA Gyrase and Topoisomerase IV: Some antibacterial pyrazine derivatives function by inhibiting DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination in bacteria.[4]

  • Fatty Acid Synthase I (FAS-I): The active form of pyrazinamide, pyrazinoic acid, is known to inhibit the mycobacterial fatty acid synthase I (FAS-I), which is vital for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[8]

  • Respiratory Chain Enzymes: Some antifungal pyrazole carboxamides, a related class of compounds, have been shown to inhibit the respiratory chain, specifically complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase), leading to impaired energy production.[9]

Inhibition of Ergosterol Biosynthesis

In fungi, a key target for some heterocyclic compounds is the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its inhibition disrupts membrane integrity and function.[1][10][11] While not the primary mechanism for all antifungal pyrazines, targeting this pathway is a proven strategy in antifungal drug development.[12][13]

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrazine derivatives against a panel of clinically relevant bacterial and fungal strains. A lower MIC value indicates greater antimicrobial potency.

Pyrazine Derivative ClassCompound ExampleTarget MicroorganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazines Compound 2eStaphylococcus aureus32[4]
Escherichia coli16[4]
Pyrazine Carboxamides Compound P1Mycobacterium tuberculosisComparable to Pyrazinamide[14][15]
Compound P2Candida albicansComparable to Fluconazole[14][15]
5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv3.13[16]
N-(3-trifluoromethylphenyl)pyrazine-2-carboxamideTrichophyton mentagrophytes62.5[16]
Pyrazine-2-amidoxime Pyrazine-2-amidoxime (PAOX)Candida albicans0.58 mM[17]
Staphylococcus aureus5.79 mM[17]
Escherichia coli5.79 mM[17]
Pyrazine-Piperazine Conjugates Compound 'P10'Candida albicans3.125[8]
Compound 'P4'Candida albicans3.125[8]
Compounds 'P3', 'P4', 'P7', 'P9'Escherichia coli50[8]

Experimental Protocol: Broth Microdilution for MIC Determination

This section provides a detailed, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) of pyrazine derivatives against bacteria, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][14][16] This method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency.

Rationale for Experimental Choices
  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria. The controlled concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial as they can affect the activity of some antimicrobial agents.

  • Inoculum Standardization: The bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to ensure a consistent starting concentration of bacteria (approximately 1.5 x 10⁸ CFU/mL). This reproducibility is critical for obtaining reliable and comparable MIC values.[18]

  • Controls: The inclusion of a positive control (no antimicrobial agent) confirms bacterial viability, while a negative control (no bacteria) ensures the sterility of the medium. A reference antibiotic with a known MIC for the quality control strain is also included to validate the experimental setup.

Step-by-Step Methodology
  • Preparation of Pyrazine Derivative Stock Solution:

    • Dissolve the pyrazine derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). The final concentration of the solvent in the assay should be non-inhibitory to the test organism (typically ≤1%).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the pyrazine derivative stock solution to the first well of a row and perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations of the test compound.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, pick 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension.

    • Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazine derivative that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) of Pyrazine Derivatives

The antimicrobial efficacy of pyrazine derivatives is significantly influenced by the nature and position of substituents on the pyrazine ring. A comprehensive understanding of these structure-activity relationships (SAR) is crucial for the design of more potent analogs.[19][20]

  • Electron-donating vs. Electron-withdrawing Groups: Studies have shown that the presence of electron-donating groups on the pyrazine ring can enhance antibacterial activity, while electron-withdrawing groups may lead to a reduction in activity.[19]

  • Halogen Substituents: Halogen atoms, particularly chlorine, at various positions on the pyrazine or an attached phenyl ring have been shown to positively influence antimycobacterial and antifungal activity.[16]

  • Fused Ring Systems: The fusion of other heterocyclic rings, such as a triazole ring to the pyrazine core, can lead to compounds with potent and broad-spectrum antibacterial activity.[4]

  • Side Chain Modifications: The nature of the side chain at the 2-position of the pyrazine ring is critical. For instance, in pyrazine carboxamides, modifications of the amide substituent can significantly impact the antimicrobial spectrum and potency.[15]

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

General Structure of Antimicrobial Pyrazine Derivatives

G cluster_pyrazine Pyrazine Core cluster_substituents Key Substituent Positions p Pyrazine r1 R1 (e.g., -CONH-R', Halogen) p->r1 Position 2 r2 R2 (e.g., Alkyl, Halogen) p->r2 Positions 3, 5, 6 r3 R3 (e.g., Fused Heterocycle) p->r3 Fused Ring System

Caption: General structure of pyrazine derivatives with key substituent positions influencing antimicrobial activity.

Workflow for Broth Microdilution MIC Assay

G start Start prep_compound Prepare Pyrazine Derivative Stock Solution start->prep_compound prep_plate Prepare 96-well Plate with Serial Dilutions prep_compound->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_plate->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Proposed Mechanisms of Antimicrobial Action

G cluster_bacterial Bacterial Targets cluster_fungal Fungal Targets pyrazine Pyrazine Derivatives membrane Cell Membrane Disruption pyrazine->membrane dna_gyrase DNA Gyrase Inhibition pyrazine->dna_gyrase fas Fatty Acid Synthase I (Mycobacteria) pyrazine->fas ergosterol Ergosterol Biosynthesis Inhibition pyrazine->ergosterol respiratory_chain Respiratory Chain Inhibition pyrazine->respiratory_chain

Caption: Overview of the proposed antimicrobial mechanisms of action for various pyrazine derivatives.

Conclusion and Future Directions

Pyrazine derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. Their diverse mechanisms of action, coupled with the potential for chemical modification to enhance potency and spectrum, make them an attractive area for further research. This guide has provided a comparative overview of their efficacy, a detailed experimental protocol for their evaluation, and insights into their structure-activity relationships. Future research should focus on the continued exploration of the vast chemical space of pyrazine derivatives, the elucidation of their precise molecular targets, and the optimization of their pharmacokinetic and toxicological profiles to translate their in vitro potency into clinically effective therapeutics.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). MDPI.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). The world's largest collection of open access research papers.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). ResearchGate.
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
  • Structure–activity relationship studies of[4][9][17]oxadiazolo[3,4-b] pyrazine-containing polymyxin-selective resistance-modifying agents. (2022). PMC - NIH.
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology.
  • The MIC values of pyrazolines against bacterial strains. (n.d.). ResearchGate.
  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). PMC - NIH.
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (n.d.). JOCPR.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. (2023). PMC - NIH.
  • Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. (n.d.). MDPI.
  • Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives. (2021). ACS Publications.
  • Minimum inhibitory concentration (MIC) in E. coli and S. aureus and the inhibition of hu- man EGFR for the pyrrolopyrimidines with varied 4-amino group. (n.d.). ResearchGate.
  • What are Ergosterol biosynthesis inhibitors and how do they work?. (2024). Patsnap Synapse.
  • Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. (2013). Frontiers.
  • Antifungal Ergosterol Synthesis Inhibitors. (2024). NCBI Bookshelf.
  • ChemInform Abstract: Studies on Pyrazine Derivatives. Part 70. Antibacterial and Antifungal Activity of Nitrogen Heterocyclic Compounds Obtained by Pyrazinamidrazone Usage. (2011). ResearchGate.
  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (n.d.). MDPI.
  • Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections. (n.d.). PMC - NIH.
  • Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide Mutacin 1140. (n.d.). RSC Publishing.
  • Mechanism of Action and Membrane Interactions of Antibacterial Quaternized Triazolium Peptoids. (2016). PubMed.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pyrazine compounds is paramount. These heterocyclic aromatic molecules are not only pivotal flavor and aroma constituents in the food and beverage industry but also serve as crucial structural motifs in numerous pharmaceutical agents.[1] The selection of a robust and reliable analytical method is a critical decision that directly impacts the quality, safety, and efficacy of the final product.[2] This guide provides an in-depth comparison of the primary analytical techniques employed for pyrazine analysis, with a focus on the principles of cross-validation to ensure data integrity and regulatory compliance.

The Imperative of Cross-Validation

In analytical chemistry, cross-validation is the systematic process of comparing results from two or more distinct analytical methods to ensure the accuracy and reliability of the data.[3] This is particularly crucial in drug development and quality control to guarantee that the chosen analytical method is "fit for purpose".[3][4] Regulatory bodies like the FDA and international standards such as the International Council for Harmonisation (ICH) guidelines emphasize the importance of method validation to ensure data is reliable, reproducible, and scientifically sound.[4][5][6][7]

This guide will explore the cross-validation of three principal analytical techniques for pyrazine compounds: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Comparative Overview of Analytical Techniques

The choice of an analytical technique for pyrazine quantification is contingent on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the intended application.[8]

Analytical MethodPrincipleBest Suited ForPotential AdvantagesPotential Limitations
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.[2]Identification and quantification of volatile impurities and degradation products.[2]High sensitivity and specificity, providing structural information for identification.[2]Limited to thermally stable and volatile compounds; derivatization may be necessary for polar compounds.[2]
HPLC (RP-HPLC) Separation based on hydrophobicity, with a nonpolar stationary phase and a polar mobile phase.[2]Purity assessment, quantification in bulk drug and pharmaceutical formulations, and stability studies.[2]High resolution, sensitivity, and reproducibility. Applicable to a wide range of polarities.[2]May require derivatization for compounds with poor chromophores.[2]
UV-Vis Spectroscopy Measurement of the absorption of ultraviolet and visible light by the analyte.[2]Rapid and simple estimations in non-complex matrices.[8]Simple, cost-effective.May lack the specificity required for complex samples.[8]

In-Depth Analysis of Key Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds like pyrazines, often considered the "gold standard" for such applications.[1] Its high sensitivity and selectivity make it ideal for trace-level analysis.[1] However, the mass spectra of many positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging without resorting to retention indices.[9][10]

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Pyrazine Quantification

This protocol is a widely adopted, solvent-free, and sensitive sample preparation technique for the analysis of volatile pyrazines in complex matrices.[11]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[2]

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended for a broad range of pyrazines.[11]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[2]

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 minutes).

    • Ramp: Increase to 280 °C at 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.[2]

  • MS Transfer Line Temperature: 280 °C.[2]

  • Ion Source Temperature: 230 °C.[2]

  • Mass Range: 40-400 amu.[2]

Procedure:

  • Sample Preparation: Accurately weigh a homogenized sample into a headspace vial. For liquid samples, pipette a known volume.[1]

  • Internal Standard Spiking: Add a known amount of an isotopically labeled internal standard (e.g., deuterated pyrazine) to the vial to correct for analytical variability.[1][11]

  • Incubation/Equilibration: Place the sealed vial in a heating block and incubate at a controlled temperature (e.g., 40-60°C) with gentle agitation to allow volatile pyrazines to partition into the headspace.[11]

  • Extraction: Expose the SPME fiber to the headspace above the sample for a defined period to adsorb the analytes.[11]

  • Desorption and GC-MS Analysis: Insert the SPME fiber into the hot GC inlet to thermally desorb the pyrazines onto the analytical column for separation and subsequent detection by the mass spectrometer.[11]

Workflow for Pyrazine Quantification by HS-SPME-GC-MS

cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with Internal Standard Sample->Spike Seal Seal Vial Spike->Seal Incubate Incubate & Equilibrate Seal->Incubate Extract Expose SPME Fiber Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for pyrazine quantification by HS-SPME-GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including pyrazines. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for purity assessment and quantification in pharmaceutical formulations.[2] While GC-based methods are more common for volatile pyrazines, HPLC is a valuable alternative, especially for less volatile or thermally labile derivatives.[12][13]

Experimental Protocol: RP-HPLC for Pyrazine Analysis

This protocol is adapted from a validated method for a structurally related pyrazine derivative.[12]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[12]

  • Column: C18 column (e.g., 4.6 x 250mm, 5 µm particle size).[14]

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[12] The exact ratio should be optimized for the specific pyrazine compound.

  • Flow Rate: Typically 1.0 mL/min.[12]

  • Detection Wavelength: Determined by the UV absorbance maximum of the target pyrazine.

  • Injection Volume: 20 µL.[12]

Procedure:

  • Standard Preparation: Prepare a stock solution of the pyrazine standard in the mobile phase and perform serial dilutions to create calibration standards.[12]

  • Sample Preparation: Dissolve the sample containing the pyrazine in the mobile phase, filter through a 0.45 µm filter, and inject it into the HPLC system.[12]

  • Analysis: The sample is separated on the C18 column, and the pyrazine is detected by the UV detector.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the pyrazine in the sample from this curve.[8]

Workflow for Pyrazine Analysis by HPLC

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standards Prepare Calibration Standards Calibrate Generate Calibration Curve Standards->Calibrate Sample Prepare Sample Solution Inject Inject into HPLC Sample->Inject Separate RP-HPLC Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify Sample Concentration Detect->Quantify Calibrate->Quantify

Caption: General workflow for pyrazine quantification using HPLC.

Cross-Validation Parameters and Acceptance Criteria

The cross-validation of analytical methods involves a rigorous comparison of key performance parameters as defined by ICH guidelines.[5]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to accurately measure the analyte in the presence of other components (e.g., impurities, matrix components).[5][6]No interference at the retention time of the analyte.
Linearity A direct correlation between the analyte concentration and the analytical signal.[5][6]Correlation coefficient (r²) ≥ 0.99.[14][15]
Accuracy The closeness of the measured value to the true value, often expressed as percent recovery.[5][6]Recovery rates typically between 80-120%.[14]
Precision The degree of agreement among individual test results when the method is applied repeatedly. Measured as repeatability (intra-day) and intermediate precision (inter-day).[5][6]Relative Standard Deviation (RSD) ≤ 2% is common, but can vary.[5]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.[15]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.[15]
Robustness The method's reliability under small, deliberate variations in analytical conditions.[5]No significant impact on results.

Conclusion: A Symbiotic Approach to Analytical Confidence

The cross-validation of analytical methods for pyrazine compounds is not merely a regulatory hurdle but a fundamental scientific practice that underpins the reliability of research and the quality of products. While GC-MS offers unparalleled sensitivity for volatile pyrazines, HPLC provides a robust platform for a broader range of derivatives. UV-Vis spectroscopy, though less specific, can be a valuable tool for rapid screening in certain contexts.

By employing a multi-faceted approach to method validation and cross-validation, researchers and drug development professionals can ensure the integrity of their analytical data, leading to more informed decisions and ultimately, safer and more effective products. The continuous evolution of analytical technologies, including advancements in mass spectrometry and chromatographic techniques, will undoubtedly continue to refine our ability to accurately and precisely quantify these important compounds.[16]

References

  • A Comparative Guide to Analytical Methods for the Validation of Pyrazine-2-amidoxime - Benchchem. (n.d.).
  • A Comparative Guide to Analytical Methods for Pyrazine-2-amidoxime Quantification - Benchchem. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. (2025, September 2).
  • Method Validation Guidelines | BioPharm International. (n.d.).
  • Regulatory Requirements for the Validation of Analytical Methods – Part 1 - GMP Publishing. (2025, January 27).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.).
  • Application Notes and Protocols for Pyrazine Quantification - Benchchem. (n.d.).
  • A Comparative Guide to Validated HPLC Methods for 2-Ethylpyrazine Analysis - Benchchem. (n.d.).
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-6-phenylpyrazine-2-carbonitrile - Benchchem. (n.d.).
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - MDPI. (n.d.).
  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed. (2024, January 1).
  • A Comparative Guide to the Full Validation of an HPLC Method for 2-Hydroxy-5-methylpyrazine Quantification - Benchchem. (n.d.).
  • Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards - Benchchem. (n.d.).
  • CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents. (n.d.).
  • Analytical methods for pyrazine detection | Download Scientific Diagram - ResearchGate. (n.d.).
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019, March 29).
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.).
  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies. (n.d.).
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC - NIH. (2021, February 17).
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF - ResearchGate. (n.d.).

Sources

A Researcher's Guide to Evaluating the Selectivity of Pyrazine-Based A1 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of G protein-coupled receptor (GPCR) drug discovery, the adenosine A1 receptor (A1R) stands out as a critical therapeutic target for a host of conditions, including cardiovascular and neurological disorders.[1] The development of selective antagonists for this receptor is a key objective for many research teams. Among the various chemical scaffolds explored, pyrazine-based compounds have emerged as a promising class of A1R antagonists. This guide provides an in-depth comparison of the essential experimental protocols required to rigorously evaluate the selectivity of these compounds, grounded in scientific integrity and practical, field-proven insights.

The central challenge in developing A1R antagonists lies in achieving high selectivity over the other three adenosine receptor subtypes: A2A, A2B, and A3. All four subtypes are activated by the endogenous ligand adenosine, but they couple to different G proteins and trigger distinct downstream signaling pathways. A1 and A3 receptors couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP), while A2A and A2B receptors couple to stimulatory G proteins (Gs), which increase cAMP levels.[2][3] A lack of selectivity can lead to undesirable off-target effects, complicating the therapeutic profile of a potential drug candidate.

This guide will dissect the two primary methodologies for assessing antagonist selectivity: radioligand binding assays and functional assays. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the generation of robust and reliable data.

I. Foundational Principles: Understanding A1 Receptor Signaling

Before delving into the experimental protocols, it is crucial to grasp the fundamental signaling cascade initiated by A1R activation. As a Gi/o-coupled receptor, its activation by an agonist like adenosine inhibits the enzyme adenylyl cyclase.[1][4] This inhibition reduces the conversion of ATP to cAMP, a key second messenger.[1][4] This signaling pathway forms the basis for the functional assays discussed later in this guide.

A1 Receptor Signaling Pathway

A1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Catalyzes (inhibited) ATP->cAMP Conversion Agonist Agonist (e.g., Adenosine) Agonist->A1R Activates Antagonist Pyrazine-based Antagonist Antagonist->A1R Blocks

Caption: A1R signaling cascade.

II. Assessing Target Engagement: Radioligand Binding Assays

Radioligand binding assays are a cornerstone for characterizing the affinity of a compound for its target receptor.[1] These assays directly measure the interaction between a radiolabeled ligand and the receptor, allowing for the determination of key parameters like the dissociation constant (Kd) for the radioligand and the inhibition constant (Ki) for an unlabeled competitor, such as a pyrazine-based antagonist.[1]

A. Competitive Radioligand Binding Assay

This assay quantifies the ability of an unlabeled test compound to displace a radiolabeled ligand from the A1 receptor.[1] The resulting data are used to calculate the Ki value, which represents the affinity of the test compound for the receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

Competitive_Binding_Workflow Membrane_Prep Prepare Cell Membranes (Expressing A1R) Assay_Setup Assay Setup (96-well plate) - Membranes - Radioligand ([3H]DPCPX) - Test Compound (serial dilutions) Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Analysis Data Analysis - Determine IC50 - Calculate Ki (Cheng-Prusoff) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK-293 cells).

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.[4]

  • Assay Setup (96-well plate):

    • To each well, add in the following order:

      • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

      • Serial dilutions of the pyrazine-based test compound.

      • A fixed concentration of a selective A1R radioligand (e.g., [³H]DPCPX) at a concentration near its Kd value.[1]

      • Cell membrane preparation (typically 10-20 µg of protein per well).[4]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known A1R antagonist like theophylline).[1]

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.[4]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]

  • Scintillation Counting:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.[4]

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percent specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Fit the data using a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

To assess selectivity, this entire protocol must be repeated for the other human adenosine receptor subtypes (A2A, A2B, and A3) using appropriate cell lines and selective radioligands for each subtype.

B. Scintillation Proximity Assay (SPA)

An alternative to the filtration-based method is the Scintillation Proximity Assay (SPA), a homogeneous "mix and measure" assay that does not require a separation step.[5] In this format, cell membranes are immobilized on SPA beads containing a scintillant.[6] Only radioligand molecules that are bound to the receptor-coated beads are close enough to excite the scintillant and produce a light signal.[6] This method is particularly amenable to high-throughput screening.[7]

III. Evaluating Functional Activity: cAMP Accumulation Assays

Functional assays are essential to determine whether a compound acts as an antagonist, agonist, or inverse agonist. For Gi-coupled receptors like A1R, the most common functional readout is the measurement of intracellular cAMP levels.[8]

A. cAMP Accumulation Assay for A1R Antagonism

Since A1R activation inhibits adenylyl cyclase, a basal level of cAMP production must first be stimulated to observe the inhibitory effect of an A1R agonist. This is typically achieved using forskolin, a direct activator of adenylyl cyclase.[2] An A1R antagonist will then reverse the inhibition caused by an A1R agonist.

Experimental Workflow: cAMP Accumulation Assay

cAMP_Assay_Workflow Cell_Plating Plate Cells Expressing A1R (e.g., CHO-A1) Pre_incubation Pre-incubate with Test Compound (Antagonist) Cell_Plating->Pre_incubation Stimulation Stimulate with Forskolin + A1R Agonist (e.g., NECA) Pre_incubation->Stimulation Lysis_Detection Cell Lysis and cAMP Detection (e.g., HTRF) Stimulation->Lysis_Detection Analysis Data Analysis - Generate Dose-Response Curve - Determine IC50 Lysis_Detection->Analysis

Caption: Workflow for a cAMP accumulation assay to test A1R antagonists.

Detailed Protocol: HTRF-Based cAMP Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used technology for measuring cAMP.[9] It relies on a competitive immunoassay where endogenous cAMP produced by the cells competes with a d2-labeled cAMP analog for binding to a europium cryptate-labeled anti-cAMP antibody.[10]

  • Cell Preparation:

    • Plate cells expressing the human A1 receptor in a 384-well plate and incubate overnight.

  • Assay Procedure:

    • Pre-incubate the cells with various concentrations of the pyrazine-based antagonist for 30 minutes.

    • Add a fixed concentration of an A1R agonist (e.g., NECA) along with forskolin to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and add the HTRF detection reagents (d2-labeled cAMP and europium cryptate-labeled anti-cAMP antibody).[9]

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.[9]

  • Data Analysis:

    • Calculate the ratio of the 665 nm to 620 nm signals. This ratio is inversely proportional to the amount of cAMP produced.[9]

    • Plot the HTRF ratio against the log concentration of the antagonist to generate a dose-response curve and determine the IC50 value.

Similar to the binding assays, this protocol must be repeated for the other adenosine receptor subtypes to determine the selectivity profile of the pyrazine-based compounds. For A2A and A2B receptors, which are Gs-coupled, forskolin is not required as agonists for these receptors will directly stimulate cAMP production.

IV. Data Comparison and Interpretation

The selectivity of a pyrazine-based A1 antagonist is determined by comparing its affinity (Ki) and functional potency (IC50) across all four adenosine receptor subtypes. The data should be summarized in a clear and concise table for easy comparison.

Table 1: Selectivity Profile of a Hypothetical Pyrazine-Based A1 Antagonist (Compound X)

Receptor SubtypeRadioligand Binding (Ki, nM)Functional Assay (IC50, nM)
A1 5.210.5
A2A 850>1000
A2B >10,000>10,000
A3 675950

Interpretation:

  • Selectivity Ratios: The selectivity is calculated as the ratio of Ki (or IC50) for the off-target receptor to the Ki (or IC50) for the target receptor (A1).

    • A2A/A1 Selectivity (Binding): 850 nM / 5.2 nM = 163-fold

    • A3/A1 Selectivity (Binding): 675 nM / 5.2 nM = 130-fold

V. Conclusion

A rigorous evaluation of the selectivity of pyrazine-based A1 antagonists requires a multi-faceted approach combining both radioligand binding and functional assays. By employing the detailed, self-validating protocols outlined in this guide, researchers can generate high-quality, reproducible data. This comprehensive characterization is paramount for identifying lead candidates with the desired pharmacological profile and minimizing the potential for off-target effects, thereby accelerating the journey from the laboratory to the clinic.

References

  • van der Klein, P. A., Huisman, M., van der Es, D., Heitman, L. H., & IJzerman, A. P. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115–126.
  • ResearchGate. Principle of time-resolved Scintillation Proximity Assay (SPA) to...
  • Parravicini, C., Ranghieri, A., Boccella, S., G-Toth, E., & Abbracchio, M. P. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463–468.
  • van Galen, P. J., van der Wenden, E. M., Ijzerman, A. P., & Jacobson, K. A. (1999). Selective A1-adenosine Receptor Antagonists Identified Using Yeast Saccharomyces Cerevisiae Functional Assays. Bioorganic & Medicinal Chemistry Letters, 9(16), 2413–2418.
  • Weber, M., Ferrer, M., Zheng, W., & Kunapuli, P. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. ASSAY and Drug Development Technologies, 2(1), 49–58.
  • Creative BioMart. cAMP Accumulation Assay.
  • National Center for Biotechnology Information. Figure 1. [Principles of the HTRF cAMP...].
  • Kunapuli, P., Zheng, W., Weber, M., & Strulovici, B. (2004). A 1,536-Well [35S]GTPγS Scintillation Proximity Binding Assay for Ultra-High-Throughput Screening of an Orphan Gαi-Coupled GPCR. ASSAY and Drug Development Technologies, 2(5), 515–524.
  • Cordeaux, Y., Briddon, S. J., Megson, A. E., & Hill, S. J. (2008). Determination of adenosine A1 receptor agonist and antagonist pharmacology using Saccharomyces cerevisiae: implications for ligand screening and functional selectivity. Molecular Pharmacology, 74(4), 1092–1103.
  • ResearchGate. Principles of the HTRF cAMP Assay. Anti-cAMP cryptate and d2-labeled...
  • Cisbio. HTRF® package insert cAMP HiRange.
  • Springer Nature Experiments. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand.
  • Cordeaux, Y., Briddon, S. J., Megson, A. E., & Hill, S. J. (2008). Determination of Adenosine A1 Receptor Agonist and Antagonist Pharmacology Using Saccharomyces cerevisiae: Implications for Ligand Screening and Functional Selectivity. Molecular Pharmacology, 74(4), 1092–1103.
  • Liu, R., Wang, Y., Zhang, Y., & Gao, Z. (2020). Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking. PLoS Computational Biology, 16(10), e1008362.
  • Comeo, E., Jespers, W., de Graaf, C., & Cooke, R. M. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters, 13(6), 991–997.
  • van der Wenden, E. M., Spanjersberg, R. F., de Ligt, R. A., Rufer, A. C., & IJzerman, A. P. (2012). Functional selectivity of adenosine A1 receptor ligands? Purinergic Signalling, 8(4), 747–757.
  • ACS Publications. Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor.
  • Kim, S. K., de Zwart, M., Chang, L. C., & IJzerman, A. P. (2012). Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides. Journal of Medicinal Chemistry, 55(5), 2362–2376.
  • EMBL-EBI. Assay: Binding affinity to human adenosine A1 receptor (CHEMBL3096091).
  • Frontiers. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay.
  • ACS Publications. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold.
  • ResearchGate. Scintillation Proximity Assays in High-Throughput Screening.
  • Munshi, R., & Linden, J. (1989). Characterization of cardiac A1 adenosine receptors by ligand binding and photoaffinity labeling. Journal of Biological Chemistry, 264(3), 1486–1491.
  • ResearchGate. Radioligand binding to A1-adenosine receptors of calf, rat, and guinea pig brain membranes.
  • Jespers, W., Lenselink, E. B., de Graaf, C., & Bender, B. J. (2021). Structure-based virtual screening discovers potent and selective adenosine A1 receptor antagonists. Journal of Computer-Aided Molecular Design, 35(5), 585–597.
  • Miller, J. D., & Geiger, J. D. (1994). Radioligand binding to adenosine receptors and adenosine uptake sites in different brain regions of normal and narcoleptic dogs. Journal of the Neurological Sciences, 126(2), 163–170.
  • Alfa Cytology. Kinetic Radioligand Binding Assays.
  • Jacobson, K. A., & van Galen, P. J. (1992). Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. Journal of Medicinal Chemistry, 35(3), 407–422.
  • Bier, D., Holschbach, M. H., Wüllner, U., & Coenen, H. H. (2017). New potent A1 adenosine receptor radioligands for positron emission tomography. Nuclear Medicine and Biology, 44, 36–43.
  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Proceedings of the National Academy of Sciences of the United States of America, 80(7), 2077–2081.
  • Yakovlev, D. S., Ozerov, A. A., Novikov, M. S., & Gurova, N. A. (2022). Searching for novel antagonists of adenosine A1 receptors among azolo[1,5-a]pyrimidine nitro derivatives. Research Results in Pharmacology, 8(2), 85–92.
  • Pastorin, G., Cacciari, B., Bolcato, C., & Spalluto, G. (2005). Selective human adenosine A3 antagonists based on pyrido[2,1-f]purine-2,4-diones. Journal of Medicinal Chemistry, 48(8), 2996–3006.
  • Taylor & Francis Online. Deep learning-based design and screening of benzimidazole-pyrazine derivatives as adenosine A2B receptor antagonists.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • MDPI. A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable?
  • ResearchGate. Pyrazin-2(1 H )-Ones as a Novel Class of Selective A3 Adenosine Receptor Antagonists.

Sources

Deconstructing 6-Methylpyrazine-2-carbonitrile: A Guide to its Mass Spectrometry Fragmentation Pattern

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and flavor chemistry, the structural elucidation of heterocyclic compounds is paramount. 6-Methylpyrazine-2-carbonitrile, a substituted pyrazine, presents a unique analytical challenge due to the interplay of its aromatic nitrogen-containing ring, a methyl group, and a cyano substituent. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. By comparing its fragmentation behavior with structurally related analogs, 2-methylpyrazine and pyrazine-2-carbonitrile, we can build a comprehensive understanding of its gas-phase ion chemistry. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous identification of novel and known chemical entities.

The Rationale Behind Fragmentation Analysis

Electron ionization mass spectrometry is a powerful technique that provides a molecular fingerprint of a compound.[1] The process involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into smaller, charged species.[1] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is characteristic of the molecule's structure. Understanding the fragmentation pathways is crucial for distinguishing between isomers and confirming the identity of a synthesized compound. For a molecule like this compound, with a molecular weight of 119.12 g/mol , the fragmentation pattern is influenced by the stability of the pyrazine ring and the nature of its substituents.[2]

Proposed Fragmentation Pathway of this compound

The initial step in the EI-MS analysis of this compound (C₆H₅N₃) is the formation of the molecular ion (M•+) at an m/z of 119. Ionization is likely to occur through the removal of a non-bonding electron from one of the nitrogen atoms of the pyrazine ring, owing to their lower ionization energy compared to pi-electrons. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses.

A primary and highly characteristic fragmentation pathway for aromatic nitriles involves the loss of a hydrogen cyanide (HCN) molecule (27 Da). In the case of this compound, this would lead to a fragment ion at m/z 92. Another plausible fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, resulting in an ion at m/z 104. This is a common fragmentation for methyl-substituted aromatic compounds. Further fragmentation of the pyrazine ring itself can lead to the expulsion of neutral molecules like acetonitrile (CH₃CN, 41 Da) or the cyano radical (•CN, 26 Da).

Below is a proposed fragmentation scheme:

fragmentation_pathway M C₆H₅N₃ m/z = 119 (Molecular Ion) F1 [M - HCN]⁺ m/z = 92 M->F1 - HCN F2 [M - H]⁺ m/z = 118 M->F2 - H• F3 [M - CH₃]⁺ m/z = 104 M->F3 - •CH₃ F4 [M - N₂]⁺ m/z = 91 M->F4 - N₂ F5 [M - HCN - H₂CN]⁺ m/z = 64 F1->F5 - H₂CN•

Figure 1. Proposed fragmentation pathway for this compound.

Comparative Fragmentation Analysis

To substantiate the proposed fragmentation pattern, we will compare it with the known mass spectra of 2-methylpyrazine and pyrazine-2-carbonitrile, obtained from the NIST Mass Spectrometry Data Center.[3][4]

2-Methylpyrazine

The mass spectrum of 2-methylpyrazine (C₅H₆N₂, MW = 94.11 g/mol ) is characterized by a prominent molecular ion peak at m/z 94.[3] A significant fragment is observed at m/z 93, corresponding to the loss of a hydrogen atom. The most characteristic fragmentation of the pyrazine ring is the loss of HCN, leading to an ion at m/z 67.

Pyrazine-2-carbonitrile (Cyanopyrazine)

For pyrazine-2-carbonitrile (C₅H₃N₃, MW = 105.10 g/mol ), the molecular ion is expectedly strong at m/z 105.[4] The key fragmentation pathway involves the loss of HCN, resulting in a fragment at m/z 78. Loss of the cyano group as a radical (•CN) would produce an ion at m/z 79.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) and Neutral Losses Reference
This compound (Predicted) 119118 ([M-H]⁺), 104 ([M-CH₃]⁺), 92 ([M-HCN]⁺), 91 ([M-N₂]⁺), 64 ([M-HCN-H₂CN]⁺)N/A
2-Methylpyrazine 9493 ([M-H]⁺), 67 ([M-HCN]⁺)[3]
Pyrazine-2-carbonitrile 10578 ([M-HCN]⁺), 79 ([M-CN]⁺)[4]

The predicted fragmentation of this compound incorporates features from both parent structures. The loss of HCN is a common feature for both pyrazine-2-carbonitrile and is expected to be a major pathway for the title compound. The loss of a methyl radical is characteristic of 2-methylpyrazine and is also anticipated. The interplay of these fragmentation channels will define the unique mass spectrum of this compound.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the proposed fragmentation pattern, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Dissolve sample in volatile solvent (e.g., Dichloromethane) Inject Inject 1 µL into GC Sample->Inject Separate Separate on a non-polar column (e.g., DB-5ms) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Analyze fragments in a quadrupole or ion trap analyzer Ionize->Analyze Detect Detect ions and generate mass spectrum Analyze->Detect

Figure 2. Experimental workflow for GC-MS analysis.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.

    • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness non-polar capillary column (e.g., DB-5ms or equivalent).

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

This self-validating protocol ensures robust separation and ionization, allowing for the acquisition of a clean and reproducible mass spectrum, which can then be compared against the predicted fragmentation pattern and library data.

Conclusion

The analysis of the mass spectrometry fragmentation pattern of this compound provides a foundational dataset for its unequivocal identification. By leveraging the known fragmentation behaviors of its structural components, 2-methylpyrazine and pyrazine-2-carbonitrile, we have proposed a detailed and logical fragmentation pathway. This guide serves as a valuable resource for researchers in drug discovery and related fields, enabling them to confidently identify and characterize this and similar heterocyclic molecules. The provided experimental protocol offers a standardized method for obtaining high-quality mass spectral data, furthering the principles of scientific rigor and reproducibility.

References

  • E-GyanKosh. (n.d.). MASS Spectrometry: Fragmentation Patterns.
  • National Center for Biotechnology Information. (n.d.). 2-Methylpyrazine. PubChem.
  • National Institute of Standards and Technology. (n.d.). 2-Methylpyrazine-5-carboxylic acid. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Cyanopyrazine. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Pyrazine, 2-ethyl-6-methyl-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Pyrazine, methyl-. NIST Chemistry WebBook.
  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry.
  • Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Pharmaffiliates. (n.d.). Pyrazine-2-carbonitrile.
  • National Center for Biotechnology Information. (n.d.). Pyrazinecarbonitrile. PubChem.
  • SpectraBase. (n.d.). Pyrazine-2-carbonitrile.
  • DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds.
  • University of Rochester. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra.
  • ResearchGate. (n.d.). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles.
  • ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate.
  • Semantic Scholar. (n.d.). MS/MS Fragmentation Behavior Study of meso-Phenylporphyrinoids Containing Nonpyrrolic Heterocycles and meso-Thienyl-Substituted Porphyrins.
  • National Institute of Standards and Technology. (n.d.). Pyrazine, 2,6-dimethyl-. NIST Chemistry WebBook.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Methylpyrazine-2-carbonitrile. Adherence to these procedures is crucial for mitigating potential hazards and maintaining regulatory compliance.

The chemical structure of this compound, which includes a pyrazine ring and a nitrile group, necessitates careful handling. The nitrile functional group can, under certain conditions such as contact with strong acids or high temperatures, release highly toxic hydrogen cyanide gas. Therefore, all handling and disposal operations should be conducted with a thorough understanding of the associated risks.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The inherent risks associated with nitrile compounds demand stringent safety measures to prevent accidental exposure.

Table 1: Hazard Profile and Essential Safety Precautions for this compound

Hazard ClassificationRequired Personal Protective Equipment (PPE)Immediate First Aid Measures
Acute Toxicity (Oral, Dermal, Inhalation) : Potential for significant toxicity if ingested, absorbed through the skin, or inhaled. The nitrile group can be metabolized to cyanide.Gloves : Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) should be worn at all times.[1] Consider double gloving for enhanced protection.If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin and Eye Irritation : May cause irritation upon contact.Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.[1]In Case of Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
Flammability : While not highly flammable, it may burn at elevated temperatures.Body Protection : A flame-retardant lab coat should be worn.In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Reactivity : Can react with strong oxidizing agents and strong acids.Respiratory Protection : All handling of open containers should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Step-by-Step Disposal Protocol

The recommended and required method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[1]

1. Waste Identification and Segregation:

  • Isolate all waste containing this compound, including contaminated materials such as reaction residues, filter paper, pipette tips, and empty containers.[1]

  • This waste must be classified as hazardous chemical waste.[1]

  • Due to its chemical nature, it should be segregated with other organic chemical waste, specifically those containing nitrogen or nitrile compounds.

  • Crucially, avoid mixing this waste with incompatible materials, particularly strong oxidizing agents or strong acids, to prevent dangerous exothermic reactions or the release of toxic gases. [1]

2. Waste Containment:

  • Use a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be in good condition, free from leaks, and compatible with the chemical.[1]

  • For liquid waste, ensure the container has adequate headspace to accommodate any potential vapor pressure changes.

  • For solid waste, such as contaminated lab supplies, double-bagging in heavy-duty plastic bags before placing in the final waste container is a recommended best practice.

3. Labeling of Hazardous Waste:

  • The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste ".[1]

    • The full chemical name: "This compound ".[1]

    • The primary hazards associated with the compound (e.g., "Toxic ", "Irritant ").[1]

    • The date the waste was first added to the container.[1]

    • The name and contact information of the generating researcher or lab.

4. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • This area should be well-ventilated, away from heat sources, and separate from incompatible chemicals.

  • Follow your institution's guidelines regarding the maximum volume of hazardous waste that can be stored in a satellite accumulation area and the timeframe for its removal.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to transport the hazardous waste yourself. Transportation must be carried out by trained personnel with the appropriate permits.

  • Your EHS department will work with a licensed hazardous waste disposal company that can handle and transport the chemical waste in compliance with all local, state, and federal regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Storage & Pickup cluster_4 Step 4: Final Disposal start Waste Generated identify Identify as Hazardous Waste: This compound start->identify segregate Segregate from incompatible materials (e.g., strong acids, oxidizers) identify->segregate contain Place in a compatible, sealed, and leak-proof container segregate->contain label_node Label with: 'Hazardous Waste' Chemical Name Hazards Date contain->label_node store Store in designated Satellite Accumulation Area label_node->store contact_ehs Contact Institutional EHS for waste pickup store->contact_ehs transport Transport by Licensed Hazardous Waste Contractor contact_ehs->transport dispose Final Disposal at an Approved Facility (e.g., Incineration) transport->dispose

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical to minimize harm.

Spill Response:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the entire lab and contact emergency services.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill.[1] Do not use combustible materials like paper towels to absorb the chemical.

  • Cleanup: Wearing the appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS department, regardless of the size.

Exposure Response:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2]

By adhering to these rigorous disposal and safety protocols, you contribute to a safer laboratory environment and ensure the protection of our ecosystem. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Lockheed Martin Energy Systems, Inc. (n.d.). Review of organic nitrile incineration at the Toxic Substances Control Act Incinerator. Oak Ridge National Lab., TN (United States).
  • Chem Klean. (n.d.). Miami Dade Hazardous & Chemical Waste Disposal Services.
  • Clean Management Environmental Group, Inc. (n.d.). Hazardous Waste Disposal in Portland, Oregon.
  • U.S. Environmental Protection Agency. (1982). Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium.
  • Hazardous Waste Experts. (n.d.). Hazardous Waste Disposal Services in Los Angeles, California.
  • Waste Control Specialists. (2024, August 26). Waste Control and Storage Services in Texas.
  • U.S. Environmental Protection Agency. (n.d.). Engineering Handbook for Hazardous Waste Incineration.
  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures.
  • MDPI. (2025, January 21). Sustainable Management of Nitrile Butadiene Rubber Waste Through Pyrolysis.
  • Advanced Biotech. (2025, January 25). Safety Data Sheet: 2-Methylthio-3(5/6)-methyl pyrazine synthetic.
  • WM. (n.d.). Industrial and Hazardous Waste Solutions.
  • Environmental Protection. (2015, April 20). Incinerating Hazardous Waste.
  • U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
  • Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2.
  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • mediaTUM. (2022, November 18). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.
  • U.S. Environmental Protection Agency. (2024, April 9). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials.
  • ACS Publications. (2022, November 18). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry.
  • MDPI. (n.d.). Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes.

Sources

Mastering the Unseen Threat: A Guide to Safely Handling 6-Methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Methylpyrazine-2-carbonitrile is not currently available. The following recommendations are based on an expert synthesis of data from structurally related compounds, including pyrazines and organic nitriles. It is imperative to treat this compound with a high degree of caution, assuming it may possess significant hazards.

Hazard Analysis: Deconstructing the Risk

The potential hazards of this compound can be inferred from its constituent chemical groups: the pyrazine ring and the nitrile functional group.

  • Pyrazine Core: Pyrazine derivatives can be irritants and may be harmful if inhaled or ingested.

  • Nitrile Group (-CN): Organic nitriles are of particular concern due to their potential to metabolize into or release cyanide, a potent toxin. Exposure can occur through inhalation, ingestion, or skin absorption. Therefore, it is crucial to prevent any direct contact.

Based on the safety data for related compounds like Pyrazine-2-carbonitrile and 3-Amino-6-methylpyrazine-2-carbonitrile, we must assume that this compound is:

  • Toxic if swallowed. [1]

  • Harmful in contact with skin. [1]

  • Causes serious eye irritation. [2]

  • Harmful if inhaled. [1]

  • May cause respiratory irritation. [2][3]

The following table summarizes the anticipated hazard classifications, compiled from data on analogous compounds.

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralCategory 3Toxic if swallowed.[1]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[1]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2][3]

Your Armor: Personal Protective Equipment (PPE)

Given the potential for significant toxicity, a comprehensive PPE strategy is non-negotiable. Your choice of PPE is your first and most critical line of defense.

Hand Protection: The Nitrile Advantage

For handling this compound, chemical-resistant nitrile gloves are mandatory .[4] Nitrile offers superior protection against a wide range of chemicals, including solvents and organic compounds, compared to latex or vinyl.[5][6][7][8]

  • Why Nitrile? Nitrile rubber is highly resistant to punctures and provides an effective barrier against many chemicals.[5][6]

  • Glove Selection: Opt for nitrile gloves with a thickness of at least 4-5 mil for standard laboratory operations. For extended handling or in case of a spill, heavier-duty nitrile gauntlets are recommended.[9]

  • Protocol: Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a prudent measure to enhance protection. Change gloves immediately if you suspect contamination.

Eye and Face Protection: A Clear Necessity
  • Standard Operations: At a minimum, safety glasses with side shields are required.[4]

  • Splash Hazard: When there is any risk of splashing, such as during solution preparation or transfer, upgrade to chemical splash goggles .[10] For enhanced protection, a face shield should be worn in conjunction with goggles.

Body Protection: Shielding Your Skin

A laboratory coat is essential to protect your skin and clothing from accidental contamination.[4] Ensure your lab coat is fully buttoned. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or suit may be necessary.

Respiratory Protection: Managing Inhalation Risks

All handling of this compound solid or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] If a fume hood is not available, or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Blueprint: From Benchtop to Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Safe Handling Workflow

The following diagram outlines the essential steps for safely handling this compound.

prep Preparation - Verify fume hood function - Don appropriate PPE weigh Weighing - Use an analytical balance  inside the fume hood - Handle with care to avoid  generating dust prep->weigh dissolve Dissolution - Add solid to solvent slowly - Keep container closed  when not in use weigh->dissolve reaction Reaction/Use - Maintain constant ventilation - Monitor for any signs of  adverse reaction dissolve->reaction cleanup Cleanup - Decontaminate work surfaces - Segregate waste reaction->cleanup disposal Waste Disposal - Place in a labeled, sealed  hazardous waste container cleanup->disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylpyrazine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Methylpyrazine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.